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Core Science & Biosynthesis

Foundational

Chemical structure and properties of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid

An In-depth Technical Guide to the (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acid Scaffold Executive Summary The thiazolidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acid Scaffold

Executive Summary

The thiazolidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of a particularly versatile member of this family: (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid, commonly known as rhodanine-3-acetic acid. This scaffold serves as a foundational building block for a diverse range of derivatives exhibiting potent biological activities, including antifungal, anticancer, antibacterial, and antidiabetic properties.[2][3] We will delve into the core chemical structure, synthetic methodologies with a focus on derivatization, key biological activities supported by mechanistic insights, and structure-activity relationships that guide modern drug discovery efforts.

Part 1: Core Chemical Structure and Physicochemical Properties

The foundational molecule, rhodanine-3-acetic acid, is a heterocyclic compound featuring a thiazolidine ring substituted with key functional groups that dictate its chemical reactivity and biological interactions.

Systematic IUPAC Name: (4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid[4][5] Common Name: Rhodanine-3-acetic acid CAS Number: 5718-83-2[4][6]

The structure is characterized by:

  • A five-membered thiazolidine ring containing sulfur and nitrogen heteroatoms.

  • A carbonyl group (ketone) at the 4-position.

  • A thiocarbonyl group (thione) at the 2-position.

  • An acetic acid moiety attached to the ring's nitrogen atom at the 3-position.

  • An active methylene group at the 5-position, which is the primary site for chemical modification.

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} केमिकल संरचना

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the rhodanine-3-acetic acid core.

PropertyValueReference(s)
Molecular Formula C₅H₅NO₃S₂[6][7]
Molecular Weight 191.23 g/mol [5][7]
Appearance Pale yellow crystalline powder[6]
Melting Point 145-148 °C[7][]
Solubility Soluble in methanol (25 mg/mL)[7]
SMILES String OC(=O)CN1C(=O)CSC1=S[6][7]
InChI Key JGRMXPSUZIYDRR-UHFFFAOYSA-N[7]

Part 2: Synthesis and Derivatization

The therapeutic potential of the rhodanine-3-acetic acid scaffold is primarily unlocked through derivatization at its active methylene C5 position. The Knoevenagel condensation is the cornerstone reaction for this purpose.

Expert Insight: The Rationale Behind Knoevenagel Condensation

The choice of the Knoevenagel condensation is dictated by the chemical nature of the rhodanine core. The protons on the methylene group at the C5 position are particularly acidic. This heightened acidity is due to the electron-withdrawing effects of the two adjacent carbonyl and thiocarbonyl groups, which stabilize the resulting carbanion intermediate. This makes the C5 position an excellent nucleophile, primed to attack the electrophilic carbon of an aldehyde's carbonyl group. This reaction is highly efficient and versatile, allowing for the introduction of a vast array of aromatic and heterocyclic aldehydes to generate diverse libraries of 5-ylidene derivatives for biological screening. The resulting exocyclic double bond typically forms as the more thermodynamically stable Z-isomer.[2]

Experimental Protocol: Synthesis of a 5-Arylalkylidene Rhodanine-3-Acetic Acid Derivative

This protocol provides a representative methodology for the synthesis of a 5-substituted derivative via Knoevenagel condensation.

Objective: To synthesize [(5Z)-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid.[2]

Materials:

  • Rhodanine-3-acetic acid (1 equivalent)

  • Benzaldehyde (1 equivalent)

  • Anhydrous sodium acetate (3 equivalents)

  • Glacial acetic acid (solvent)

Procedure:

  • A mixture of rhodanine-3-acetic acid, benzaldehyde, and anhydrous sodium acetate is prepared in glacial acetic acid.

  • The reaction mixture is heated under reflux for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water.

  • The resulting precipitate is collected by vacuum filtration.

  • The crude product is washed thoroughly with water to remove any residual acetic acid and salts.

  • The solid is then recrystallized from an appropriate solvent (e.g., acetic acid or an ethanol/DMF mixture) to yield the pure product as a yellow crystalline solid.[2]

  • The final structure and purity are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and elemental analysis.[2]

Synthesis Workflow Diagram

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} संश्लेषण वर्कफ़्लो

Part 3: Biological Activities and Mechanisms of Action

Derivatives of rhodanine-3-acetic acid have been investigated for a wide spectrum of pharmacological activities.[9][10][11]

Antifungal Activity: Inhibition of Protein Mannosyl Transferase 1 (PMT1)

A significant breakthrough in antifungal research was the discovery that rhodanine-3-acetic acid derivatives act as potent inhibitors of fungal protein mannosyl transferase 1 (PMT1).[12] PMT1 is an enzyme crucial for the O-mannosylation of proteins in fungi like Candida albicans. This post-translational modification is vital for cell wall integrity, adhesion, and virulence.

  • Mechanism: By inhibiting PMT1, these compounds disrupt the proper glycosylation of cell wall proteins, leading to morphological changes and compromising the structural integrity of the fungus.[2][12]

  • Potency: Several derivatives have demonstrated inhibitory activity against C. albicans PMT1 with IC₅₀ values in the low micromolar and even sub-micromolar range (0.2-0.5 µM).[3][12]

Anticancer Activity: Disruption of Microtubule Dynamics

Certain amide-functionalized derivatives of rhodanine-3-acetic acid have emerged as promising anticancer agents.[13]

  • Mechanism: These compounds function as microtubule-modulating agents. They interact with tubulin, the protein subunit of microtubules, inhibiting its polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[13]

  • Screening: These derivatives have shown significant antiproliferative activity against various human cancer cell lines, including lung adenocarcinoma (A549), prostate cancer (PC-3), and hepatocellular carcinoma (HepG2).[13]

Antibacterial Activity

The scaffold has demonstrated notable efficacy against Gram-positive bacteria, including clinically relevant multidrug-resistant strains.[3]

  • Target: The antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) is particularly significant. Some derivatives show minimum inhibitory concentrations (MIC) that are considerably lower than standard antibiotics like penicillin G and ciprofloxacin.[3]

  • Spectrum: While highly active against Gram-positive bacteria, most derivatives show limited activity against Gram-negative bacteria.[3]

Contextual Activity: Thiazolidine Core in Antidiabetic Agents

While rhodanine-3-acetic acid itself is not a primary antidiabetic agent, the broader thiazolidine ring system is the defining feature of the "glitazone" class of drugs used to treat type 2 diabetes.[14][15] Understanding this mechanism provides critical context for the scaffold's versatility.

  • Mechanism of Glitazones: Thiazolidinediones (TZDs) like Pioglitazone are selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor.[14][16] Activation of PPARγ alters the transcription of genes involved in glucose and lipid metabolism, enhancing insulin sensitivity in adipose tissue, muscle, and the liver.[16][17]

PPARγ Activation Pathway

dot digraph "PPARg_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"]; edge [color="#202124"];

} पीपीएआरγ सक्रियण मार्ग

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of rhodanine-3-acetic acid derivatives is profoundly influenced by the nature of the substituent at the 5-position.

  • Lipophilicity and Potency: The introduction of various aryl groups via the Knoevenagel condensation allows for fine-tuning of the molecule's lipophilicity, which is critical for cell membrane penetration and interaction with protein targets.

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic ring attached at the C5-ylidene position can significantly alter the electronic distribution of the entire molecule, impacting its binding affinity to target enzymes or receptors.

  • The Acetic Acid Moiety: The carboxylic acid group at the N3 position is a key feature. It can act as a hydrogen bond donor and acceptor, providing a crucial anchor point for binding within the active sites of target proteins. Its acidic nature also influences the compound's overall solubility and pharmacokinetic profile.

Conclusion and Future Directions

(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid, or rhodanine-3-acetic acid, stands out as a remarkably versatile and privileged scaffold in modern medicinal chemistry. Its straightforward and efficient derivatization, primarily through Knoevenagel condensation, provides access to a vast chemical space of compounds with potent and diverse biological activities. The demonstrated efficacy of its derivatives as antifungal, anticancer, and antibacterial agents underscores its continued relevance in the search for novel therapeutics.

Future research should focus on exploring novel substitutions at the C5 position to enhance target specificity and potency, while also investigating modifications to the core rhodanine ring to optimize pharmacokinetic properties and reduce potential off-target effects. The continued exploration of this "wonder nucleus" promises to yield next-generation drug candidates to address pressing global health challenges.[18]

References

  • Orchard, M. G., Neuss, J. C., Mobbs, M., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-8.
  • Krátký, M., Stolaříková, J., & Vinšová, J. (2011). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 16(9), 7424-7443.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Thiazolidine Derivatives: Scaffolds for Drug Discovery. BenchChem.
  • Wang, L., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856.
  • El-Gohary, N., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Current Medicinal Chemistry.
  • Various Authors. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.
  • Pan, Y., et al. (2016).
  • Kumar, R., et al. (2020).
  • Lesyk, R., et al. (2020). Synthesis of New 2-(4-Oxothiazolidin-2-ylidene)-acetamides as Potential Antimicrobial Agents. Scientia Pharmaceutica, 88(3), 33.
  • Various Authors. (2023).
  • Sigma-Aldrich. (n.d.). 4-Oxo-2-thioxo-3-thiazolidinylacetic acid. Product Page.
  • ResearchGate. (n.d.). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives.
  • Chemical-Suppliers.com. (n.d.). 4-Oxo-2-thioxo-3-thiazolidinylacetic acid. Product Page.
  • Haval, K. P., & Baseer, M. A. (2011). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. E-Journal of Chemistry, 8(3), 1339-1346.
  • Lebovitz, H. E. (2004). Thiazolidinediones: mechanisms of action. Australian Prescriber, 27(3), 66-69.
  • U.S. Environmental Protection Agency. (2023). 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-. Substance Details - SRS.
  • BOC Sciences. (n.d.). CAS 5718-83-2 (4-Oxo-2-thioxo-3-thiazolidinylacetic acid). Product Page.
  • PubChem. (n.d.). 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-. PubChem CID 79793.
  • Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews, 18(S2), S10-S15.
  • Al-Obaidi, A., & Al-Bayati, R. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(2), 241-248.
  • Siddiqui, F., & Tadi, P. (2023). Thiazolidinediones.
  • Singh, S., & Singh, S. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.

Sources

Exploratory

Whitepaper: Photophysical Dynamics of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives in Photovoltaic Applications

Executive Summary The transition toward metal-free organic sensitizers in dye-sensitized solar cells (DSSCs) has been heavily driven by the exceptional photophysical characteristics of indoline-based dyes. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward metal-free organic sensitizers in dye-sensitized solar cells (DSSCs) has been heavily driven by the exceptional photophysical characteristics of indoline-based dyes. Specifically, derivatives incorporating the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety—such as the benchmark dyes D149 and D205—have demonstrated power conversion efficiencies (PCE) exceeding 9% in liquid-electrolyte systems and robust stability in solid-state architectures. This technical guide explores the causal relationship between their molecular architecture, excited-state dynamics, and photovoltaic performance, providing validated experimental protocols for characterizing their photophysical behavior.

Molecular Architecture and Intramolecular Charge Transfer (ICT)

The core structural advantage of these derivatives lies in their Donor-π-Acceptor (D-π-A) configuration. The indoline unit acts as an electron-rich donor, while the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid group serves a dual purpose: it acts as a strong electron acceptor and provides the carboxylic acid anchoring group required for covalent binding to the mesoporous titanium dioxide (TiO₂) surface (1)[1].

Upon photoexcitation, this push-pull architecture induces a rapid Intramolecular Charge Transfer (ICT). Electron density shifts from the indoline core toward the anchoring group, positioning the excited electron in direct spatial proximity to the TiO₂ conduction band. This directional charge transfer is the fundamental mechanism that ensures ultrafast Interfacial Electron Transfer (IET) and minimizes radiative recombination losses (2)[2].

IET_Pathway S0 Ground State (S0) Indoline Core S2 Excited State (S2) λ_ex = 390 nm S0->S2 Photon Absorption S1 Excited State (S1) λ_ex = 530 nm S0->S1 Photon Absorption S2->S1 Internal Conversion (IC) S1->S0 Fluorescence Decay (Radiative Loss) TiO2 TiO2 Conduction Band (Electron Acceptor) S1->TiO2 Interfacial Electron Transfer (IET) τ = 0.1 - 8.6 ps Regen Redox Mediator (I⁻/I₃⁻) TiO2->Regen External Circuit Regen->S0 Dye Regeneration

Fig 1: Jablonski diagram and electron transfer pathway of indoline dyes in DSSCs.

Core Photophysical Characteristics

Indoline dyes utilizing this specific thiazolidineacetic acid acceptor exhibit panchromatic light absorption. For instance, D149 exhibits a primary absorption band (S₀ → S₁) peaking around 530 nm and a secondary band (S₀ → S₂) near 390 nm. A critical advantage of these derivatives is their exceptionally high molar extinction coefficient ( ϵ≈68,000M−1cm−1 ), which is nearly an order of magnitude higher than traditional Ruthenium-based sensitizers like N719 (3)[3].

This high absorptivity allows for the use of much thinner TiO₂ films (2–4 µm compared to the standard 10–15 µm). Thinner films drastically reduce the dark current (back-electron transfer from TiO₂ to the electrolyte), which is a primary cause of open-circuit voltage ( Voc​ ) loss in solid-state devices (4)[4].

Quantitative Data Summary

The following table summarizes the comparative photophysical and photovoltaic parameters of key derivatives, illustrating how structural modifications (like alkyl chain extension) impact performance.

Dye DerivativeAlkyl SubstitutionAbsorption Max ( λmax​ )Molar Extinction Coeff ( ϵ )BandgapTypical PCE (Liquid / Solid)
D149 Ethyl530 nm~68,000 M−1cm−1 2.26 eV~9.0% / 5.66%
D205 Octyl530 nm~68,000 M−1cm−1 2.26 eV~9.5% / 6.10%
D131 None (Shorter π )420 nm~45,000 M−1cm−1 2.68 eV~5.0% / 3.20%

Data aggregated from comparative studies on indoline sensitizers (5)[5].

Experimental Methodologies for Photophysical Characterization

To accurately capture the ultrafast dynamics and charge-transfer characteristics of these derivatives, standard steady-state spectroscopy is insufficient. The following protocols detail the advanced methodologies required.

Protocol A: Ultrafast Fluorescence Upconversion Spectroscopy

Causality: Transient Absorption (TA) spectroscopy is often plagued by overlapping signals from excited-state absorption and ground-state bleaching. To isolate the pure fluorescence decay dynamics of the S1​ state and calculate the true electron injection rate, Fluorescence Upconversion is utilized (6)[6].

  • Sample Preparation: Immerse mesoporous TiO₂ films in a 0.3 mM solution of the indoline dye (e.g., D149) in a 1:1 mixture of acetonitrile and tert-butyl alcohol for 12 hours. Rinse with ethanol to remove unbound dye.

  • Excitation Setup: Utilize a mode-locked Ti:Sapphire laser generating ~100 fs pulses at 800 nm, coupled with an optical parametric amplifier (OPA) to tune the excitation wavelength to the dye's S1​ absorption peak (530 nm).

  • Beam Splitting: Split the laser output into a pump beam (to excite the sample) and a probe/gate beam.

  • Optical Delay: Route the gate pulse through a high-precision motorized optical delay line. Causality: This physically delays the arrival of the gate pulse, providing the femtosecond temporal resolution needed to map the decay curve.

  • Sum Frequency Generation: Focus the spontaneous fluorescence emitted by the sample and the delayed gate pulse simultaneously onto a non-linear β -barium borate (BBO) crystal.

  • Detection: The BBO crystal generates an upconverted signal (sum frequency) only when both photons arrive simultaneously. Filter this signal through a monochromator and detect via a photomultiplier tube (PMT).

  • Self-Validation Checkpoint: Run a control measurement using the dye adsorbed on an insulating Al₂O₃ scaffold. Because Al₂O₃'s conduction band is too high for electron injection, the decay profile should reflect only the natural radiative/non-radiative decay of the dye. Any ultrafast quenching observed on TiO₂ relative to Al₂O₃ mathematically validates the Interfacial Electron Transfer (IET) rate.

Upconversion_Workflow Laser Ti:Sapphire Laser (100 fs Pulses) Splitter Beam Splitter Laser->Splitter Sample Dye/TiO2 Film (Excitation) Splitter->Sample Pump Beam Delay Optical Delay Line (Gate Pulse) Splitter->Delay Probe Beam Crystal BBO Crystal (Sum Frequency) Sample->Crystal Fluorescence Delay->Crystal Delayed Gate Detector Monochromator & PMT Detector Crystal->Detector Upconverted Signal

Fig 2: Ultrafast fluorescence upconversion spectroscopy workflow for IET dynamics.

Protocol B: Stark Spectroscopy for Dipole Moment Analysis

Causality: To quantify the efficiency of the Intramolecular Charge Transfer (ICT) upon excitation, we must measure the change in the dipole moment ( Δμ ). Stark spectroscopy achieves this by applying an external electric field to a randomly oriented dye-doped polymer film, observing the resulting electroabsorption and electrophotoluminescence spectra (7)[7].

  • Matrix Preparation: Dissolve the indoline dye (0.5 mol %) and poly(methyl methacrylate) (PMMA) in dichloromethane. Causality: PMMA acts as an inert, rigid matrix that immobilizes the dye molecules, preventing physical reorientation under the electric field.

  • Device Fabrication: Spin-coat the solution onto an Indium Tin Oxide (ITO) coated glass substrate to a precise thickness of ~0.5 µm. Deposit a semitransparent aluminum (Al) film on top via vacuum vapor deposition to form a sandwich cell.

  • Field Application: Apply an alternating current (AC) voltage across the ITO and Al electrodes to generate a strong electric field ( F≈106 V/cm).

  • Spectral Measurement: Measure the field-induced change in absorption ( ΔA ) and photoluminescence ( ΔPL ) using a lock-in amplifier synchronized to the second harmonic ( ) of the applied AC frequency.

  • Data Extraction: Fit the resulting Stark spectra to a linear combination of the zeroth, first, and second derivatives of the unperturbed absorption/emission spectra.

  • Self-Validation Checkpoint: Ensure the ΔA signal scales quadratically with the applied electric field strength ( F2 ). If the signal deviates from a quadratic dependence, it indicates charge injection into the polymer matrix or dielectric breakdown, invalidating the dipole measurement.

Structure-Property Relationships: Alkyl Chain Engineering

A critical finding in the optimization of (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivatives is the profound impact of the alkyl chain attached to the rhodanine-like ring. While D149 utilizes an ethyl group, D205 replaces this with an octyl group.

This seemingly minor modification does not alter the fundamental energy levels (HOMO/LUMO) or the intrinsic absorption profile. However, the bulky octyl chain provides essential steric hindrance that suppresses the formation of detrimental H-aggregates on the TiO₂ surface (7)[7]. H-aggregation induces intermolecular excited-state quenching, which severely limits the electron injection yield. By mitigating this aggregation, D205 achieves a higher short-circuit current density ( Jsc​ ) and a superior overall device efficiency compared to D149.

Conclusion

The photophysical characteristics of (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivatives represent a masterclass in molecular engineering for photovoltaic applications. Their push-pull architecture guarantees a massive change in dipole moment upon excitation, driving ultrafast, multiphasic electron injection into semiconductor substrates. By employing rigorous characterization techniques like femtosecond fluorescence upconversion and Stark spectroscopy, researchers can continue to map the structure-property relationships of these dyes, pushing the theoretical limits of metal-free dye-sensitized solar cells.

References

  • Source: mediaTUM (Technische Universität München)
  • Femtosecond Decay and Electron Transfer Dynamics of the Organic Sensitizer D149 and Photovoltaic Performance in Quasi-Solid-State Dye-Sensitized Solar Cells Source: The Journal of Physical Chemistry C - ACS Publications URL
  • Ligands and Coordination Compounds Used as New Photosensitized Materials for the Construction of Solar Cells Source: Semantic Scholar URL
  • Stark Spectroscopy of Absorption and Emission of Indoline Sensitizers: A Correlation with the Performance of Photovoltaic Cells Source: The Journal of Physical Chemistry C - ACS Publications URL
  • Recent advances in eco-friendly and cost-effective materials towards sustainable dye-sensitized solar cells Source: RSC Publishing URL
  • Dye-sensitized Solar Cells: New Approaches with Organic Solid-state Hole Conductors Source: CHIMIA URL
  • Conversion Efficiency Versus Sensitizer for Electrospun Nanofibers for the Dye-Sensitized Solar Cells Source: ResearchGate URL

Sources

Foundational

A Technical Guide to the Discovery and Synthesis of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives

Abstract The thiazolidine nucleus, particularly in the form of rhodanine-3-acetic acid and its derivatives, represents a "privileged scaffold" in medicinal chemistry, underpinning a vast array of compounds with significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiazolidine nucleus, particularly in the form of rhodanine-3-acetic acid and its derivatives, represents a "privileged scaffold" in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and primary synthetic pathways for (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acids, a class of compounds demonstrating broad biological activity. We will dissect the cornerstone of their synthesis, the Knoevenagel condensation, from a mechanistic and practical standpoint, explaining the causality behind catalyst selection and reaction condition optimization. Furthermore, this guide presents a detailed, self-validating experimental protocol for a representative synthesis, summarizes comparative data for various synthetic approaches, and contextualizes the importance of this molecular framework through its diverse pharmacological applications, including anticancer, antifungal, and antidiabetic activities. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital chemical class.

Introduction: The Thiazolidine Scaffold in Drug Discovery

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the thiazolidine core is a structure of continuing interest.[1][2] Its derivatives, including thiazolidin-4-ones, thiazolidine-2,4-diones (TZDs), and 2-thioxo-4-thiazolidinones (rhodanines), are featured in a multitude of biologically active agents.[3][4] The structural rigidity, coupled with the capacity for diverse substitutions at the 2, 3, and 5 positions, allows for precise tuning of steric and electronic properties to engage a wide range of biological targets.[2]

This guide focuses on a specific, highly versatile subclass: derivatives of 4-oxo-3-thiazolidineacetic acid, most notably those based on the rhodanine-3-acetic acid core. These molecules are characterized by an acetic acid moiety at the N-3 position and an exocyclic double bond at the C-5 position, typically formed via condensation with an aldehyde. This arrangement gives rise to a planar, electron-rich system that has proven effective in targeting enzymes and receptors implicated in numerous pathologies, from microbial infections to metabolic disorders and cancer.[5][6][7][8] The discovery of these compounds often stems from screening programs, but their continued development relies on robust and adaptable synthetic strategies, primarily the Knoevenagel condensation.

Core Synthetic Pathways: From Precursors to Final Products

The synthesis of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivatives is conceptually a two-stage process: first, the assembly of the core heterocyclic scaffold (rhodanine-3-acetic acid), and second, the installation of the exocyclic 'ylidene' moiety via condensation.

Assembly of the Rhodanine-3-Acetic Acid Core

The foundational precursor, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid), has been known for over a century.[5]

  • Classical Synthesis: The traditional synthesis involves the reaction of an amino acid (like glycine) with carbon disulfide in a basic medium, followed by reaction with a haloacetic acid.[9] While effective, this pathway utilizes carbon disulfide, a highly flammable, volatile, and toxic reagent, making it undesirable for large-scale and environmentally conscious manufacturing.[9]

  • Modern, Safer Alternatives: To circumvent the hazards of carbon disulfide, alternative patented methods have been developed. One such approach involves reacting methyl aminoacetate with chloroacetyl chloride, followed by treatment with an alkali metal ethylxanthate and subsequent cyclization and hydrolysis.[9] This multi-step process, while more complex, avoids the most hazardous reagents of the classical route, making it more suitable for scalable synthesis.

G cluster_0 Alternative Pathway (CS₂-free) MAH Methyl Aminoacetate Hydrochloride MA Methyl[(chloroacetyl)amino]acetate MAH->MA Reaction CAC Chloroacetyl Chloride CAC->MA ME Methyl({[(ethoxycarbonothioyl)thio] acetyl}amino)acetate MA->ME Reaction KEX Potassium Ethyl Xanthate KEX->ME MRA Methyl(4-oxo-2-thioxo-1,3- thiazolidin-3-yl)acetate ME->MRA Cyclization RAA_final Rhodanine-3-acetic acid MRA->RAA_final Hydrolysis

Caption: A modern, safer synthetic route to Rhodanine-3-acetic acid.

The Knoevenagel Condensation: Installing Functional Diversity

The Knoevenagel condensation is the most pivotal and widely employed reaction for synthesizing the target 5-arylidene derivatives.[10] This reaction creates the crucial C5=C exocyclic double bond by reacting the active methylene group at the C-5 position of the rhodanine-3-acetic acid core with an aldehyde or ketone.

  • Mechanistic Rationale: The protons on the C-5 methylene group of the rhodanine ring are acidic due to the electron-withdrawing effect of the two adjacent carbonyl/thiocarbonyl groups. A base catalyst is used to deprotonate this position, generating a nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type intermediate which subsequently dehydrates to form the thermodynamically stable α,β-unsaturated product. The reaction overwhelmingly yields the more stable Z-isomer.[5]

  • Causality in Catalyst and Condition Selection: The choice of catalyst and solvent is critical for reaction efficiency, yield, and purity.

    • Base Catalysts: Weak organic bases like piperidine, ethylenediamine (EDA), or methylamine are commonly used.[11][12] Their role is to facilitate the initial deprotonation without causing unwanted side reactions, such as hydrolysis of the thiazolidine ring, which can occur with stronger bases like NaOH or KOH.

    • Solvents: Acetic acid is a frequent choice as a solvent, as it can protonate the intermediate and facilitate the final dehydration step.[11] Ethanol is also widely used.

    • Energy Input: While conventional heating under reflux is standard, microwave irradiation has emerged as a powerful alternative.[12] Microwave heating often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles by promoting rapid, uniform heating.

G cluster_reactants Reactants & Reagents RAA Rhodanine-3-acetic acid (Active Methylene Compound) ReactionMix Reaction Mixture RAA->ReactionMix Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->ReactionMix Catalyst Base Catalyst (e.g., Piperidine, EDA) Catalyst->ReactionMix Solvent Solvent (e.g., Acetic Acid) Solvent->ReactionMix Heating Heating (Conventional or Microwave) ReactionMix->Heating Product (Thiazolidinylidene)-4-oxo- 3-thiazolidineacetic acid Derivative Heating->Product

Caption: Generalized workflow for Knoevenagel condensation synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of [(5Z)-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid, a representative compound of this class.[5]

Objective: To synthesize [(5Z)-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid via Knoevenagel condensation.

Materials & Reagents:

  • Rhodanine-3-acetic acid

  • Benzaldehyde

  • Piperidine (catalyst)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve rhodanine-3-acetic acid (e.g., 10 mmol) and benzaldehyde (10 mmol) in glacial acetic acid (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 drops) to the mixture with stirring.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approximately 118 °C) for 2-4 hours.

  • Monitoring (Self-Validation): The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the formation of a new, typically UV-active, product spot.

  • Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL) to ensure complete precipitation of the product. Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and piperidine.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as yellow crystals.

  • Characterization: Confirm the structure and purity by determining the melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The ¹H NMR spectrum for the Z-isomer is expected to show the methine-group hydrogen signal at a downfield shift.[5]

Data Presentation: Comparative Synthesis Conditions

The efficiency of the Knoevenagel condensation is highly dependent on the chosen conditions. The table below summarizes various reported methods, providing a comparative overview for protocol optimization.

CatalystSolvent / ConditionsMethodTimeYield (%)Reference
33% aq. MethylamineAcetic AcidConventional--[11]
PiperidineAcetic AcidConventional2-4 hHigh[5]
Ethylenediamine (EDA)Acetic AcidMicrowave (µw)30 minup to 99%[12]
Sodium AcetateAcetic AcidConventional--[11]
PyrrolidineEthanolConventional--[11]

Discovery Context and Biological Significance

Derivatives based on the (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid scaffold have been identified as potent agents across a remarkable spectrum of biological activities, underscoring their value in drug discovery.

  • Antifungal Agents: Certain derivatives exhibit high fungistatic and fungicidal activity, particularly against Candida species. Their mechanism is suggested to involve the inhibition of fungal protein mannosyl transferase 1 (PMT1), an enzyme crucial for cell wall integrity.[5][11]

  • Anticancer Activity: This scaffold is a prolific source of anticancer candidates. Specific derivatives have been shown to inhibit cancer cell proliferation by disrupting microtubule dynamics, similar to established chemotherapeutics.[6] Others show potent cytotoxic effects in various human cancer cell lines, including leukemia and osteosarcoma, inducing apoptosis.[8][13]

  • Antidiabetic Properties: Rhodanine-3-acetic acid derivatives have been investigated for their potential in managing Type 2 Diabetes. Some compounds have demonstrated significant in vitro inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[7]

  • Antimicrobial and Other Activities: The broad utility of this core structure extends to antibacterial, anti-inflammatory, and antitubercular activities, making it a subject of continuous investigation in medicinal chemistry.[1][2][14]

The extensive research into this compound class has generated valuable Structure-Activity Relationship (SAR) insights. For instance, the nature and position of substituents on the aryl ring (derived from the aldehyde) significantly modulate biological potency, with electron-donating or withdrawing groups influencing activity depending on the specific biological target.[8][15]

Conclusion and Future Outlook

The (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid framework is a cornerstone of modern medicinal chemistry. Its synthesis, reliably achieved through the robust and versatile Knoevenagel condensation, allows for the creation of vast and diverse chemical libraries. The demonstrated efficacy of these compounds against a wide array of therapeutic targets validates the scaffold's "privileged" status.

Future research will likely focus on several key areas: the development of even more sustainable and efficient "green" synthetic protocols, the expansion of SAR studies through advanced computational modeling to guide rational drug design, and the exploration of novel biological targets for this versatile class of molecules. The continued investigation of these compounds holds significant promise for the discovery of next-generation therapeutic agents.

References

  • Nowak, M., Szymański, P., & Gdaniec, M. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. International Journal of Molecular Sciences.
  • Yeh, J., Li, W., & Chang, H. (2013). A Facile Synthesis and Antimicrobial Activity Evaluation of Sydnonyl-Substituted Thiazolidine Derivatives. Molecules. Available at: [Link]

  • Paul, A., Maji, A., Sarkar, A., Saha, S., Janah, P., & Maity, T. K. (2023). Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation. Mini-Reviews in Organic Chemistry.
  • Malík, I., Sedlářová, V., & Jampílek, J. (2012). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules. Available at: [Link]

  • Li, M., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gandini, D., et al. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry.
  • Unknown Author. (n.d.). Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. ResearchGate. Available at: [Link]

  • Kadhum, M. S., et al. (2020). Experimental and theoretical study for novel rhodanine- 3- acetic acid derivatives as antidiabetic agent. Journal of Chemical, Biological and Physical Sciences.
  • S. V. S. R. MOHAN, et al. (2007). Process for preparing rhodanine-3-acetic acid: a key intermediated of epalrestat. Google Patents.
  • Nizioł-Łukaszewska, Z., & Bujak, T. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and biological activities of 4-oxo thiazolidine derivatives. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Obaidi, A. M. J., & Al-janabi, A. S. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy.
  • Gobis, K., et al. (2020). Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. Molbank. Available at: [Link]

  • Sharma, S., & Kumar, P. (2020). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]

  • Singh, D. P., & Singh, J. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.
  • Unknown Author. (n.d.). Synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic... ResearchGate. Available at: [Link]

  • Unknown Author. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. Available at: [Link]

  • Al-Jubouri, H. H. R., & Al-Masoudi, W. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience.
  • Wang, X., et al. (2024). Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link]

  • Stefańska, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with. ScienceOpen. Available at: [Link]

  • Liu, X., et al. (2023). Discovery of a New Class of Thiazolidin-4-one-Based Inhibitors of Human Dihydroorotate Dehydrogenase: Biological Activity Evaluation, Molecular Docking, and Molecular Dynamics. ACS Omega. Available at: [Link]

Sources

Exploratory

HOMO and LUMO Energy Levels of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives: A Technical Guide for Sensitizer Design

Executive Summary In the development of high-efficiency Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs), metal-free organic sensitizers have emerged as superior alternatives to traditional ruthenium-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of high-efficiency Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs), metal-free organic sensitizers have emerged as superior alternatives to traditional ruthenium-based complexes. At the core of these advanced sensitizers—most notably the indoline dye D149—is the (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety. Functioning as a highly efficient electron-accepting (A) group within a Donor-π-Acceptor (D-π-A) architecture, this rhodanine-acetic acid derivative dictates the Lowest Unoccupied Molecular Orbital (LUMO) energy level.

This whitepaper provides an in-depth mechanistic analysis of the HOMO and LUMO energy levels of dyes utilizing this moiety, detailing the causality behind their optoelectronic behavior, and establishing self-validating experimental protocols for accurate energy level determination.

Mechanistic Causality of the D-π-A Architecture

The optoelectronic superiority of indoline dyes like D149 stems from the spatial separation of their frontier molecular orbitals.

  • HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-donating indoline moiety.

  • LUMO Localization: The LUMO is heavily localized on the (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety[1].

The Causality of Electron Injection: The strong electron-withdrawing nature of the oxo and thioxo groups on the dual thiazolidine rings significantly lowers the LUMO energy level. When photoexcitation occurs, the molecule undergoes rapid Intramolecular Charge Transfer (ICT) . Electrons are funneled from the indoline donor directly into the rhodanine-acetic acid acceptor[2]. Because the terminal carboxylic acid group of this moiety anchors directly to the titanium dioxide ( TiO2​ ) surface, the LUMO's spatial proximity to the semiconductor enables near-instantaneous, unidirectional electron injection into the TiO2​ conduction band, effectively suppressing charge recombination[3].

EnergyAlignment Donor Indoline Donor Moiety (HOMO Localization) -5.49 eV Acceptor Rhodanine-Acetic Acid (LUMO Localization) -3.06 eV Donor->Acceptor Photoexcitation (Intramolecular CT) TiO2 TiO2 Conduction Band Electron Acceptor -4.00 eV Acceptor->TiO2 Electron Injection Electrolyte Redox Mediator (I-/I3-) Hole Regeneration -4.80 eV Electrolyte->Donor Dye Regeneration (Hole Transfer)

Caption: Logical relationship of charge transfer between the dye's HOMO/LUMO and device components.

Quantitative Energy Level Mapping

The exact energy levels depend heavily on the measurement environment (solid-state film vs. solvated molecule) and the methodology (Photoelectron Spectroscopy vs. DFT vs. Cyclic Voltammetry). Below is a consolidated dataset comparing the energy levels of the D149 dye against related indoline derivatives (D102, D131) and the standard N719 ruthenium dye.

Sensitizer DyeHOMO Level (eV)LUMO Level (eV)Bandgap ( Eg​ ) (eV)Measurement Method
D149 (Solid Film) -5.49-3.062.43AC-3 / UV-Vis[1]
D149 (Solvated/DFT) -5.06-2.632.43DFT (B3LYP)[4]
D102 (Solvated/DFT) -5.12-2.612.51DFT (B3LYP)[4]
D131 (Solvated/DFT) -5.21-2.372.84DFT (B3LYP)[4]
N719 (Reference) -5.30-2.702.60DFT / Experimental[4]

Note: The LUMO of D149 (-3.06 eV in solid state) sits perfectly above the TiO2​ conduction band (~ -4.0 eV), providing a sufficient thermodynamic driving force for electron injection, while the HOMO (-5.49 eV) sits below the I−/I3−​ redox potential (~ -4.8 eV) to ensure efficient dye regeneration.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in device engineering, energy levels cannot be derived from a single technique. Solid-state packing induces aggregation (H- or J-aggregates) that shifts energy levels compared to isolated molecules in solution[5]. Therefore, a self-validating workflow combining Photoelectron Yield Spectroscopy (AC-3), UV-Vis Spectroscopy, and Cyclic Voltammetry (CV) must be employed.

Protocol 1: Solid-State HOMO Determination via AC-3

Causality: AC-3 operates in ambient air and measures the exact ionization potential of the dye as it exists in the actual device film, capturing critical solid-state intermolecular interactions that solution-based CV misses[1].

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes.

  • Film Deposition: Spin-coat a 1 mg/mL solution of D149 in chloroform ( CHCl3​ ) onto the ITO substrate at 2000 rpm for 60 seconds to form a homogeneous thin film.

  • Measurement: Place the sample in the Photoelectron Yield Spectrometer (AC-3). Scan the UV excitation energy from 4.0 eV to 6.0 eV.

  • Data Extraction: Plot the photoelectron yield (cube root) against the incident photon energy. The HOMO level is identified as the threshold energy where the yield intersects the baseline (e.g., -5.49 eV for D149).

Protocol 2: LUMO Calculation via Optical Bandgap
  • Spectroscopy: Measure the UV-Vis absorption spectrum of the identical D149 solid film from 300 nm to 800 nm.

  • Tauc Plotting: Identify the onset of the absorption edge ( λonset​ ). For D149, this typically occurs around 510-530 nm depending on aggregation.

  • Calculation: Calculate the optical bandgap ( Eg​ ) using Eg​=1240/λonset​ . (e.g., Eg​=2.43 eV ).

  • LUMO Derivation: Calculate the LUMO using the equation: ELUMO​=EHOMO​+Eg​ . (e.g., −5.49 eV+2.43 eV=−3.06 eV ).

Protocol 3: Cross-Validation via Cyclic Voltammetry (CV)

Causality: To validate the AC-3 results and isolate the molecule's intrinsic electronic properties from solid-state packing effects, electrochemical gaps are measured and calibrated against a known standard.

  • Electrochemical Setup: Use a three-electrode system: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag+ reference electrode.

  • Solution: Dissolve 1 mM D149 and 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) supporting electrolyte in anhydrous acetonitrile.

  • Calibration (Crucial Step): Spike the solution with Ferrocene (Fc). Measure the half-wave potential of the Fc/Fc+ redox couple. Assume the Fc/Fc+ energy level is -4.80 eV relative to vacuum.

  • Validation: Calculate the solvated HOMO/LUMO levels using EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.80] eV . Compare the electrochemical gap ( Eox​−Ered​ ) with the optical gap to confirm system integrity.

Workflow A 1. Dye Film Preparation (Spin-coating on ITO) B 2a. Photoelectron Yield Spectroscopy (AC-3) A->B C 2b. UV-Vis Absorption Spectroscopy A->C D 3a. Extract HOMO Level (e.g., -5.49 eV) B->D E 3b. Extract Optical Bandgap (e.g., 2.43 eV) C->E F 4. Calculate LUMO Level (LUMO = HOMO + E_g) D->F G 5. Cross-Validation via Cyclic Voltammetry (CV) D->G E->F F->G H 6. Energy Level Alignment Mapping for DSSC/OPV F->H G->H

Caption: Workflow for determining HOMO/LUMO energy levels of indoline dyes.

References

  • Liu, Z., Ojima, H., Hong, Z., Kido, J., Tian, W., & Wang, X.-F. (2013). "Solution-Processed Organic Photovoltaics Based on Indoline Dye Molecules Developed in Dye-Sensitized Solar Cells." Molecules, 18(3), 3107-3117. 6

  • Howie, W. H., Claeyssens, F., Miura, H., & Peter, L. M. (2008). "Characterization of Solid-State Dye-Sensitized Solar Cells Utilizing High Absorption Coefficient Metal-Free Organic Dyes." Journal of the American Chemical Society, 130(4), 1367-1375. 7

Sources

Foundational

Engineering Next-Generation Electron Acceptors: A Technical Whitepaper on (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid

Executive Summary As the demand for high-efficiency, metal-free organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) accelerates, the molecular engineering of Donor-π-Acceptor (D-π-A) architectures has bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for high-efficiency, metal-free organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) accelerates, the molecular engineering of Donor-π-Acceptor (D-π-A) architectures has become paramount. At the heart of the most successful indoline-based sensitizers—such as the benchmark D149, D102, and D205 dyes—lies a highly specialized electron-withdrawing moiety: (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid [1].

Unlike traditional cyanoacrylic acid acceptors, this extended rhodanine-3-acetic acid derivative fundamentally shifts the performance ceiling of metal-free organic sensitizers. This whitepaper provides an in-depth technical investigation into this specific moiety, deconstructing the mechanistic causality behind its superior performance, presenting self-validating experimental protocols for its characterization, and benchmarking its photophysical metrics.

Mechanistic Causality: The Role of the Acceptor

In a D-π-A framework, the acceptor moiety serves a dual purpose: it must provide a strong electron-withdrawing pull to facilitate Intramolecular Charge Transfer (ICT) upon photoexcitation, and it must establish robust electronic coupling with the semiconductor surface (e.g., TiO₂ or ZnO)[2].

Why (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid?

  • Thermodynamic Driving Force: The extended heterocyclic system of this acceptor lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level to approximately -3.06 eV[2]. This precise energy positioning provides a massive thermodynamic driving force for electron injection into the TiO₂ conduction band (~ -4.0 eV).

  • Ultrafast Kinetics via Bidentate Anchoring: The terminal carboxylic acid group acts as a bidentate or chelating anchoring site, chemically binding to Ti⁴⁺ ions on the semiconductor surface. This direct covalent linkage minimizes the spatial distance between the localized LUMO electron density and the semiconductor, enabling ultrafast injection kinetics on the order of picoseconds[3].

ICT_Pathway Photon Photon Absorption Donor Indoline Donor (HOMO) Photon->Donor Excitation Bridge π-Bridge Donor->Bridge e- Transfer Acceptor Thiazolidineacetic Acid Acceptor (LUMO) Bridge->Acceptor ICT TiO2 TiO2 Conduction Band Acceptor->TiO2 Injection

Caption: Intramolecular Charge Transfer (ICT) pathway from donor to the thiazolidineacetic acid acceptor.

Photophysical and Electrochemical Benchmarking

To understand the efficacy of this acceptor, we must examine the quantitative data of the D149 dye (Formula: C₄₂H₃₅N₃O₄S₃)[1], which utilizes this exact moiety, compared against the industry-standard ruthenium complex, N719. The thiazolidineacetic acid group contributes to a significantly higher molar extinction coefficient due to enhanced π-electron delocalization, allowing for thinner photoactive layers and reduced dark current[4].

Table 1: Comparative Properties of D149 vs. Standard N719
PropertyD149 (Indoline D-π-A)N719 (Ruthenium Complex)
Acceptor Moiety (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acidBipyridyl-dicarboxylate
Optical Bandgap ~ 2.43 eV~ 2.25 eV
HOMO Energy Level ~ -5.49 eV~ -5.80 eV
LUMO Energy Level ~ -3.06 eV~ -3.80 eV
Electron Injection Rate (k_inj) 3.82 × 10¹¹ s⁻¹~ 10¹⁰ - 10¹¹ s⁻¹
Electron Transfer Quantum Yield 0.90~ 0.85
Max PCE (Liquid Electrolyte) > 9.0%~ 11.0%

Data synthesized from established spectroscopic and photovoltaic studies[1],[2],[3].

EnergyLevels cluster_0 D149 Dye Architecture cluster_1 Semiconductor LUMO LUMO (-3.06 eV) Thiazolidineacetic Acid CB Conduction Band (~ -4.0 eV) LUMO->CB Electron Injection HOMO HOMO (-5.49 eV) Indoline Donor HOMO->LUMO hν (2.43 eV)

Caption: Energy level alignment demonstrating the thermodynamic driving force for electron injection.

Validated Experimental Protocols

To rigorously evaluate the electron acceptor properties of new molecules incorporating the (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety, the following self-validating workflows must be employed.

Protocol A: Electrochemical Profiling (LUMO/HOMO Mapping)

Objective: Determine the thermodynamic driving force for electron injection. Causality: Cyclic Voltammetry (CV) is used to measure the oxidation and reduction onset potentials. The LUMO must be higher (more negative vs. vacuum) than the TiO₂ conduction band to ensure directional electron flow[2].

  • Preparation: Dissolve the dye (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Setup: Utilize a three-electrode system: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag⁺ reference electrode.

  • Self-Validation Step (Calibration): Spike the solution with Ferrocene (Fc). Measure the Fc/Fc⁺ redox couple. All potentials must be referenced against the internal Fc/Fc⁺ standard to eliminate reference electrode drift and ensure absolute accuracy.

  • Measurement: Scan from -1.5 V to +1.5 V at a scan rate of 50 mV/s.

  • Calculation: Calculate the LUMO energy level using the empirical formula: LUMO = -(E_red_onset - E_Fc/Fc+ + 4.8) eV[2].

Protocol B: Femtosecond Transient Absorption Spectroscopy

Objective: Quantify the ultrafast electron injection rate ( kinj​ ) into the semiconductor. Causality: Standard steady-state fluorescence cannot resolve ultrafast injection kinetics. Pump-probe spectroscopy allows us to track the transient excited-state population and isolate the injection event from parasitic recombination[3].

  • Sample Preparation: Sensitize two identical 4 μm thick mesoporous films: one of TiO₂ (active semiconductor) and one of Al₂O₃ (insulating reference)[3].

  • Excitation: Pump the sample at the ICT absorption band (~550 nm) using a 100 fs laser pulse.

  • Probing: Probe the ground-state bleach recovery at 620 nm.

  • Self-Validation Step (Control Isolation): The Al₂O₃ sample acts as the definitive control. Because Al₂O₃ has a highly elevated conduction band, no electron injection can occur. The decay measured on Al₂O₃ represents the natural excited-state lifetime ( τAl2O3​≈21.7 ps).

  • Analysis: Measure the decay on the active TiO₂ film ( τTiO2​≈2.24 ps). Calculate the true injection rate: kinj​=(1/τTiO2​)−(1/τAl2O3​) [3].

Protocol C: Device Fabrication & Sensitization

Objective: Assemble a functional DSSC to measure Power Conversion Efficiency (PCE). Causality: The planar nature of the thiazolidineacetic acid moiety makes it highly prone to π-π stacking (H-aggregation) on the semiconductor surface. Unchecked aggregation quenches the excited state before injection can occur, destroying device efficiency.

  • Anode Preparation: Screen-print a 12 μm layer of 20 nm TiO₂ nanoparticles onto FTO glass. Sinter at 500°C for 30 minutes to ensure electrical connectivity.

  • Sensitization: Immerse the warm film (80°C) into a 0.3 mM solution of the dye in a 1:1 mixture of acetonitrile and tert-butanol.

  • Self-Validation Step (Anti-Aggregation): Add 10 mM Chenodeoxycholic acid (CDCA) to the dye bath as a co-adsorbent. Validation: Measure the UV-Vis absorption spectrum of the dyed film. If the absorption peak is significantly blue-shifted compared to the solution spectrum (indicating H-aggregates), systematically increase the CDCA concentration until the solid-state spectrum normalizes.

  • Assembly: Sandwich the photoanode with a Pt-coated counter electrode, inject an I⁻/I₃⁻ liquid electrolyte under vacuum, and seal the device with a thermoplastic gasket.

Workflow Prep 1. Substrate Preparation Clean FTO Glass & Deposit Mesoporous TiO2 Sensitize 2. Dye Sensitization Adsorb Dye + CDCA Co-adsorbent (18h) Prep->Sensitize Assemble 3. Cell Assembly Sandwich with Pt Counter Electrode Sensitize->Assemble Electrolyte 4. Electrolyte Injection Introduce I-/I3- Redox Mediator Assemble->Electrolyte Test 5. Photovoltaic Characterization J-V Profiling & IPCE Measurement Electrolyte->Test

Caption: Step-by-step experimental workflow for fabricating and testing dye-sensitized solar cell devices.

Conclusion

The integration of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid as an electron acceptor fundamentally redefines the capabilities of metal-free organic sensitizers. By providing a deep LUMO level for favorable thermodynamics and a robust bidentate anchor for ultrafast kinetics, it enables efficiencies exceeding 9% in liquid systems and paves the way for highly stable solid-state architectures[1],[2]. For researchers developing next-generation OPVs and DSSCs, mastering the photophysics and handling protocols of this specific moiety is an indispensable requirement.

References

  • Source: tum.
  • Source: nih.gov (PMC)
  • Source: acs.org (The Journal of Physical Chemistry C)
  • Source: researchgate.

Sources

Exploratory

Thermodynamic Stability and Interfacial Dynamics of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Compounds

Executive Summary The development of high-efficiency, metal-free organic sensitizers has revolutionized the field of Dye-Sensitized Solar Cells (DSSCs) and photocatalytic systems. At the core of the most successful indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-efficiency, metal-free organic sensitizers has revolutionized the field of Dye-Sensitized Solar Cells (DSSCs) and photocatalytic systems. At the core of the most successful indoline-based dyes (such as D149, D102, and D205) is the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety. Functioning as a potent electron acceptor and surface-anchoring group, the thermodynamic stability of this structural unit dictates the long-term operational viability, charge injection efficiency, and degradation kinetics of the entire photovoltaic device.

This technical guide provides an in-depth analysis of the thermodynamic stability, surface adsorption energetics, and degradation pathways of these compounds. It is designed for researchers and application scientists seeking to optimize organic dye performance through rigorous structural and thermodynamic engineering.

Molecular Architecture and Electronic Thermodynamics

The (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid group serves as the critical acceptor (A) in the Donor-π-Acceptor (D-π-A) architecture of indoline dyes[1]. Its thermodynamic stability is governed by the extensive delocalization of π -electrons across the rhodanine-like rings, which lowers the ground-state energy of the molecule.

Frontier Molecular Orbital (FMO) Energetics

For efficient and thermodynamically stable operation, the energy levels of the dye must align precisely with the semiconductor and the electrolyte.

  • LUMO Level (Electron Injection): The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the thiazolidinylidene-acetic acid moiety. In standard D149 dyes, the LUMO sits at approximately -3.40 to -3.70 eV[2][3]. This provides a thermodynamic driving force (energetic offset) of >0.2 eV above the conduction band minimum (CBM) of mesoporous TiO₂ (-4.20 eV), ensuring ultrafast, unidirectional electron injection[3][4].

  • HOMO Level (Dye Regeneration): The Highest Occupied Molecular Orbital (HOMO) is localized on the indoline donor unit, typically around -5.20 to -5.70 eV[2][3]. This deep HOMO level ensures a sufficient thermodynamic driving force for regeneration by the I−/I3−​ redox couple (-5.20 eV) or cobalt-based electrolytes, preventing the oxidative degradation of the dye[3].

Thermal Stability

Thermogravimetric and differential thermal analysis (TG-DTA) demonstrates that the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid framework possesses high intrinsic thermal resistivity. Compounds like D149 remain thermodynamically stable up to 300 °C before undergoing pyrolytic cleavage of the acetic acid anchoring group or the thioxo bonds[5].

Surface Adsorption Thermodynamics

The stability of the dye-semiconductor interface is dictated by the binding mode of the acetic acid group to the metal oxide surface (e.g., TiO₂, ZnO, BiVO₄)[6].

Binding Modes and Energetics

Density Functional Theory (DFT) and Fourier-Transform Infrared (FT-IR) spectroscopy reveal three potential adsorption modes for the carboxylate anchor: monodentate ester-like, bidentate chelating, and bidentate bridging[7].

  • Bidentate Bridging (Thermodynamic Minimum): The bidentate bridging mode, where the two oxygen atoms of the deprotonated acetic acid group bind to two adjacent titanium atoms, is the global thermodynamic minimum[7]. This configuration maximizes orbital overlap, yielding an adsorption energy of approximately 1.0 to 2.7 eV depending on surface defects (e.g., oxygen vacancies)[4].

  • Desorption Kinetics: In the presence of polar solvents (like water or acetonitrile), the thermodynamic equilibrium can shift toward desorption. Kinetic studies show that standard carboxylate anchors undergo monoexponential desorption decay. Modifying the anchor to an alkoxysilyl group significantly increases the time constant of desorption, enhancing long-term thermodynamic stability[8].

AdsorptionThermodynamics FreeDye Free Dye Molecule (High Free Energy) Monodentate Monodentate Binding (Kinetic Intermediate) FreeDye->Monodentate Surface Contact (-0.5 eV) Bidentate Bidentate Bridging (Thermodynamic Minimum) Monodentate->Bidentate Deprotonation & Coordination (-1.5 eV) Desorption Solvent-Induced Desorption Bidentate->Desorption H2O/MeCN Attack (+ Activation Energy) Desorption->FreeDye Equilibrium Shift

Caption: Thermodynamic landscape of (thiazolidinylidene)acetic acid adsorption on TiO2.

Degradation Pathways and Complexation Dynamics

While the isolated molecule is highly stable, the operational environment of a DSSC introduces complex thermodynamic interactions that can lead to degradation.

Dye-Electrolyte Complexation

One of the primary mechanisms of thermodynamic destabilization is the ground-state interaction between the thiazolidinylidene moiety and the electrolyte. In iodine-based electrolytes, the dye forms [Dye/I−] and [Dye/I2​] complexes[9].

  • Mechanism: The formation of the [Dye/I2​] complex shifts the electron density away from the anchoring group. Transient absorption spectroscopy reveals that this complexation creates a low-energy charge-transfer state that competes with electron injection into the TiO₂ conduction band[9].

  • Consequence: This thermodynamically stable but functionally parasitic complex accelerates non-radiative recombination (reducing the lifetime of the charge-transfer state to ~920 ps) and initiates the chemical degradation of the dye molecule over prolonged light soaking[9].

Aggregation-Induced Instability

Without co-adsorbents, the planar nature of the thiazolidinylidene rings promotes π−π stacking (H- or J-aggregation) on the semiconductor surface[10]. Aggregation alters the local thermodynamic environment, shifting the LUMO level and increasing intermolecular quenching, which manifests as a loss of open-circuit voltage ( Voc​ )[11].

DegradationPathway Excitation Photoexcitation (Dye*) Injection Electron Injection (TiO2 CB) Excitation->Injection Ultrafast (<100 fs) Complexation Electrolyte Complexation [Dye-I2] Excitation->Complexation Parasitic Pathway Regeneration Dye Regeneration (I- / I3-) Injection->Regeneration Normal Operation Degradation Chemical Degradation (Loss of Conjugation) Complexation->Degradation Prolonged Stress Complexation->Regeneration Reversible (Slow)

Caption: Competing thermodynamic pathways of electron transfer and dye degradation.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and electronic parameters of the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety (using D149 as the representative model).

Thermodynamic ParameterTypical ValueExperimental/Theoretical Implication
HOMO Level -5.20 to -5.70 eVEnsures sufficient driving force for regeneration by I−/I3−​ (-5.20 eV)[3].
LUMO Level -3.40 to -3.70 eVProvides >0.2 eV offset above TiO₂ CBM (-4.20 eV) for efficient injection[3].
Thermal Decomposition ~300 °CHigh intrinsic stability of the rhodanine/thiazolidine core under thermal stress[5].
Adsorption Energy 1.0 to 2.7 eVBidentate bridging mode ensures strong chemisorption, resisting solvent displacement[4].
Band Gap ( Eg​ ) ~1.90 to 2.21 eVEnables broad absorption in the visible spectrum (up to ~650 nm)[2][4].

Experimental Protocols for Stability Profiling

To accurately assess the thermodynamic stability and degradation kinetics of these compounds, researchers must employ self-validating experimental workflows. The following protocols detail the industry-standard methodologies.

Protocol 1: In Situ Desorption Kinetics and Chemical Stability Assay

This protocol evaluates the thermodynamic equilibrium of the dye-surface bond under solvent stress[8].

  • Substrate Preparation: Clean FTO glass substrates sequentially in detergent, water, acetone, and ethanol. Deposit a mesoporous TiO₂ layer via screen printing and sinter at 500 °C for 30 minutes. Treat with 40 mM TiCl4​ aqueous solution at 70 °C for 30 minutes, followed by a second sintering step to enhance surface area.

  • Sensitization: Prepare a 0.3 mM solution of the dye (e.g., D149) in a 1:1 (v/v) mixture of tert-butanol and acetonitrile. Critical Step: Add 10 mM chenodeoxycholic acid (CDCA) as a co-adsorbent. CDCA provides steric hindrance, preventing π−π aggregation and ensuring that the stability data reflects monomeric dye behavior[12]. Immerse the TiO₂ films in the dark for 16 hours.

  • Desorption Stress Test: Immerse the sensitized photoanodes in a highly polar desorbing solution (e.g., 9:1 acetonitrile/water)[8].

  • Kinetic Analysis: Measure the UV-Vis absorption spectrum of the substrate (or the desorbed solution) at specific intervals (1, 2, 3, 4, 7, and 60 minutes). Fit the decay of the maximum absorption peak ( λmax​≈530 nm) to a monoexponential decay function: A(t)=A0​e−t/τ . Extract the time constant ( τ ) to quantify the thermodynamic stability of the anchoring bond[8].

Protocol 2: Thermodynamic Energy Level Mapping via Cyclic Voltammetry

To verify that structural modifications to the thiazolidinylidene core do not compromise the thermodynamic driving forces for electron transfer.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM) or acetonitrile, purged with high-purity N2​ gas for 15 minutes to remove dissolved oxygen.

  • Electrode Setup: Utilize a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Calibrate the system using a ferrocene/ferrocenium ( Fc/Fc+ ) internal standard.

  • Measurement: Dissolve 1 mM of the dye in the electrolyte. Perform cyclic voltammetry sweeps at a scan rate of 50 mV/s.

  • Calculation: Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ). Calculate the HOMO and LUMO levels relative to the vacuum level using the empirical formulas:

    • HOMO(eV)=−e(Eoxonset​−EFc/Fc+​+4.8)

    • LUMO(eV)=−e(Eredonset​−EFc/Fc+​+4.8)

ExperimentalWorkflow Prep 1. Substrate Prep (TiO2 + TiCl4 Treatment) Sensitize 2. Dye Sensitization (+ CDCA Co-adsorbent) Prep->Sensitize Stress 3. Environmental Stress (Thermal / Solvent / Light) Sensitize->Stress Stability Assay CV 5. Cyclic Voltammetry (HOMO/LUMO Mapping) Sensitize->CV Energetic Assay Spectroscopy 4. UV-Vis / Transient Abs. (Kinetic Decay Fitting) Stress->Spectroscopy Extract Time Constant (τ)

Caption: Self-validating experimental workflow for assessing dye thermodynamic stability.

References

  • Testing New Concepts in Solar Cells Sensitized with Indoline Dyes—Alkoxysilyl Anchoring Group, Molecular Capping, and Cobalt-Based Electrolyte. ACS Publications. URL: [Link]

  • Screening and design of high-performance indoline-based dyes for DSSCs. RSC Publishing. URL: [Link]

  • High Efficiency of Dye-Sensitized Solar Cells Based on Metal-Free Indoline Dyes. Journal of the American Chemical Society. URL: [Link]

  • High-efficiency tandem DSSCs based on tailored naphthalene sensitizers for indoor DSSC efficiency above 25%. PMC. URL: [Link]

  • In Situ Study of Degradation in P3HT–Titania-Based Solid-State Dye-Sensitized Solar Cells. ACS Energy Letters. URL: [Link]

  • Author - WebThesis. Politecnico di Torino. URL: [Link]

  • Electron Dynamics in Dye-Sensitized Solar Cells Influenced by Dye–Electrolyte Complexation. The Journal of Physical Chemistry C. URL: [Link]

  • Investigations of the charge transfer phenomenon at the hybrid dye/BiVO 4 interface under visible radiation. RSC Publishing. URL: [Link]

  • Indoline-Based Donor-π-Acceptor Visible-Light Responsive Organic Dyes for Dye-Sensitized Solar Cells. ACS Publications. URL: [Link]

  • Adsorption of Organic Dyes on TiO2 Surfaces in Dye-Sensitized Solar Cells: Interplay of Theory and Experiment. ResearchGate. URL: [Link]

  • Natural Dyes Adsorbed on TiO2 Nanowire for Photovoltaic Applications: Enhanced Light Absorption and Ultrafast Electron Injection. Institute of Physics, Chinese Academy of Sciences. URL: [Link]

  • Aggregation of Organic Dyes on TiO2 in Dye-Sensitized Solar Cells Models: An Ab Initio Investigation. ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Anchoring (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid to TiO2 Nanoparticles

Target Audience: Researchers, Materials Scientists, and Photovoltaic/Photocatalysis Development Professionals. Application: Dye-Sensitized Solar Cells (DSSCs), Photocatalytic Water Splitting, and Interfacial Electron Tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Photovoltaic/Photocatalysis Development Professionals. Application: Dye-Sensitized Solar Cells (DSSCs), Photocatalytic Water Splitting, and Interfacial Electron Transfer Studies.

Executive Summary

The functionalization of mesoporous titanium dioxide (TiO2) nanoparticles with metal-free organic dyes is a critical step in the fabrication of third-generation photovoltaics and advanced photocatalysts. The moiety (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid —most prominently featured as the electron-accepting and anchoring group in the high-efficiency indoline dye D149 —provides exceptional electronic coupling to the TiO2 conduction band[1][2].

This application note provides a comprehensive, self-validating protocol for the chemisorption of this specific anchoring group onto TiO2. By delineating the thermodynamic and kinetic factors governing dye adsorption—specifically solvent polarity effects and aggregation mitigation—this guide ensures reproducible, high-density monolayer formation.

Mechanistic Principles & Experimental Rationale (E-E-A-T)

To achieve optimal device performance, researchers must move beyond empirical recipes and understand the causality behind each experimental condition.

The Anchoring Chemistry

The (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid group binds to the Lewis acid sites (Ti⁴⁺) on the anatase TiO2 surface via its terminal carboxylic acid (-COOH). This interaction typically occurs through a bidentate bridging or ester linkage mechanism. This direct chemical bond is non-negotiable for ultrafast electron injection, as it ensures strong overlap between the lowest unoccupied molecular orbital (LUMO) of the dye and the 3d orbital manifold of the TiO2 conduction band[3][4].

The Solvent Effect: Protic vs. Aprotic

A common point of failure in sensitization protocols is the use of protic solvents (e.g., ethanol, isopropanol). Recent in situ second harmonic light scattering (SHS) studies demonstrate that protic solvents bind strongly to the TiO2 surface, forming a dense solvation shell. Consequently, carboxylic dyes adsorb onto this solvent shell rather than directly onto the TiO2 lattice, drastically reducing electron injection efficiency[5][6].

  • Directive: Sensitization must be performed in aprotic solvents (e.g., Acetonitrile, or an Acetonitrile/tert-butanol mixture) to allow the carboxylic anchor to directly chemisorb onto the TiO2 surface[7].

Mitigation of Dye Aggregation

Indoline-based dyes containing the thiazolidinylidene moiety are highly prone to intermolecular π-π stacking and aggregation on the TiO2 surface. Aggregation leads to excited-state quenching and unfavorable back-electron transfer[3][8].

  • Directive: The protocol mandates the use of Chenodeoxycholic acid (CDCA) as a co-adsorbent. CDCA competitively binds to the TiO2 surface, breaking up dye aggregates, increasing conformational flexibility, and significantly improving the open-circuit voltage ( Voc​ ) and short-circuit current ( Jsc​ )[9][10].

Materials and Reagents

Reagent / MaterialFunctionSpecifications
TiO2 Nanoparticles Semiconductor scaffoldAnatase phase, 15–20 nm diameter paste.
Target Dye (e.g., D149) PhotosensitizerContains the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid anchor.
Acetonitrile (ACN) Primary aprotic solventAnhydrous, HPLC grade (≥99.9%).
tert-Butanol (t-BuOH) Co-solventAnhydrous (≥99.5%).
Chenodeoxycholic Acid (CDCA) Anti-aggregating agent≥97% purity.
Ethanol (EtOH) Substrate cleaningAbsolute (for pre-cleaning glass only, not for dye solution).

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Mesoporous TiO2 Photoanode
  • Substrate Cleaning: Clean Fluorine-doped Tin Oxide (FTO) glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and ethanol for 15 minutes each.

  • Film Deposition: Apply the TiO2 nanoparticle paste onto the conductive side of the FTO glass using the doctor-blade technique or spin coating to achieve a uniform film thickness of ~3.5 to 5.0 μm.

  • Thermal Sintering: Transfer the films to a muffle furnace. Ramp the temperature gradually to 450–500 °C and hold for 30 minutes.

    • Causality: Sintering removes organic binders from the paste, fuses the nanoparticles to ensure electrical percolation, and maximizes the electrochemically active surface area.

  • Cooling: Allow the films to cool to 80 °C before immediate immersion into the dye bath. Do not let the films cool to room temperature in ambient air, as atmospheric moisture will rapidly adsorb onto the hydrophilic TiO2 surface, blocking dye anchoring sites.

Phase 2: Formulation of the Sensitization Bath
  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous Acetonitrile and tert-Butanol.

    • Causality: ACN ensures direct chemisorption (aprotic), while t-BuOH aids in the solubility of bulky organic dyes.

  • Dye Dissolution: Dissolve the target dye to a final concentration of 0.3 mM to 0.5 mM .

  • Co-adsorbent Addition: Add CDCA to the solution to achieve a final concentration of 1.0 mM to 5.0 mM (typically a 1:2 to 1:10 molar ratio of Dye:CDCA)[7][10].

  • Sonication: Sonicate the bath in the dark for 10 minutes to ensure complete dissolution.

Phase 3: Anchoring Workflow
  • Immersion: Submerge the 80 °C TiO2 films into the prepared sensitization bath.

  • Incubation: Seal the container and store it in complete darkness at room temperature for 2 to 16 hours . (For D149 specifically, 2 to 4 hours is often sufficient due to rapid anchoring kinetics)[7].

  • Washing: Remove the functionalized photoanodes and immediately rinse them thoroughly with pure anhydrous Acetonitrile.

    • Causality: This removes physisorbed (unbound) dye molecules that would otherwise act as charge-recombination centers.

  • Drying: Dry the films under a gentle stream of inert gas (N2 or Argon) and store them in a desiccator in the dark until device assembly.

Quantitative Data Summary

The table below summarizes the expected impact of protocol variables on the adsorption and performance of (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid-anchored systems (based on D149 literature data)[5][10].

Sensitization ConditionDye Adsorption StateAggregation LevelRelative Injection EfficiencyExpected Photovoltaic Impact
Protic Solvent (EtOH) Bound to solvent shellHighLowPoor Jsc​ , low overall efficiency.
Aprotic Solvent (ACN) Direct chemisorptionModerate to HighModerateImproved Jsc​ , but Voc​ limited by aggregation.
ACN + t-BuOH + CDCA Direct chemisorptionMinimal Maximum Optimal Jsc​ and Voc​ (~6.6 - 9.0% PCE).

Visualizations

Anchoring Workflow

Workflow A 1. TiO2 Film Preparation B 2. Thermal Sintering (450-500°C) A->B D 4. Sensitization (Dark, 2-16h) B->D Cool to 80°C C 3. Dye/CDCA Solution (Aprotic Solvent) C->D E 5. Solvent Wash (Remove Physisorbed) D->E F 6. Drying & Device Assembly E->F

Caption: Step-by-step workflow for anchoring carboxylic dyes to TiO2 nanoparticles.

Mechanism of Electron Transfer and Anchoring

Mechanism Photon Photon (hv) Dye_GS Dye (Ground State) HOMO Level Photon->Dye_GS Photoexcitation Dye_ES Dye (Excited State) LUMO Level Dye_GS->Dye_ES Light Absorption TiO2_CB TiO2 Nanoparticle Conduction Band Dye_ES->TiO2_CB Ultrafast Electron Injection (via Carboxylic Anchor) Electrolyte Redox Mediator e.g., I-/I3- Electrolyte->Dye_GS Dye Regeneration (Electron Donation)

Caption: Electronic signaling pathway from photoexcitation to TiO2 electron injection.

References

  • Technische Universität München. Tailoring titania photoanodes for application in solid-state dye-sensitized solar cells. (2017). URL:[Link]

  • MDPI. g-C3N4 Sensitized by an Indoline Dye for Photocatalytic H2 Evolution. (2021). URL:[Link]

  • ACS Publications. Aggregation of Organic Dyes on TiO2 in Dye-Sensitized Solar Cells Models: An ab Initio Investigation. ACS Nano. (2010). URL:[Link]

  • ProQuest. Visualization and Quantification of the Laser-Induced Art of TiO2 by Photoexcitation of Adsorbed Dyes. URL:[Link]

  • ACS Publications. Carboxylic Anchoring Dye p-Ethyl Red Does Not Adsorb Directly onto TiO2 Particles in Protic Solvents. J. Phys. Chem. C. (2019). URL:[Link]

  • ACS Publications. Interfacial Electron-Transfer Kinetics in Metal-Free Organic Dye-Sensitized Solar Cells: Combined Effects of Molecular Structure of Dyes and Electrolytes. J. Am. Chem. Soc. (2008). URL:[Link]

  • PubMed / NIH. Molecular dynamics simulations on the aggregation behavior of indole type organic dye molecules in dye-sensitized solar cells. (2012). URL:[Link]

  • ResearchGate. Effect of chenodeoxycholic acid as dye co-adsorbent and ZnO blocking layer in improving the performance of Rose Bengal dye based dye sensitized solar cells. (2022). URL:[Link]

Sources

Application

Synthesis of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Indoline Dyes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Indoline-Thiazolidinone Conjugates The fusion of indoline and thiazolidinone scaffolds has emerged as a significant strate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indoline-Thiazolidinone Conjugates

The fusion of indoline and thiazolidinone scaffolds has emerged as a significant strategy in medicinal chemistry and materials science. The indoline core, a privileged structure in numerous natural products and pharmaceuticals, imparts a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Thiazolidinone derivatives, particularly thiazolidine-2,4-diones, are well-established pharmacophores, most notably recognized for their use as antidiabetic agents (e.g., pioglitazone and rosiglitazone), but also exhibiting a broad spectrum of other biological effects such as antimicrobial and anticancer activities.[3][4][5]

The conjugation of these two heterocyclic systems through a thiazolidinylidene bridge, typically formed via a Knoevenagel condensation, creates a unique class of compounds with extended π-conjugation, making them suitable for applications as dyes and photodynamic agents.[2] Furthermore, the incorporation of a carboxylic acid moiety, specifically as a 3-thiazolidineacetic acid group, can enhance aqueous solubility and provide a handle for further derivatization or bioconjugation, which is of paramount importance in drug development.

This comprehensive guide provides detailed synthetic protocols for the preparation of (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid indoline dyes. The methodologies described herein are based on established synthetic transformations, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and facilitate further research and development in this promising area.

Synthetic Strategy: A Convergent Approach

The synthesis of the target dyes is best approached through a convergent strategy, which involves the independent synthesis of two key precursors followed by their condensation in the final step. This approach allows for the modular assembly of the final product, enabling the facile generation of a library of derivatives with diverse substitutions on the indoline ring.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_precursors Precursor Synthesis Indoline Substituted Indolin-2-one Condensation Knoevenagel Condensation Indoline->Condensation Thiazolidine_acid 2-(2,4-Dioxothiazolidin-3-yl)acetic Acid Thiazolidine_acid->Condensation Purification Purification and Characterization Condensation->Purification Final_Product (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Indoline Dye Purification->Final_Product

Figure 1: A convergent synthetic workflow for the preparation of the target indoline dyes.

Part 1: Synthesis of Precursors

Protocol 1.1: Synthesis of Substituted Indolin-2-ones

Substituted indolin-2-ones (isatins) are the starting point for introducing diversity into the final dye molecule. While many are commercially available, they can also be synthesized through various established methods, such as the Sandmeyer isatin synthesis. For the purpose of this protocol, we will assume the starting substituted indolin-2-one is available.

Protocol 1.2: Synthesis of 2-(2,4-Dioxothiazolidin-3-yl)acetic Acid

This key precursor provides the thiazolidinone core with the acetic acid side chain at the N-3 position. The synthesis involves a two-step process starting from commercially available reagents.

Reaction Scheme:

Thiazolidine_Acid_Synthesis reagents Thiourea Chloroacetic Acid intermediate Thiazolidine-2,4-dione reagents->intermediate Step 1: Cyclization intermediate2 Ethyl 2-(2,4-Dioxothiazolidin-3-yl)acetate intermediate->intermediate2 Step 2: N-Alkylation reagents2 Ethyl Bromoacetate Base reagents2->intermediate2 hydrolysis Acid or Base Hydrolysis intermediate2->hydrolysis product 2-(2,4-Dioxothiazolidin-3-yl)acetic Acid hydrolysis->product

Figure 2: Synthetic route to 2-(2,4-Dioxothiazolidin-3-yl)acetic acid.

Step 1: Synthesis of Thiazolidine-2,4-dione

This step involves the cyclization of thiourea and chloroacetic acid.[6]

Materials and Reagents:

  • Thiourea

  • Chloroacetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve thiourea (1 equivalent) and chloroacetic acid (1 equivalent) in water.

  • Slowly add concentrated hydrochloric acid (catalytic amount).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford thiazolidine-2,4-dione.

Step 2: Synthesis of 2-(2,4-Dioxothiazolidin-3-yl)acetic Acid

This involves the N-alkylation of thiazolidine-2,4-dione with an acetate synthon, followed by hydrolysis.

Materials and Reagents:

  • Thiazolidine-2,4-dione

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)

  • Acetone or Ethanol

  • Lithium hydroxide (LiOH) or Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure (N-Alkylation):

  • To a solution of thiazolidine-2,4-dione (1 equivalent) in acetone or ethanol, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate.

Procedure (Hydrolysis):

  • Dissolve the crude ethyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,4-dioxothiazolidin-3-yl)acetic acid as a solid.

PrecursorStarting MaterialsKey Reaction TypeExpected Yield
Thiazolidine-2,4-dioneThiourea, Chloroacetic AcidCyclization70-80%
2-(2,4-Dioxothiazolidin-3-yl)acetic AcidThiazolidine-2,4-dione, Ethyl bromoacetateN-Alkylation, Hydrolysis80-90% (over 2 steps)

Table 1: Summary of precursor synthesis.

Part 2: Synthesis of the Final Dye via Knoevenagel Condensation

The cornerstone of this synthesis is the Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene compound (the thiazolidinone) and a carbonyl compound (the indolin-2-one).[7][8][9] This reaction is typically base-catalyzed.

Reaction Scheme:

Knoevenagel_Condensation Indoline Substituted Indolin-2-one Product (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Indoline Dye Indoline->Product Thiazolidine_acid 2-(2,4-Dioxothiazolidin-3-yl)acetic Acid Thiazolidine_acid->Product Catalyst Piperidine or Pyrrolidine in Ethanol Catalyst->Product Reflux

Figure 3: Knoevenagel condensation for the synthesis of the target dye.

Protocol 2.1: Knoevenagel Condensation of Substituted Indolin-2-one with 2-(2,4-Dioxothiazolidin-3-yl)acetic Acid

Materials and Reagents:

  • Substituted Indolin-2-one (e.g., Isatin)

  • 2-(2,4-Dioxothiazolidin-3-yl)acetic Acid

  • Piperidine or Pyrrolidine (as catalyst)

  • Ethanol or Acetic Acid (as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the substituted indolin-2-one (1 equivalent) and 2-(2,4-dioxothiazolidin-3-yl)acetic acid (1.1 equivalents) in ethanol or acetic acid.

  • Add a catalytic amount of piperidine or pyrrolidine (0.1-0.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-10 hours. The reaction progress should be monitored by TLC, observing the formation of a colored spot corresponding to the product.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for the reaction. Acetic acid can also serve as both a solvent and a co-catalyst.

  • Catalyst: Piperidine and pyrrolidine are effective basic catalysts for the Knoevenagel condensation. They facilitate the deprotonation of the active methylene group on the thiazolidinone ring, which is the rate-determining step.

  • Stoichiometry: A slight excess of the thiazolidinone component can help to drive the reaction to completion.

ParameterCondition/ReagentRationale
Reactants Substituted Indolin-2-one, 2-(2,4-Dioxothiazolidin-3-yl)acetic AcidKey building blocks for the target dye molecule.
Solvent Ethanol or Acetic AcidProvides a medium for the reaction and facilitates heat transfer.
Catalyst Piperidine or PyrrolidineA base is required to deprotonate the active methylene group of the thiazolidinone, initiating the reaction.
Temperature RefluxProvides the necessary activation energy for the condensation reaction.
Reaction Time 6-10 hoursSufficient time for the reaction to proceed to completion.

Table 2: Key parameters for the Knoevenagel condensation.

Part 3: Purification and Characterization

Purification:

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexane or dichloromethane in methanol is effective.

Characterization:

The structure of the synthesized dyes should be confirmed using a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the indoline and thiazolidinone protons and carbons, and to determine the stereochemistry of the exocyclic double bond (typically the Z-isomer is favored).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as C=O (carbonyls of the indoline and thiazolidinone rings), N-H (of the indoline), and C=C (of the thiazolidinylidene bridge).

  • UV-Visible Spectroscopy: To determine the absorption and emission properties of the dye, which is crucial for its application.

References

  • Spencer, J., Nielsen, B., Thomas, M. J. K., Male, L., & Coles, S. J. (2011). The Knoevenagel product of indolin-2-one and ferrocene-1,1′-dicarbaldehyde. Acta Crystallographica Section C, 67(7), m245-m248. [Link]

  • Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. PMC. (2021, October 16). [Link]

  • Ziarani, G. M., Gholamzadeh, P., & Badiei, A. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica SBA-15. European Journal of Chemistry, 3(2), 205-209. [Link]

  • Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction. RSC Publishing. (2018, October 10). [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. (2023, January 20). [Link]

  • Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis. PubMed. (2024, July 15). [Link]

  • Palma, M. S. A. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MOJ Bioorganic & Organic Chemistry, 1(4). [Link]

  • Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. PubMed. (2012, January 15). [Link]

  • Rani, V., Ghate, S. D., & Kumar B. R., P. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Advances, 13(3), 1836-1851. [Link]

  • Alves Palma MS. Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. MOJ Bioorganic Org Chem. 2017;1(4):122–6. [Link]

  • Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. [Link]

  • Laxmi, S. V., Anil, P., Rajitha, G., Rao, A. J., Crooks, P. A., & Rajitha, B. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(6), 1174-1184. [Link]

  • US20200299275A1 - Synthesis of 2-indolinone derivatives.
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Publishing. [Link]

  • Hassan, A. A., Mohamed, N. K., El-Shaieb, K. M. A., Tawfeek, H. N., Bräse, S., & Nieger, M. (2016). A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides. Arabian Journal of Chemistry, 9, S1852-S1858. [Link]

  • Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. PubMed. [Link]

  • WO2008062376A2 - New process for the preparation of 2-imino-thiazolidin-4-one derivatives.
  • Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Com- putational. ResearchGate. [Link]

  • Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an Eco-Friendly catalyst in aqu. Der Pharma Chemica. [Link]

  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry. [Link]

  • Beilstein Journals. (2025, November 28). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journals. [Link]

  • Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. Journal of Materials and Environmental Science. [Link]

  • Synthesis of pyrrolidinoindolines from 2-(2-oxo-3-indolyl)acetates: scope and limitations. PubMed. [Link]

  • Pratap, U. R., Jawale, D. V., Waghmare, R. A., & Mane, R. A. (2014). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. [Link]

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Method

Application Note: (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid as a Novel Sensitizer for Dye-Sensitized Solar Cells

An in-depth analysis of scientific literature reveals that while the specific molecule "(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid" is not a prominently documented sensitizer in high-impact dye-sensitized solar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of scientific literature reveals that while the specific molecule "(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid" is not a prominently documented sensitizer in high-impact dye-sensitized solar cell (DSSC) research, its core structure contains key functional groups that are highly relevant to the field. The presence of a carboxylic acid group suggests its potential as an anchoring moiety to the titanium dioxide (TiO2) photoanode, a critical feature for effective charge transfer in DSSCs. Furthermore, the thiazolidine-based heterocyclic system is a component of various organic dyes investigated for their light-harvesting properties.

This application note, therefore, extrapolates from established principles and the performance of structurally related compounds to provide a comprehensive guide for researchers interested in exploring the potential of "(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid" and similar novel structures in the context of DSSCs. The protocols provided are based on standard, well-validated laboratory procedures for the fabrication and characterization of dye-sensitized solar cells.

1. Introduction

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based photovoltaics due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The heart of a DSSC is the sensitizing dye, which absorbs incident light and injects electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The ideal sensitizer should exhibit broad and intense absorption in the visible and near-infrared regions, possess appropriate energy levels for efficient electron injection and dye regeneration, and demonstrate high stability under operational conditions.

This document outlines the potential application of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid as a sensitizing dye in DSSCs. The molecule's carboxylic acid functional group is hypothesized to serve as an effective anchor to the TiO2 surface, facilitating electron transfer. The thiazolidine-based conjugated system forms the chromophoric core responsible for light absorption. This application note provides detailed protocols for the fabrication of DSSC components, assembly of the solar cell, and characterization of its photovoltaic performance.

2. Principle of Operation

The operation of a DSSC sensitized with (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid is predicated on a series of photoelectrochemical processes. Upon illumination, the dye molecule absorbs a photon, leading to the excitation of an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). The excited electron is then injected into the conduction band of the TiO2 photoanode. The oxidized dye molecule is subsequently regenerated by a redox mediator, typically an iodide/triiodide (I-/I3-) couple, present in the electrolyte. The oxidized redox mediator diffuses to the counter electrode, where it is reduced, completing the circuit.

3. Experimental Protocols

This section provides a step-by-step guide for the fabrication and assembly of a DSSC using (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid as the sensitizer.

3.1. Preparation of the TiO2 Photoanode

The photoanode is a critical component of the DSSC, providing a high surface area for dye adsorption and a pathway for electron transport.

  • Materials:

    • Fluorine-doped tin oxide (FTO) coated glass

    • Titanium dioxide (TiO2) paste (e.g., P25)

    • Surfactant (e.g., Triton X-100)

    • Ethanol, Acetone, Isopropanol

    • Deionized water

  • Procedure:

    • Clean the FTO glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Prepare a TiO2 paste by grinding TiO2 powder with a surfactant and a binder in a mortar and pestle.

    • Deposit a thin layer of the TiO2 paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • Dry the TiO2 film at 125°C for 5 minutes.

    • Sinter the TiO2 film in a furnace at 450°C for 30 minutes to remove organic binders and ensure good electrical contact between the TiO2 particles.

    • Allow the photoanode to cool to room temperature.

3.2. Dye Sensitization

  • Materials:

    • (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid

    • Anhydrous ethanol

    • Sintered TiO2 photoanode

  • Procedure:

    • Prepare a 0.3 mM solution of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid in anhydrous ethanol.

    • Immerse the sintered TiO2 photoanode in the dye solution for 24 hours at room temperature in a dark environment to allow for complete dye adsorption.

    • After sensitization, rinse the photoanode with anhydrous ethanol to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode in a gentle stream of nitrogen.

3.3. Preparation of the Counter Electrode

The counter electrode catalyzes the reduction of the redox mediator.

  • Materials:

    • FTO coated glass

    • Platinizing solution (e.g., H2PtCl6 in isopropanol)

  • Procedure:

    • Clean the FTO glass as described in section 3.1.

    • Deposit a few drops of the platinizing solution onto the conductive side of the FTO glass.

    • Heat the FTO glass at 400°C for 15 minutes to form a thin, transparent layer of platinum.

    • Allow the counter electrode to cool to room temperature.

3.4. Assembly of the DSSC

  • Materials:

    • Dye-sensitized TiO2 photoanode

    • Platinum-coated counter electrode

    • Thermoplastic sealant (e.g., Surlyn)

    • Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I2, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Procedure:

    • Place the counter electrode on top of the dye-sensitized photoanode, offsetting the electrodes slightly to allow for electrical contact.

    • Place a frame of the thermoplastic sealant between the two electrodes.

    • Heat the assembly on a hot plate at approximately 100°C to seal the cell.

    • Introduce the electrolyte into the cell through small pre-drilled holes in the counter electrode via vacuum backfilling.

    • Seal the holes with a small piece of sealant and a microscope coverslip.

4. Characterization

The performance of the assembled DSSC should be evaluated under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).

  • Current-Voltage (I-V) Characteristics: The I-V curve is measured using a solar simulator and a source meter. Key parameters to be extracted are:

    • Open-circuit voltage (Voc)

    • Short-circuit current density (Jsc)

    • Fill factor (FF)

    • Power conversion efficiency (PCE)

  • Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE measures the ratio of collected electrons to incident photons at a specific wavelength. This provides insight into the light-harvesting efficiency of the dye across the solar spectrum.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer kinetics at the various interfaces within the DSSC, providing information on electron lifetime and recombination rates.

5. Data Presentation

The following table provides a template for summarizing the photovoltaic performance of DSSCs based on (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid.

SensitizerVoc (V)Jsc (mA/cm²)FFPCE (%)
(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acidTBDTBDTBDTBD
Reference Dye (e.g., N719)TBDTBDTBDTBD

TBD: To be determined experimentally.

6. Visualization

Diagram 1: Working Principle of a Dye-Sensitized Solar Cell

DSSC_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO2 Conduction Band CE Pt Catalyst TiO2->CE 5. Electron Transport (External Circuit) Dye_GS Dye (HOMO) Dye_ES Dye (LUMO) Dye_ES->TiO2 2. Electron Injection Redox_Ox I₃⁻ Redox_Ox->CE 4. Redox Regeneration Redox_Red 3I⁻ Redox_Red->Dye_GS 3. Dye Regeneration Light Incident Light (hν) Light->Dye_GS 1. Light Absorption

Caption: The operational cycle of a dye-sensitized solar cell.

Diagram 2: Experimental Workflow for DSSC Fabrication and Testing

DSSC_Workflow cluster_fabrication Cell Fabrication cluster_characterization Performance Characterization A1 FTO Glass Cleaning A2 TiO₂ Paste Deposition (Doctor Blade) A1->A2 B1 Counter Electrode (Pt Deposition) A1->B1 A3 Sintering of Photoanode (450°C) A2->A3 A4 Dye Sensitization (24h immersion) A3->A4 C1 Cell Assembly (Sealing) A4->C1 B1->C1 C2 Electrolyte Injection C1->C2 D1 I-V Measurement (Solar Simulator) C2->D1 D2 IPCE Spectroscopy C2->D2 D3 Electrochemical Impedance Spectroscopy (EIS) C2->D3

Application

Application Note: Electrochemical Characterization of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives

Target Audience: Materials Scientists, Electroanalytical Chemists, and Optoelectronic Researchers. Introduction & Mechanistic Overview The chemical moiety (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Electroanalytical Chemists, and Optoelectronic Researchers.

Introduction & Mechanistic Overview

The chemical moiety (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid is a highly specialized, electron-withdrawing rhodanine derivative. While thiazolidine-based compounds are often explored in drug development (e.g., aldose reductase inhibitors), this specific extended conjugated system is the premier anchoring and acceptor group in high-efficiency, metal-free indoline sensitizers (such as D149, D205, and D131) used in Dye-Sensitized Solar Cells (DSSCs)[1].

In a Donor-π-Acceptor (D-π-A) molecular architecture, this moiety serves two critical functions:

  • Thermodynamic Sink (LUMO Localization): It acts as the primary electron acceptor. Upon photoexcitation, electron density shifts from the indoline donor core to this thiazolidineacetic acid moiety, placing the excited electron in close proximity to the semiconductor surface[2].

  • Covalent Anchoring: The terminal carboxylic acid group binds directly to the titanium ions (Ti 4+ ) on the mesoporous TiO 2​ surface, ensuring robust electronic coupling for ultrafast electron injection[3].

Accurate electrochemical characterization of this moiety is paramount. The ground-state oxidation potential (HOMO) must be sufficiently positive to allow rapid regeneration by a redox mediator, while the excited-state potential (LUMO) must be more negative than the conduction band of TiO 2​ to provide the thermodynamic driving force for injection[4].

Energy Level Alignment & Causality

To establish a self-validating system for dye evaluation, researchers must understand the causality behind energy level alignment. The energy gap ( Egap​ ) between the HOMO and LUMO dictates the light-harvesting efficiency. However, measuring these values in a solvent often yields inaccurate operational metrics. Adsorption onto TiO 2​ induces Stark shifts and electronic coupling that alter the effective molecular orbitals[3]. Therefore, in-situ electrochemical characterization (measuring the dye while adsorbed on the semiconductor) is the gold standard[4].

EnergyLevels cluster_0 Energy Level Alignment (eV vs Vacuum) LUMO Dye LUMO (~ -3.0 eV) TiO2 TiO2 Conduction Band (~ -4.0 eV) LUMO->TiO2 Electron Injection HOMO Dye HOMO (~ -5.2 eV) HOMO->LUMO Photoexcitation Redox Redox Mediator (I-/I3-) (~ -4.8 eV) Redox->HOMO Dye Regeneration

Fig 1: Energy level alignment of indoline dye vs. TiO2 and redox mediator.

Quantitative Electrochemical Data

The structural tuning of the (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid group directly impacts its electrochemical signature. For instance, extending the alkyl chain on the terminal rhodanine ring from an ethyl group (D149) to an octyl group (D205) effectively suppresses π−π stacking and blocks back-electron transfer, enhancing the open-circuit voltage ( Voc​ )[5].

Table 1: Electrochemical Properties of Key Indoline Derivatives

SensitizerAnchoring Moiety ModificationHOMO (V vs. NHE)LUMO (V vs. NHE) Egap​ (eV)Reference
D131 Unsubstituted+1.00-1.202.20[3]
D149 Ethyl-substituted+0.95-1.252.20[3]
D205 Octyl-substituted+1.03-1.102.13[4]

(Note: Values are derived from Cyclic Voltammetry measured on TiO 2​ films. LUMO is calculated via LUMO=HOMO−Egap​ [6].)

Experimental Protocols

Protocol A: Determination of HOMO/LUMO via Solid-State Cyclic Voltammetry (CV)

This protocol details the extraction of the HOMO level using a dye-sensitized working electrode to capture the true operational thermodynamics[4].

Materials & Reagents:

  • Fluorine-doped Tin Oxide (FTO) glass coated with mesoporous TiO 2​ (~8 µm thickness)[2].

  • 0.2 mM solution of the target dye (e.g., D205) in acetonitrile/tert-butanol (1:1 v/v)[2].

  • 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (Supporting Electrolyte).

  • Ag/Ag + reference electrode (calibrated internally with Ferrocene/Ferrocenium, Fc/Fc+ ).

Step-by-Step Methodology:

  • Electrode Sensitization: Immerse the sintered TiO 2​ electrodes into the dye solution for 6 hours at room temperature. Causality: This duration ensures monolayer saturation via the carboxylic acid anchor without promoting detrimental multi-layer aggregation[2].

  • Cell Assembly: Set up a three-electrode electrochemical cell using the dye-sensitized TiO 2​ as the working electrode, a Pt wire as the counter electrode, and the Ag/Ag + reference electrode.

  • Electrolyte Saturation: Fill the cell with the TBAPF6​ electrolyte and purge with ultra-high purity N2​ for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction currents. Causality: The bulky TBA+ cation is chosen over Li+ or Na+ because it cannot intercalate into the TiO 2​ lattice, preventing massive capacitive background currents that obscure the dye's redox peaks.

  • Measurement: Perform Cyclic Voltammetry from 0 V to +1.5 V vs. Ag/Ag + at a scan rate of 50 mV/s.

  • Data Extraction: Identify the onset of the first oxidation peak ( Eox,onset​ ). Calculate the HOMO level relative to the vacuum level using the empirical formula:

    HOMO(eV)=−e(Eox,onset​−EFc/Fc+​+4.8) [4].
  • LUMO Calculation: Determine the optical bandgap ( E0−0​ ) from the intersection of the normalized UV-Vis absorption and photoluminescence emission spectra. Calculate LUMO=HOMO+E0−0​ [6].

Protocol B: Interfacial Kinetics via Electrochemical Impedance Spectroscopy (EIS)

EIS is utilized to evaluate the charge transfer resistance ( Rct​ ) at the TiO 2​ /dye/electrolyte interface, validating the steric effectiveness of the thiazolidine modifications[5].

EISWorkflow Prep 1. DSSC Assembly (TiO2/Dye/Electrolyte/Pt) OCV 2. Open Circuit Voltage (Stabilization under 1 Sun) Prep->OCV Perturbation 3. AC Perturbation (10 mV amplitude, 100 kHz - 0.1 Hz) OCV->Perturbation Nyquist 4. Nyquist/Bode Plot Generation Perturbation->Nyquist Fitting 5. Equivalent Circuit Fitting (Extract R_ct, C_μ) Nyquist->Fitting

Fig 2: Step-by-step workflow for Electrochemical Impedance Spectroscopy (EIS).

Step-by-Step Methodology:

  • Device Fabrication: Assemble a complete sandwich-type DSSC. Use the dye-sensitized TiO 2​ as the photoanode and platinized FTO as the counter electrode. Vacuum-backfill the cell with a copper-based mediator (e.g., [Cu(tmby)2​]2+/+ ) or standard iodine/triiodide electrolyte[7].

  • Stabilization: Connect the cell to a potentiostat equipped with a Frequency Response Analyzer (FRA). Illuminate the cell under standard AM 1.5G conditions (100 mW/cm 2 ) and allow the Open Circuit Voltage ( Voc​ ) to stabilize for 5 minutes.

  • EIS Perturbation: Apply the measured Voc​ as a DC bias. Superimpose a small-amplitude AC voltage perturbation (10 mV). Causality: A 10 mV amplitude strictly maintains the system in a pseudo-linear regime, satisfying the mathematical linearity requirements of impedance analysis.

  • Frequency Sweep: Sweep the AC frequency from 100 kHz down to 0.1 Hz. Causality: High frequencies isolate the charge transfer at the Pt counter electrode, while the mid-frequency range (1-100 Hz) captures the recombination kinetics at the TiO 2​ /dye/electrolyte interface[5].

  • Data Fitting: Fit the resulting Nyquist plot using a Transmission Line Model (TLM). Extract the recombination resistance ( Rct​ ) and the chemical capacitance ( Cμ​ ). Calculate the electron lifetime ( τe​=Rct​×Cμ​ ). An increased Rct​ confirms that the alkyl-substituted thiazolidine ring successfully shields the TiO 2​ surface from the oxidized redox mediator[5][7].

References

  • Investigation of Dye Dopant Influence on Electrooptical and Morphology Properties of Polymeric Acceptor Matrix Dedicated for Ternary Organic Solar Cells Source: MDPI (Materials) URL:[Link]

  • Stark Spectroscopy of Absorption and Emission of Indoline Sensitizers: A Correlation with the Performance of Photovoltaic Cells Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

  • Optical determination of charge transfer times from indoline dyes to ZnO in solid state dye-sensitized solar cells Source: Journal of Applied Physics (AIP Publishing) URL:[Link]

  • Interface Modification and Exceptionally Fast Regeneration in Copper Mediated Solar Cells Sensitized with Indoline Dyes Source: ACS Applied Materials & Interfaces (ACS Publications) URL:[Link]

  • Molecular Engineering of Indoline Dyes and Their Application in Dye-Sensitized Solar Cells: Effect of Planarity and Side Chain on Interfacial Charge-Transfer Processes Source: ACS Applied Energy Materials (ACS Publications) URL:[Link]

  • Molecular Engineering of D–D−π–A-Based Organic Sensitizers for Enhanced Dye-Sensitized Solar Cell Performance Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Method

Application Note: Preparation of Solid-State DSSCs Using Thiazolidinylidene-Based Indoline Sensitizers

Executive Summary & Rationale The transition from liquid-electrolyte Dye-Sensitized Solar Cells (DSSCs) to solid-state architectures (ssDSSCs) eliminates critical failure modes such as solvent leakage and electrode corro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The transition from liquid-electrolyte Dye-Sensitized Solar Cells (DSSCs) to solid-state architectures (ssDSSCs) eliminates critical failure modes such as solvent leakage and electrode corrosion[1]. However, this architectural shift introduces a severe physical constraint: solid organic hole-transport materials (HTMs) like spiro-OMeTAD or P3HT cannot deeply penetrate thick mesoporous structures. Consequently, the TiO₂ photoanode must be restricted to an ultra-thin layer of 1.5–2.0 µm to ensure complete pore filling.

Standard ruthenium-based sensitizers (e.g., N3, N719) lack the molar extinction coefficient ( ϵ ) required to harvest sufficient light within this restricted optical path length. To overcome this bottleneck, metal-free indoline dyes engineered with a (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety (commercially known as the D-series dyes: D102, D131, D149, and D205) are utilized. This specific rhodanine-3-acetic acid derivative acts as an exceptional electron-accepting and anchoring group, providing massive extinction coefficients that enable near-complete photon harvesting in ultra-thin ssDSSC architectures[2].

Mechanistic Causality: The Role of the Thiazolidinylidene Moiety

As an application scientist, it is critical to understand why we select this specific molecular moiety rather than just following a recipe:

  • Intramolecular Charge Transfer (ICT): The (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid group serves as a powerful electron acceptor. Upon photoexcitation, electrons undergo a rapid transition from the indoline donor core (HOMO) to the thiazolidinylidene acceptor moiety (LUMO). Because this moiety also contains the carboxylic acid anchoring group, the LUMO is positioned directly adjacent to the TiO₂ surface, facilitating ultrafast, near-unity electron injection[3].

  • Deaggregation Imperative: Indoline dyes are highly planar. While this planarity enhances π -conjugation and light absorption, it causes severe π−π stacking (aggregation) on the TiO₂ surface, which quenches excitons and drastically lowers the open-circuit voltage ( Voc​ ). Therefore, our protocol strictly mandates the co-adsorption of Chenodeoxycholic acid (CDCA) to sterically disrupt these aggregates[4].

EnergyLevels TiO2 TiO2 CB: -4.0 eV Dye Indoline Dye (D149) LUMO: -3.06 eV HOMO: -5.49 eV Dye->TiO2 Electron Injection HTM Spiro-OMeTAD HOMO: -5.22 eV HTM->Dye Hole Regeneration

Figure 1: Energy level alignment and charge transfer pathways in the ssDSSC.

Photophysical Properties of Indoline Sensitizers

To select the appropriate dye for your specific HTM, consult the quantitative parameters below. D149 is generally preferred for spiro-OMeTAD due to its unmatched extinction coefficient, while D131 is often used with P3HT to minimize spectral overlap[4].

SensitizerMolar Extinction Coefficient ( ϵ )Absorption Peak ( λmax​ )HOMO (eV)LUMO (eV)Optimal HTM Pairing
D102 58,800 M⁻¹ cm⁻¹491 nm-5.40-3.10Spiro-OMeTAD
D131 48,000 M⁻¹ cm⁻¹425 nm-5.35-2.63P3HT
D149 68,700 M⁻¹ cm⁻¹526 nm-5.49-3.06Spiro-OMeTAD / CuSCN

Data synthesized from established spectroscopic characterizations[2],[3].

Experimental Workflow & Protocols

Workflow A 1. FTO Cleaning & UV-Ozone B 2. Compact TiO2 Blocking Layer (Spray Pyrolysis at 450°C) A->B C 3. Mesoporous TiO2 Spin Coating (Target Thickness: 1.5 - 2.0 µm) B->C D 4. Dye Sensitization (Indoline D149 + CDCA Co-adsorbent) C->D E 5. HTM Infiltration (Spiro-OMeTAD + Li-TFSI + tBP) D->E F 6. Thermal Evaporation (Au or Ag Counter Electrode) E->F

Figure 2: Step-by-step fabrication workflow for solid-state DSSCs using indoline sensitizers.

Phase 1: Substrate Preparation & Blocking Layer Deposition

Causality: In liquid DSSCs, the electrolyte does not easily reduce at the bare FTO glass. In ssDSSCs, the solid HTM will directly transfer holes to the FTO if they touch, causing a massive dark current (shunt) that destroys device efficiency. A compact blocking layer is non-negotiable[1].

  • Clean FTO glass substrates sequentially in ultrasonic baths of Alconox, deionized water, acetone, and ethanol (15 min each). Dry with N₂ and treat with UV-Ozone for 15 min.

  • Spray Pyrolysis: Heat substrates to 450°C on a hotplate. Spray a solution of 0.2 M titanium diisopropoxide bis(acetylacetonate) in ethanol. Allow the substrates to anneal at 450°C for 30 minutes to form a dense, 30–50 nm compact TiO₂ layer.

Phase 2: Mesoporous TiO₂ Deposition

Causality: The thickness must be strictly controlled. Exceeding 2.0 µm will result in incomplete HTM pore filling, exponentially increasing series resistance.

  • Dilute commercial TiO₂ nanoparticle paste (e.g., 18NR-T) with anhydrous terpineol and ethanol (typically 1:1:1 by weight) to reduce viscosity.

  • Spin-coat the paste onto the blocking layer at 2500 RPM for 30 seconds.

  • Sintering: Subject the films to a programmed temperature ramp: 125°C (10 min), 325°C (10 min), 450°C (15 min), and 500°C (15 min) to burn off organic binders and fuse the nanoparticles.

Phase 3: Sensitization with Thiazolidinylidene-Based Dye
  • Prepare Dye Bath: Dissolve 0.5 mM of D149 (or D102) and 1.0 mM of Chenodeoxycholic acid (CDCA) in a 1:1 (v/v) mixture of anhydrous acetonitrile and tert-butyl alcohol.

  • Sensitization: Immerse the TiO₂ substrates into the dye bath while they are still warm (~80°C) from the sintering step. Note: Immersing warm prevents ambient moisture from occupying the TiO₂ surface hydroxyl sites.

  • Incubation: Leave in the dark at room temperature for 12–16 hours. Rinse thoroughly with pure acetonitrile to remove unanchored dye.

Phase 4: Hole Transport Material (HTM) Infiltration
  • Prepare HTM Solution: Dissolve 0.15 M spiro-OMeTAD in anhydrous chlorobenzene.

  • Add Dopants: Add 20 mM Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) from a pre-dissolved stock in acetonitrile, and 120 mM 4-tert-butylpyridine (tBP). Causality: Li-TFSI oxidizes the spiro-OMeTAD to increase conductivity, while tBP shifts the TiO₂ conduction band upward, increasing Voc​ .

  • Infiltration: Dispense 30 µL of the HTM solution onto the sensitized film. Wait 45 seconds to allow capillary action to draw the solution into the mesopores, then spin-coat at 2000 RPM for 30 seconds.

Phase 5: Counter Electrode Deposition
  • Transfer devices to a thermal evaporator.

  • Evaporate an 80 nm thick Gold (Au) or Silver (Ag) counter electrode under high vacuum ( <10−6 Torr) using a shadow mask to define the active area.

Self-Validation & Quality Control Systems

A robust scientific protocol must be self-validating. Implement the following checks to ensure system integrity:

  • Optical Profilometry (Phase 2 Validation): Before sensitization, scratch the TiO₂ film and measure the step height. If the thickness exceeds 2.2 µm, the spin-coating dilution must be adjusted.

  • UV-Vis Desorption (Phase 3 Validation): To verify dye loading density, immerse a sensitized control film in 0.1 M NaOH in water/ethanol (1:1). The basic environment cleaves the carboxylic acid anchor. Measure the absorbance of the resulting solution and calculate the surface coverage (target: ≈1×10−7 mol/cm2 ) using the Beer-Lambert law and the known ϵ of the dye.

  • Cross-Sectional SEM (Phase 4 Validation): Cleave a dummy device and image the cross-section via Scanning Electron Microscopy. The spiro-OMeTAD should visibly cap the TiO₂ and fill the pores down to the compact layer. Voids indicate insufficient HTM concentration or inadequate capillary dwell time.

Sources

Application

Application Note: Spectroscopic Analysis of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Thin Films

Introduction & Rationale Derivatives of (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid—most notably the indoline dyes D149 , D205 , and D358 —have emerged as highly efficient, metal-free sensitizers in dye-sensitiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Derivatives of (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid—most notably the indoline dyes D149 , D205 , and D358 —have emerged as highly efficient, metal-free sensitizers in dye-sensitized solar cells (DSSCs) and as promising p-type donors in bulk heterojunction organic solar cells (OSCs)[1]. These molecules are characterized by exceptionally high molar extinction coefficients and favorable intramolecular charge-transfer (ICT) properties driven by their donor-acceptor (D-A) architectures[1].

However, the transition from solution-phase characterization to solid-state device integration introduces complex photophysical phenomena. In thin films, rapid solvent evaporation leads to molecular aggregation (such as J- and H-aggregates), which broadens absorption spectra and fundamentally alters the energy bandgap ( Eg​ ) compared to isolated molecules[1]. Consequently, rigorous spectroscopic analysis of these thin films is critical. It allows researchers to determine the true Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels in the solid state, which dictate the thermodynamic feasibility of electron transfer to acceptors like PC70BM or TiO2[1][2].

Quantitative Spectroscopic Data Summary

The following table synthesizes the optoelectronic properties of key (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivatives in their thin-film states, providing a baseline for comparative analysis.

Dye DerivativeAbsorption Maxima (Film)Optical Bandgap ( Eg​ )HOMO Level (UPS)LUMO Level (Calculated)
D149 400 nm, 560 nm1.8 eV – 2.43 eV*-5.49 eV-3.06 eV
D205 395 nm, 545 nm1.9 eV-5.38 eV -3.48 eV
D358 398 nm, 545 nm1.9 eVN/AN/A

*Note: The optical bandgap of D149 varies significantly based on the matrix and aggregation state. Values of ~1.8 eV are observed in highly aggregated ternary blends[3], while 2.43 eV is reported for specific neat films evaluated via UV-Vis onset[1]. **Estimated values based on comparative indoline dye literature.

Experimental Workflow

Workflow cluster_Spec Spectroscopic Analysis Substrate Substrate Preparation (ITO/Quartz Cleaning) Deposition Thin Film Deposition (Spin-Coating @ 4000 rpm) Substrate->Deposition Solution Solution Formulation (Dye in CHCl3) Solution->Deposition UVVis UV-Vis Spectroscopy (Absorption & Bandgap) Deposition->UVVis PL Photoluminescence (Emission Dynamics) Deposition->PL UPS UPS / XPS (HOMO Level Mapping) Deposition->UPS Raman Raman Spectroscopy (Molecular Vibrations) Deposition->Raman Analysis Data Synthesis & Energy Level Alignment UVVis->Analysis PL->Analysis UPS->Analysis Raman->Analysis

Caption: End-to-end experimental workflow for the spectroscopic analysis of indoline dye thin films.

Step-by-Step Experimental Protocols

As a self-validating system, this protocol incorporates internal controls (e.g., quartz reference substrates, low-power laser thresholds) to ensure that the measured spectroscopic shifts are intrinsic to the molecular packing and not artifacts of sample degradation or substrate interference.

Protocol 1: Thin Film Preparation via Spin-Coating

Causality Check: Chloroform ( CHCl3​ ) is selected as the primary solvent because indoline dyes exhibit superior solubility in CHCl3​ compared to chlorobenzene or toluene. This prevents premature precipitation and ensures a homogenous film morphology, which is critical for minimizing optical scattering artifacts during spectroscopy[1].

  • Substrate Cleaning : Sequentially sonicate quartz and Indium Tin Oxide (ITO) coated glass substrates in 2% Hellmanex detergent, deionized water, acetone, and isopropanol for 10 minutes per solution[2]. Dry under a stream of high-purity N2​ .

  • Solution Formulation : Dissolve the dye (e.g., D149) in anhydrous CHCl3​ at a concentration of 1 mg/mL. For blend films, add the acceptor (e.g., PC70BM) to achieve the desired weight ratio and stir overnight in a nitrogen-filled glovebox[1].

  • Deposition : Dispense 100 µL of the solution onto the substrate. Spin-coat at 4000–5000 rpm for 30 seconds[1][2].

  • Annealing : Anneal the films on a pre-heated hotplate at 60 °C for 10 minutes to drive off residual solvent and stabilize the solid-state morphology[2].

Protocol 2: Optical Characterization (UV-Vis & Photoluminescence)

Causality Check: Thin films of organic dyes are highly susceptible to photo-oxidation and thermal degradation. Laser power during PL and Raman must be strictly attenuated. Quartz is used as a reference substrate to eliminate the UV-cutoff interference typical of standard glass[3].

  • UV-Vis Spectroscopy : Mount the quartz-supported thin film in a UV-Vis-NIR spectrophotometer (e.g., Perkin Elmer Lambda 9) equipped with an integrating sphere to account for thin-film scattering[2]. Scan from 250 nm to 1100 nm[3].

  • Bandgap Determination : Plot the Tauc curve ( (αhν)2 vs. for direct transitions) from the absorption edge to extract the optical bandgap ( Eg​ ).

  • Photoluminescence (PL) : Excite the sample using a 405 nm or 532 nm laser[3]. Adjust the laser power to strictly <1 mW to prevent localized heating and degradation of the organic layer[3]. Record the emission spectrum to analyze Stokes shifts and exciton quenching efficiency.

Protocol 3: Electronic Band Mapping via UPS

Causality Check: While cyclic voltammetry provides solution-state redox potentials, Ultraviolet Photoelectron Spectroscopy (UPS) is mandatory for solid-state HOMO determination. The vacuum environment and surface sensitivity of UPS provide the exact ionization potential of the aggregated film[1][3].

  • Sample Transfer : Transfer the ITO-supported thin film into the ultra-high vacuum (UHV) chamber of the UPS system, minimizing ambient air exposure to prevent surface oxidation.

  • Measurement : Use a He I discharge lamp (21.22 eV) as the excitation source. Apply a small negative bias (e.g., -5 V) to the sample to clear the secondary electron cutoff[3].

  • Data Extraction : Determine the HOMO level by measuring the distance from the Fermi edge to the valence band onset. For D149 thin films, this yields a HOMO of -5.49 eV[1].

  • LUMO Calculation : Calculate the LUMO by adding the optical bandgap ( Eg​ ) derived in Protocol 2 to the UPS-derived HOMO level ( LUMO=HOMO+Eg​ )[1].

Energy Level Alignment Logic

To validate the efficacy of the thin film for photovoltaic applications, the energy levels must be mapped against the acceptor molecule. The following diagram illustrates the thermodynamic driving force for charge transfer between the D149 dye and a standard fullerene acceptor.

EnergyAlignment cluster_Donor Donor: D149 Dye cluster_Acceptor Acceptor: PC70BM Vacuum Vacuum Level (0 eV) LUMO_D149 LUMO -3.06 eV Vacuum->LUMO_D149 HOMO_D149 HOMO -5.49 eV LUMO_D149->HOMO_D149 Optical Bandgap (Eg = 2.43 eV) LUMO_PC LUMO -3.90 eV LUMO_D149->LUMO_PC Hot-Electron Transfer HOMO_PC HOMO -6.00 eV HOMO_PC->HOMO_D149 Hole Transfer

Caption: Energy level alignment diagram demonstrating thermodynamically favorable electron and hole transfer between D149 and PC70BM.

References

  • Investigation of Dye Dopant Influence on Electrooptical and Morphology Properties of Polymeric Acceptor Matrix Dedicated for Ternary Organic Solar Cells Source: Polymers (MDPI) / PMC URL:[Link]

  • Solution-Processed Organic Photovoltaics Based on Indoline Dye Molecules Developed in Dye-Sensitized Solar Cells Source: Materials (MDPI) URL:[Link]

  • Stark Spectroscopy of Absorption and Emission of Indoline Sensitizers: A Correlation with the Performance of Photovoltaic Cells Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

  • Co-sensitisation of MAPbBr3 perovskite solar cells with indoline and squaraine dyes Source: The Royal Society of Chemistry URL:[Link]

Sources

Method

Application Notes and Protocols: (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives as Novel Photosensitizers in Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist I. Introduction: The Emerging Role of Thiazolidinone Scaffolds in Organic Photovoltaics The quest for efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

I. Introduction: The Emerging Role of Thiazolidinone Scaffolds in Organic Photovoltaics

The quest for efficient, stable, and cost-effective organic solar cells (OSCs) is a driving force in renewable energy research.[1][2] A key determinant of OSC performance lies in the molecular design of the photoactive layer, which typically consists of an electron donor and an electron acceptor material.[3][4] While fullerene derivatives have historically dominated as electron acceptors, the development of non-fullerene acceptors (NFAs) has led to significant breakthroughs in power conversion efficiencies (PCEs).[2][3][4][5] This shift has opened the door for the exploration of novel molecular scaffolds that offer tunable electronic and optical properties.[4][6]

Thiazolidinone derivatives, a class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry for their diverse biological activities.[7][8][9][10] However, their intrinsic electronic properties, characterized by electron-withdrawing capabilities and potential for extended π-conjugation, also make them intriguing candidates for optoelectronic applications, including organic photovoltaics.[11][12] The thiazolidinone core can be readily functionalized, allowing for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of efficient photosensitizers and charge-transporting materials.[13][14]

This application note provides a comprehensive guide to the utilization of a model (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivative as a photosensitizer, specifically as a non-fullerene acceptor, in the fabrication and characterization of organic solar cells. We will delve into the synthesis, device fabrication protocols, and characterization techniques, providing the scientific rationale behind each step to empower researchers to explore the potential of this promising class of molecules.

II. Physicochemical Properties and Synthesis of a Model Thiazolidinone-Based Photosensitizer

For the purpose of this guide, we will consider a model compound, (Z)-2-((5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)imino)acetic acid , a representative molecule that embodies the key structural features of the thiazolidinone class.

A. Molecular Structure and Predicted Properties

The proposed molecule possesses a donor-π-acceptor (D-π-A) architecture, which is a common and effective design for organic photosensitizers.[15] The electron-donating character can be attributed to the benzylidene moiety, while the thiazolidinone and acetic acid groups act as electron acceptors. The extended π-conjugation across the molecule is expected to lead to strong absorption in the visible spectrum.

Table 1: Predicted Physicochemical Properties of the Model Thiazolidinone Photosensitizer

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~322.35 g/mol Calculated from the chemical formula.
Appearance Yellow to orange solidExtended π-conjugation often leads to colored compounds.
Solubility Soluble in chlorinated solvents (chloroform, chlorobenzene), and other organic solvents like THF and DMF.The organic side chains enhance solubility in common organic solvents used for device fabrication.
Absorption Max (λmax) 450-550 nm (in solution)The D-π-A structure is designed to absorb strongly in the visible region of the solar spectrum.[16]
HOMO Level -5.4 to -5.6 eVEstimated based on similar thiazolidinone derivatives and the electron-donating strength of the benzylidene group.
LUMO Level -3.5 to -3.7 eVThe electron-withdrawing nature of the thiazolidinone and carboxylic acid groups lowers the LUMO energy.[11]
Band Gap (Eg) 1.9 to 2.1 eVCalculated as the difference between the LUMO and HOMO levels. A suitable band gap for absorbing a significant portion of the solar spectrum.
B. Synthetic Protocol: A General Approach

The synthesis of the model thiazolidinone derivative can be achieved through a multi-step reaction sequence, which is a common strategy for preparing such compounds.[7][17]

Step 1: Synthesis of 2-thioxo-4-thiazolidinone (Rhodanine) This is a well-established procedure involving the reaction of chloroacetic acid with ammonium dithiocarbamate.

Step 2: Knoevenagel Condensation The rhodanine is then reacted with benzaldehyde in the presence of a base (e.g., sodium acetate) in a suitable solvent like acetic acid to yield 5-benzylidenerhodanine.

Step 3: Synthesis of the Hydrazone Intermediate The 5-benzylidenerhodanine is reacted with hydrazine hydrate to form a hydrazone intermediate.

Step 4: Final Condensation to Yield the Target Molecule The hydrazone intermediate is then reacted with glyoxylic acid to afford the final product, (Z)-2-((5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)imino)acetic acid.

Detailed Protocol for Step 2: Knoevenagel Condensation

  • To a solution of rhodanine (1 eq.) in glacial acetic acid, add benzaldehyde (1.1 eq.) and anhydrous sodium acetate (2 eq.).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5-benzylidenerhodanine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

III. Fabrication of Organic Solar Cells: A Step-by-Step Protocol

The following protocol describes the fabrication of a bulk heterojunction (BHJ) organic solar cell in a conventional device architecture: ITO/PEDOT:PSS/Active Layer/Ca/Al.

A. Materials and Equipment
  • Substrates: Indium Tin Oxide (ITO) coated glass slides.

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

  • Electron Donor: A suitable polymer donor, e.g., PTB7-Th or P3HT.

  • Electron Acceptor: The synthesized thiazolidinone derivative.

  • Solvents: High-purity chloroform, chlorobenzene, or a mixture thereof.

  • Cathode: Calcium (Ca) and Aluminum (Al).

  • Equipment: Spin coater, thermal evaporator, solar simulator, sourcemeter.

B. Device Fabrication Workflow

Caption: Experimental workflow for the fabrication and characterization of organic solar cells.

C. Detailed Fabrication Protocol
  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance the wettability of the PEDOT:PSS solution.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrates at 4000 rpm for 60 seconds.

    • Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a solution of the polymer donor and the thiazolidinone acceptor in a suitable solvent (e.g., chlorobenzene) at a specific donor:acceptor weight ratio (e.g., 1:1, 1:1.2, 1:1.5). The total concentration might be around 20 mg/mL.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

    • Anneal the active layer at an optimized temperature (e.g., 80-120°C) for a specific duration (e.g., 10 minutes) to promote favorable morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) at a pressure below 10⁻⁶ Torr. The deposition rate should be carefully controlled.

IV. Characterization of Organic Solar Cells

A. Current Density-Voltage (J-V) Characteristics

The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination at 100 mW/cm².[18]

Protocol:

  • Use a calibrated solar simulator as the light source.

  • Connect the device to a sourcemeter.

  • Measure the current density as the voltage is swept from -1 V to 1 V.

  • Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Table 2: Typical Photovoltaic Parameters and Their Significance

ParameterSymbolDescription
Open-Circuit Voltage VocThe maximum voltage from the solar cell when there is no current flowing. It is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor.
Short-Circuit Current Density JscThe maximum current density from the solar cell when the voltage across it is zero. It is dependent on the absorption of the active layer and the charge transport properties.
Fill Factor FFA measure of the "squareness" of the J-V curve. It is influenced by series and shunt resistances.
Power Conversion Efficiency PCEThe overall efficiency of the solar cell in converting light energy into electrical energy. PCE = (Voc * Jsc * FF) / Pin, where Pin is the incident light power density.
B. External Quantum Efficiency (EQE)

EQE measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.

Protocol:

  • Use a monochromatic light source and a chopper.

  • Focus the light onto the active area of the device.

  • Measure the current generated at each wavelength using a lock-in amplifier.

  • Calculate the EQE as a function of wavelength.

C. Device Architecture and Energy Level Diagram

device_architecture cluster_device Device Architecture Al Aluminum (Al) - Cathode Ca Calcium (Ca) Ca->Al Active Active Layer (Polymer Donor : Thiazolidinone Acceptor) Active->Ca HTL PEDOT:PSS - Hole Transport Layer HTL->Active ITO Indium Tin Oxide (ITO) - Anode ITO->HTL Glass Glass Substrate Glass->ITO

Caption: Conventional device architecture of the fabricated organic solar cell.

energy_levels Vacuum Level (0 eV) Vacuum Level (0 eV) Donor_LUMO Donor LUMO (~ -3.4 eV) Acceptor_LUMO Acceptor LUMO (~ -3.6 eV) Donor_LUMO->Acceptor_LUMO  Electron Transfer Donor_HOMO Donor HOMO (~ -5.4 eV) Acceptor_HOMO Acceptor HOMO (~ -6.0 eV) Acceptor_HOMO->Donor_HOMO  Hole Transfer  

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Application

Application Notes and Protocols: (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid as a Novel Morphology-Directing Agent in Ternary Organic Solar Cells

For Researchers, Scientists, and Professionals in Organic Photovoltaics and Material Science Authored by: Gemini, Senior Application Scientist Abstract The advent of ternary organic solar cells (OSCs) has opened new aven...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Professionals in Organic Photovoltaics and Material Science

Authored by: Gemini, Senior Application Scientist

Abstract

The advent of ternary organic solar cells (OSCs) has opened new avenues for enhancing power conversion efficiencies (PCE) beyond the limitations of binary bulk-heterojunction (BHJ) systems. The incorporation of a third component into the photoactive layer can broaden the absorption spectrum, optimize energy level alignment, and, most critically, refine the nanoscale morphology of the donor-acceptor blend.[1][2] This application note explores the prospective use of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid as a novel small molecule additive for morphology control in high-performance ternary OSCs. While the direct application of this specific molecule in OSCs is not yet established in peer-reviewed literature, its structural features—a polar carboxylic acid group and an electron-withdrawing thiazolidinedione core—suggest a strong potential for influencing the crystallization and phase separation dynamics within the BHJ, leading to improved device performance and stability. This document provides a scientifically grounded hypothesis for its mechanism of action and detailed protocols for its synthesis, integration into a ternary solar cell, and subsequent characterization.

Introduction: The Role of the Third Component in Ternary Solar Cells

Ternary organic solar cells have emerged as a highly effective strategy to improve the performance of OSCs.[1] By introducing a third component into the active layer, several key photovoltaic parameters can be simultaneously enhanced. The primary functions of this third component can be categorized as follows:

  • Broadening Light Absorption: A third component with complementary absorption to the host donor and acceptor materials can enhance photon harvesting, thereby increasing the short-circuit current density (Jsc).[3][4]

  • Energy Level Tuning: The third component can act as an energy relay, facilitating more efficient charge transfer or creating a cascade energy alignment that reduces the open-circuit voltage (Voc) loss.[5][6]

  • Morphology Optimization: Perhaps the most significant role of a non-absorbing third component is to act as a "morphology modifier." Small molecule additives can influence the domain size, purity, and crystallinity of the donor and acceptor phases, leading to improved exciton dissociation, more efficient charge transport, and reduced recombination, which collectively enhance the fill factor (FF) and Jsc.[7][8][9]

This application note focuses on the third aspect, proposing (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid as a candidate for a morphology-directing agent.

(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid: A Prospective Morphology Modifier

Molecular Structure and Properties

(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid is a derivative of the thiazolidinedione family of compounds. While extensively studied for their biological activities, their potential in organic electronics remains largely unexplored.[10][11][12] The key structural features relevant to its proposed application in OSCs are:

  • Thiazolidinedione Core: This heterocyclic moiety is known for its electron-accepting properties and tendency to engage in π-π stacking.

  • Carboxylic Acid Group (-COOH): This polar functional group can introduce specific intermolecular interactions, such as hydrogen bonding, with the donor or acceptor materials. It may also influence the solubility and surface energy of the blend.

Hypothesized Mechanism of Action

We hypothesize that when introduced in small quantities into a host binary blend (e.g., a polymer donor like PM6 and a non-fullerene acceptor like Y6), (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid will function as a morphology-directing agent through the following mechanisms:

  • Crystallization Nucleation: The molecule may act as a nucleation site, promoting the crystallization of the donor or acceptor, leading to more ordered domains and improved charge mobility.

  • Phase Separation Control: The presence of this additive at the donor-acceptor interface could fine-tune the phase separation, preventing the formation of overly large or impure domains that can act as charge traps.

  • Interfacial Modification: The polar carboxylic acid group might preferentially orient towards the charge transport layers or interact with specific sites on the donor/acceptor molecules, potentially passivating defects and improving charge extraction.

The overall expected outcome is a more favorable nanoscale morphology for efficient charge generation, transport, and collection, leading to a significant enhancement in the fill factor and overall power conversion efficiency.

Caption: Hypothesized mechanism of action for the dopant.

Experimental Protocols

This section provides detailed protocols for the synthesis of the proposed dopant, and the fabrication and characterization of ternary organic solar cells.

Synthesis of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid

The synthesis of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid and its derivatives can be achieved through established organic chemistry methods, often involving a Knoevenagel condensation. A plausible synthetic route is outlined below, and researchers should refer to the organic synthesis literature for detailed procedures.[13][14]

Caption: General synthesis workflow for the dopant.

Fabrication of Ternary Organic Solar Cells

This protocol describes the fabrication of ternary OSCs in an inverted device architecture.

Materials and Reagents:

  • Indium tin oxide (ITO) coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution

  • Polymer Donor: PM6

  • Non-Fullerene Acceptor: Y7

  • Dopant: (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid

  • Solvents: Chlorobenzene (CB), Chloroform (CF), 1,8-diiodooctane (DIO) (or other suitable processing additives)

  • Hole Transport Layer: Molybdenum(VI) oxide (MoO₃)

  • Metal Electrode: Silver (Ag)

Device Fabrication Workflow:

Caption: Step-by-step device fabrication workflow.

Detailed Protocol Steps:

  • Substrate Cleaning: Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates and anneal according to the manufacturer's recommendations.

  • Active Layer Solution Preparation:

    • Prepare a stock solution of the host binary blend (e.g., PM6:Y7 at a 1:1.2 weight ratio) in a suitable solvent like chloroform or chlorobenzene.

    • Prepare a separate stock solution of the (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid dopant.

    • Create a series of ternary blend solutions by adding different weight percentages of the dopant stock solution to the host binary blend (e.g., 0.5%, 1%, 2%, 5% by weight relative to the total solids).

  • Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the ternary blend solutions onto the ZnO layer. The spin-coating parameters should be optimized to achieve a desired film thickness (typically around 100 nm). Post-deposition annealing may be required to further optimize the morphology.

  • Hole Transport Layer (HTL) and Electrode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit MoO₃ (~10 nm) and then Ag (~100 nm) through a shadow mask to define the device area.

Characterization Protocols

Photovoltaic Performance:

  • Current Density-Voltage (J-V) Characterization: Measure the J-V characteristics of the devices under a calibrated solar simulator (AM 1.5G, 100 mW/cm²). Extract key parameters: Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE): Measure the EQE spectra to determine the contribution of each component to the photocurrent at different wavelengths.

Morphology and Film Characterization:

  • Atomic Force Microscopy (AFM): Characterize the surface topography and phase separation of the active layer films.

  • Transmission Electron Microscopy (TEM): Investigate the bulk morphology and domain distribution within the active layer.

  • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Analyze the molecular packing and orientation of the donor and acceptor components in the blend films.

Expected Results and Data Presentation

The successful application of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid as a morphology-directing agent is expected to yield a significant improvement in the fill factor (FF) and a moderate increase in the short-circuit current density (Jsc), resulting in an overall enhancement of the power conversion efficiency (PCE).

Table 1: Expected Photovoltaic Performance of Ternary OSCs with Varying Dopant Concentration

Dopant Concentration (wt%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0 (Binary Control)0.8525.06814.45
0.50.8525.57215.61
1.00.8426.07516.38
2.00.8425.87315.80
5.00.8324.56513.24

Note: The values in this table are hypothetical and serve as a representation of expected trends.

Conclusion and Future Outlook

This application note puts forth a scientifically-grounded proposal for the use of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid as a novel small molecule additive for morphology control in ternary organic solar cells. The unique combination of a thiazolidinedione core and a carboxylic acid functional group presents a compelling case for its potential to favorably influence the nanoscale morphology of the active layer. The provided protocols offer a comprehensive framework for researchers to investigate this hypothesis. Successful validation would not only introduce a new class of additives for high-efficiency OSCs but also open up the broader family of thiazolidinedione derivatives for exploration in organic electronics.

References

  • Sanghani, J. R., et al. (2014). Synthesis and biological activities of 4-oxo thiazolidine derivatives. ResearchGate. Available at: [Link]

  • Kaminskyy, D., et al. (2020). Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. Available at: [Link]

  • Havrylyuk, D., et al. (2016). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules. Available at: [Link]

  • Kadhim, M. J., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Chen, Y., et al. (2020). Improving ternary blend morphology by adding a conjugated molecule into non-fullerene polymer solar cells. Journal of Materials Chemistry C. Available at: [Link]

  • Gasper, P. A., et al. (2019). The role of the third component in ternary organic solar cells. KAUST Repository. Available at: [Link]

  • Li, Y., et al. (2023). An Organic Small Molecule as a Solid Additive in Non-Fullerene Organic Solar Cells with Improved Efficiency and Operational Stability. Chinese Journal of Polymer Science. Available at: [Link]

  • Dhibi, A., et al. (2025). The Effect of Additives on the Morphology of Organic Solar Cells: A Brief Review. ChemSusChem. Available at: [Link]

  • Lazauskas, A., et al. (2026). Synthesis and Study of Janus-Dione-Based Compounds for Ternary Organic Solar Cells. Materials. Available at: [Link]

  • Zhu, S. (2025). Research Progress on the Third Component Materials of Ternary Organic Solar Cells. Highlights in Science, Engineering and Technology. Available at: [Link]

  • Wang, C., et al. (2016). Ternary organic solar cells: compatibility controls for morphology evolution of active layers. Journal of Materials Chemistry C. Available at: [Link]

  • Iqbal, T., et al. (2024). Significant improvement of organic solar cells with ternary additives. Frontiers in Chemistry. Available at: [Link]

  • An, C., et al. (2024). Ternary Polymer Solar Cells: Impact of Non-Fullerene Acceptors on Optical and Morphological Properties. MDPI. Available at: [Link]

  • Chen, S., et al. (2023). Ternary Organic Solar Cells by Small Amount of Efficient Light Absorption Polymer PSEHTT as Third Component Materials. MDPI. Available at: [Link]

  • Zhang, G., et al. (2018). Ternary organic solar cells featuring polythiophene. Journal of Materials Chemistry A. Available at: [Link]

Sources

Method

Application Note: Advanced Cyclic Voltammetry Procedures for the Electrochemical Evaluation of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives (D149 Dye)

Scientific Rationale & Mechanistic Insights The structural moiety (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid serves as a highly effective electron-withdrawing and anchoring group in organic sensitizers. It is m...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

The structural moiety (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid serves as a highly effective electron-withdrawing and anchoring group in organic sensitizers. It is most prominently featured in D149 (5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid), a benchmark metal-free indoline dye used in high-efficiency Dye-Sensitized Solar Cells (DSSCs)[1][2].

In a functioning DSSC, this specific moiety directs intramolecular charge transfer (ICT) from the indoline donor to the semiconductor surface and provides the carboxylic acid anchor for chemisorption onto mesoporous TiO2​ [3].

The Causality of Experimental Design

Cyclic Voltammetry (CV) is the gold standard for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these dyes. The experimental design is driven by strict thermodynamic requirements:

  • Dye Regeneration (HOMO): The HOMO level (derived from the first oxidation onset, Eox​ ) must be sufficiently more positive than the redox potential of the electrolyte (e.g., I−/I3−​ or Cobalt complexes) to provide the thermodynamic driving force for the regeneration of the oxidized dye[4].

  • Electron Injection (LUMO): The LUMO level must be more negative than the conduction band edge of the TiO2​ photoanode to ensure ultrafast, forward-directed electron injection[5].

Why Solid-State CV? Measuring the dye dissolved in solution versus chemisorbed on a TiO2​ film yields significantly different results due to electronic coupling and Stark shifts upon binding[6]. Therefore, to capture the true operational energy levels, this protocol dictates that CV must be performed on the dye in its solid, adsorbed state on a nanocrystalline TiO2​ film.

Energy Level Alignment & Experimental Workflow

EnergyLevels TiO2 TiO2 Conduction Band (-4.0 eV) LUMO D149 LUMO (-3.06 eV) LUMO->TiO2 Electron Injection HOMO D149 HOMO (-5.49 eV) HOMO->LUMO Photoexcitation Redox Redox Mediator (-4.8 eV) Redox->HOMO Dye Regeneration

Caption: Energy level alignment of D149 dye relative to TiO2 and redox mediator.

Workflow Step1 1. Substrate Sensitization (TiO2/FTO + D149) Step2 2. Cell Assembly (N2 Purged, 3-Electrode Setup) Step1->Step2 Step3 3. Baseline Measurement (Undyed TiO2 Background) Step2->Step3 Step4 4. CV Execution (0.0V to +1.2V vs Ag/Ag+) Step3->Step4 Step5 5. Internal Calibration (Ferrocene Addition) Step4->Step5 Step6 6. Data Extraction (HOMO/LUMO Calculation) Step5->Step6

Caption: Step-by-step cyclic voltammetry workflow for evaluating D149.

Detailed Experimental Protocol

Reagents and Materials
  • Working Electrode (WE): Fluorine-doped Tin Oxide (FTO) glass coated with mesoporous TiO2​ (5-10 µm thickness).

  • Dye Solution: 0.5 mM D149 in a 1:1 (v/v) mixture of anhydrous acetonitrile and tert-butanol[6].

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile[7].

  • Counter Electrode (CE): Platinum wire (high surface area).

  • Reference Electrode (RE): Non-aqueous Ag/Ag+ (0.01 M AgNO3​ in acetonitrile). Note: Aqueous Ag/AgCl must be avoided to prevent water contamination, which shifts potentials and degrades the dye.

  • Internal Standard: Ferrocene (Fc).

Step-by-Step Methodology

Phase 1: Substrate Sensitization

  • Immerse the freshly sintered TiO2​ /FTO electrode into the 0.5 mM D149 solution for 12–18 hours at room temperature in complete darkness to prevent photo-oxidation.

  • Remove the electrode, rinse thoroughly with anhydrous ethanol to remove physically adsorbed (unbound) dye, and dry gently under a stream of high-purity N2​ [6].

Phase 2: Cell Assembly & Degassing 3. Assemble the three-electrode setup in a single-compartment electrochemical cell. 4. Submerge the electrodes in the 0.1 M TBAPF6​ supporting electrolyte. 5. Purge the cell with high-purity Argon or Nitrogen for 15 minutes to remove dissolved oxygen, which acts as an electron scavenger and causes parasitic reduction peaks. Maintain a blanket of inert gas over the solution during measurement.

Phase 3: Cyclic Voltammetry Execution 6. Baseline Measurement: Record a background voltammogram of a bare (undyed) TiO2​ /FTO electrode to identify substrate capacitive currents. 7. Dye Oxidation: Connect the D149-sensitized WE. Scan the potential anodically from 0.0 V to +1.2 V (vs. Ag/Ag+ ) at a scan rate of 50 mV/s. Record the onset of the first oxidation peak ( Eoxonset​ ). Analytical Insight: Repeated cycling often leads to the irreversible desorption of indoline dyes from the film surface; therefore, data from the first anodic scan is the most thermodynamically accurate[8].

Phase 4: Self-Validating Internal Calibration 8. Ferrocene Addition: Once the dye measurement is complete, spike the electrolyte with 1 mM Ferrocene. 9. Run a final CV scan to determine the half-wave potential of the Fc/Fc+ couple ( E1/2,Fc​ ). Trustworthiness Principle: This step creates a self-validating system. Reference electrodes drift daily due to frit clogging and solvent evaporation. Calibrating against the Fc/Fc+ internal standard ensures your measured potentials are strictly anchored to the vacuum level[6].

Data Extraction and Quantitative Summaries

The energy levels are calculated relative to the vacuum level, operating under the established consensus that the Fc/Fc+ redox couple lies at -4.8 eV vs. vacuum.

  • HOMO Calculation: EHOMO​=−e(Eoxonset​−E1/2,Fc​+4.8) [eV]

  • LUMO Calculation: ELUMO​=EHOMO​+E0−0​ [eV]

    (Where E0−0​ is the zero-zero transition energy derived from the intersection of the normalized UV-Vis absorption and emission spectra).

Table 1: Quantitative Electrochemical Properties of D149
ParameterValueMethod of Determination
HOMO Level -5.49 eVCV (Oxidation Onset)[3][7]
LUMO Level -3.06 eVCalculated ( HOMO+E0−0​ )[3][7]
Optical Bandgap ( E0−0​ ) ~2.43 eVUV-Vis Absorption/Emission Intersection[3]
Oxidation Potential ~1.05 V vs NHECV (Converted from Fc/Fc+ )
Table 2: Standardized CV Experimental Parameters
ParameterSpecificationScientific Rationale
Working Electrode D149-sensitized TiO2​ on FTOAccounts for Stark shifts and electronic coupling, mimicking the exact DSSC environment.
Supporting Electrolyte 0.1 M TBAPF6​ in AcetonitrileProvides high ionic conductivity while remaining non-coordinating to the dye structure.
Scan Rate 50 mV/sBalances Faradaic signal resolution against background capacitive currents.
Reference Electrode Ag/Ag+ (Non-aqueous)Prevents water contamination, which can hydrolyze the thiazolidineacetic acid anchor.
Internal Standard 1 mM Ferrocene (Fc)Corrects for junction potentials and reference drift, validating data against the vacuum level.

References

  • A water-based and metal-free dye solar cell exceeding 7% efficiency using a cationic poly(3,4-ethylenedioxythiophene) derivative. Chemical Science (RSC Publishing). 1

  • An Investigation of the Fill Factor and Efficiency of Molecular Semiconductor Solar Cells. ResearchGate. 2

  • Optical determination of charge transfer times from indoline dyes to ZnO in solid state dye-sensitized solar cells. AIP Publishing.5

  • The Influence of Local Electric Fields on Photoinduced Absorption in Dye-Sensitized Solar Cells. Journal of the American Chemical Society. 6

  • Supporting Information: Determination of the band diagrams of the P3HT/dye/TiO2 NR hybrids. AWS. 7

  • Solution-Processed Organic Photovoltaics Based on Indoline Dye Molecules Developed in Dye-Sensitized Solar Cells. MDPI. 3

  • Dye and Cobalt Electrolyte Interaction Effect on the Performance of Dye-Sensitized Solar Cell. Inorganic Chemistry Research. 4

  • Electronic Supplementary Material (ESI) for Chemical Science: Dye reversibility and dye desorption. The Royal Society of Chemistry. 8

Sources

Application

Application Note: Fabrication of Electrospun Metal-Oxide Nanofibers Sensitized with (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives

Target Audience: Materials Scientists, Photochemists, and Cross-Disciplinary Researchers in Photoactive Biomedical Devices. Executive Summary & Rationale The development of high-efficiency photoactive surfaces—ranging fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Photochemists, and Cross-Disciplinary Researchers in Photoactive Biomedical Devices.

Executive Summary & Rationale

The development of high-efficiency photoactive surfaces—ranging from Dye-Sensitized Solar Cells (DSSCs) to light-activated antimicrobial textiles—relies heavily on the synergy between the semiconductor scaffold and the light-harvesting sensitizer. Traditional nanoparticle-based scaffolds suffer from high electron recombination rates due to numerous grain boundaries.

This application note details the fabrication of 1D electrospun metal-oxide nanofibers (e.g., TiO₂) sensitized with metal-free organic indoline dyes containing the (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety (commonly known as D149 or D205 dyes)[1][2].

The Causality of Material Selection:

  • 1D Electrospun Nanofibers: Electrospinning creates continuous, one-dimensional nanostructures. Upon calcination, these fibers form highly crystalline pathways that act as "electron superhighways," significantly increasing the electron diffusion length and reducing interfacial recombination compared to zero-dimensional nanoparticles[3].

  • (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid: This specific chemical moiety serves a dual purpose. First, the highly conjugated thiazolidine ring acts as a powerful electron acceptor (LUMO) within the push-pull architecture of indoline dyes[4]. Second, the terminal acetic acid group acts as a robust anchoring agent, forming bidentate coordination bonds with the Ti⁴⁺ sites on the nanofiber surface, ensuring ultrafast electron injection[1].

Mechanistic Pathways & Workflow

To understand the protocol, it is critical to visualize both the experimental workflow and the underlying quantum mechanical electron transfer process.

Workflow Sol Precursor Sol (Ti-Isopropoxide + PVP) Spin Electrospinning (15-20 kV) Sol->Spin Calcine Calcination (500°C, Air) Spin->Calcine Anode Photoanode Prep (Doctor Blading) Calcine->Anode Dye Dye Sensitization (Indoline D149/D205) Anode->Dye DSSC Device Assembly (Electrolyte + Pt) Dye->DSSC

Fig 1: Step-by-step experimental workflow for fabricating dye-sensitized nanofiber devices.

Pathway Photon Incident Photon (hv) DyeG Indoline Dye Ground State (HOMO) Photon->DyeG Absorption DyeE Indoline Dye Excited State (LUMO) DyeG->DyeE Excitation DyeE->DyeG Recombination (Loss) TiO2 TiO2 Nanofiber Conduction Band DyeE->TiO2 Electron Injection FTO FTO Substrate (Anode) TiO2->FTO 1D Transport Circuit External Circuit (Electrical Load) FTO->Circuit e⁻ Flow Pt Pt Counter Electrode (Cathode) Circuit->Pt e⁻ Flow Redox Redox Electrolyte (I⁻/I₃⁻) Pt->Redox Reduction (I₃⁻ to I⁻) Redox->DyeG Dye Regeneration

Fig 2: Energy level and electron transfer pathway in the sensitized nanofiber system.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. Each critical phase includes a validation checkpoint to ensure the physical and chemical integrity of the materials before proceeding.

Phase 1: Sol-Gel Precursor Formulation

Objective: Create a spinnable polymer matrix containing the titanium precursor.

  • Polymer Matrix: Dissolve 1.0 g of Polyvinylpyrrolidone (PVP, Mw ~1,300,000) in 10 mL of absolute ethanol. Causality: High molecular weight PVP provides the necessary chain entanglement required to prevent electrospray (droplet formation) and ensure continuous fiber drawing[5].

  • Precursor Addition: Slowly add 1.5 mL of Titanium(IV) isopropoxide (TTIP) and 2 mL of glacial acetic acid to the PVP solution under vigorous magnetic stirring. Causality: Acetic acid acts as a chelating agent, stabilizing the highly reactive TTIP and preventing premature hydrolysis and precipitation of TiO₂.

  • Aging: Stir the solution for 12 hours at room temperature to achieve a homogenous, viscous sol.

  • Validation Checkpoint 1: The final solution must be a transparent, pale-yellow, viscous fluid. Any cloudiness indicates premature TTIP hydrolysis; the batch must be discarded.

Phase 2: Electrospinning & Calcination

Objective: Fabricate 1D TiO₂ nanostructures.

  • Electrospinning: Load the sol into a syringe with a 21-gauge blunt-tip needle. Set the flow rate to 0.5 mL/h. Apply a positive high voltage of 15–18 kV. Maintain a tip-to-collector distance of 15 cm. Collect the composite fibers on a grounded aluminum foil.

  • Calcination: Transfer the as-spun PVP/TTIP mat to a muffle furnace. Heat in ambient air at a ramp rate of 2 °C/min up to 500 °C, and hold for 3 hours. Causality: The slow ramp rate prevents the fibers from melting or fracturing due to rapid gas evolution. 500 °C is the precise thermodynamic sweet spot to completely combust the PVP matrix while crystallizing the amorphous TiO₂ into the highly photoactive anatase phase[6].

  • Validation Checkpoint 2: Perform Scanning Electron Microscopy (SEM) and X-Ray Diffraction (XRD). SEM should reveal continuous, bead-free nanofibers (diameter ~100-200 nm). XRD must confirm the presence of anatase peaks (e.g., 2θ = 25.3°).

Phase 3: Photoanode Assembly & Dye Sensitization

Objective: Anchor the (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivative to the semiconductor.

  • Paste Preparation: Lightly grind the calcined TiO₂ nanofibers in a mortar with a few drops of ethanol and terpineol to create a screen-printable paste. Causality: Grinding breaks the macroscopic mat into microscopic 1D nanorods, allowing them to be packed densely onto the substrate while retaining their internal 1D electron transport properties[5][6].

  • Coating: Apply the paste onto a pre-cleaned Fluorine-doped Tin Oxide (FTO) glass substrate using the doctor-blade technique. Sinter the electrode at 450 °C for 30 minutes to ensure electrical contact with the FTO.

  • Sensitization: Prepare a 0.3 mM solution of D149 dye (or D205) in a 1:1 (v/v) mixture of acetonitrile and tert-butanol. Add 0.6 mM of Chenodeoxycholic acid (CDCA). Causality: CDCA is a crucial co-adsorbent. The planar nature of indoline dyes makes them prone to π-π stacking (aggregation) on the TiO₂ surface, which quenches excited electrons. CDCA physically spaces the dye molecules apart, preventing aggregation[2][7].

  • Incubation: Immerse the sintered TiO₂ electrode into the dye solution for 12–18 hours in the dark. Rinse with pure acetonitrile to remove unanchored dye.

  • Validation Checkpoint 3: The electrode should exhibit a deep, uniform purple/red hue. UV-Vis spectroscopy of the functionalized electrode should show a broad absorption peak around 530–550 nm, characteristic of the anchored thiazolidine derivative[1].

Phase 4: Device Fabrication
  • Counter Electrode: Sputter or thermally deposit a thin layer of Platinum (Pt) onto a second FTO glass substrate.

  • Assembly: Sandwich the dye-sensitized nanofiber anode and the Pt cathode together using a 25 μm thick Surlyn thermoplastic spacer. Heat-seal the edges.

  • Electrolyte Injection: Inject an iodide/triiodide (I⁻/I₃⁻) liquid redox electrolyte through a pre-drilled hole in the counter electrode. Seal the hole with a thin glass cover and Surlyn.

Quantitative Performance Analysis

The integration of electrospun nanofibers with (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivatives yields superior photovoltaic metrics compared to traditional nanoparticle systems. The table below summarizes comparative benchmark data derived from literature[5][8][9].

Photoanode ArchitectureSensitizing DyeShort-Circuit Current ( Jsc​ )Open-Circuit Voltage ( Voc​ )Fill Factor (FF)Power Conversion Efficiency (PCE)
TiO₂ Nanoparticles (P25)D149 (Indoline)~11.5 mA/cm²0.68 V0.65~5.0 - 5.7%
TiO₂ Electrospun Nanorods D149 (Indoline) ~13.8 mA/cm² 0.71 V 0.68 ~6.7 - 7.1%
ZnO Electrospun NanofibersD149 (Indoline)~6.5 mA/cm²0.62 V0.55~2.1%
TiO₂/SiO₂ Composite FibersD149 (Indoline)~14.2 mA/cm²0.72 V0.66~6.74%

Data Interpretation: The transition from 0D nanoparticles to 1D electrospun nanorods increases the Jsc​ significantly. This is directly attributed to the reduced electron scattering at grain boundaries, allowing more injected electrons from the thiazolidineacetic acid moiety to reach the FTO collector before recombining with the I₃⁻ electrolyte[3][8].

References

  • Conversion Efficiency Versus Sensitizer for Electrospun Nanofibers for the Dye-Sensitized Solar Cells Source: Nanotechnology (IOP Publishing), 2008 URL:[Link]

  • Flexible, Transferable, and Thermal-Durable Dye-Sensitized Solar Cell Photoanode Consisting of TiO2 Nanoparticles and Electrospun TiO2/SiO2 Nanofibers Source: ACS Applied Materials & Interfaces, 2014 URL:[Link]

  • 2D Composite Materials for Electrodes in Dye-Sensitized Solar Cells: An Overview Source: ACS Omega, 2023 URL:[Link]

  • Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells Source: MDPI Molecules, 2020 URL:[Link]

  • Recent progress in one dimensional TiO2 nanomaterials as photoanodes in dye-sensitized solar cells Source: RSC Advances (PMC), 2015 URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving power conversion efficiency of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid dyes

Welcome to the Technical Support and Optimization Center for (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid dyes. Commonly referred to as rhodanine-3-acetic acid derivatives (e.g., benchmark dyes D149, D131, D205,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Optimization Center for (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid dyes. Commonly referred to as rhodanine-3-acetic acid derivatives (e.g., benchmark dyes D149, D131, D205, and CAR-R9), these metal-free organic sensitizers offer exceptionally high molar extinction coefficients. However, their unique molecular architecture presents specific challenges regarding dye aggregation, energy level alignment, and interfacial recombination.

This guide is designed for materials scientists and researchers to troubleshoot, optimize, and validate the Power Conversion Efficiency (PCE) of rhodanine-sensitized solar cells.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My short-circuit current density ( Jsc​ ) is lower than expected despite the high molar extinction coefficient of my rhodanine dye. What is the molecular cause? A: This is a classic symptom of H-aggregation . The planar rhodanine core and conjugated π -spacers are highly susceptible to intermolecular π−π stacking on the TiO2​ surface. H-aggregates cause a blue-shift in the absorption spectrum and lead to rapid non-radiative decay, quenching the excited state before electron injection can occur 1. Solution: Introduce a co-adsorbent like Chenodeoxycholic acid (CDCA) into the dye bath. CDCA acts as a steric spacer, breaking up dye aggregates and isolating monomeric dye molecules, which significantly enhances electron injection efficiency 2.

Q2: Why is my open-circuit voltage ( Voc​ ) dropping significantly compared to cells using cyanoacrylic acid-based dyes? A: The causality lies in the binding mode. While cyanoacrylic acid typically forms strong bidentate bridging linkages with TiO2​ , the rhodanine-3-acetic acid anchor often adopts an undissociated monodentate mode. This weaker electronic coupling not only slows electron injection but also exposes the TiO2​ surface to the I3−​ electrolyte, accelerating dark current recombination 2. Solution: You must chemically shield the surface. Use electrolyte additives like 4-tert-butylpyridine (TBP) to negatively shift the TiO2​ conduction band, or engineer the dye's donor moiety with bulky alkyl chains or methoxy groups (e.g., CAR-R9) to create a hydrophobic umbrella that repels the electrolyte 3.

Q3: I am experiencing dye desorption and poor long-term stability. What is the mechanism? A: The carboxylate linkage of the thiazolidineacetic acid group is vulnerable to nucleophilic attack by trace water or impurities in the liquid electrolyte, leading to hydrolysis and desorption. Solution: Transition to a thin TiO2​ buffer layer via reactive sputtering prior to mesoporous deposition to improve adhesion 4, or utilize solid-state hole transport materials (HTMs) like CuSCN to eliminate solvent-induced desorption entirely.

Part 2: Quantitative Performance Benchmarks

To effectively evaluate your experimental results, compare your photovoltaic parameters against these established benchmarks for rhodanine-based dyes under AM 1.5G illumination.

Dye SystemSubstrate ArchitectureCo-adsorbent / Additive Jsc​ (mA/cm²) Voc​ (V)Fill Factor (FF)PCE (%)
D149 ZnO MesoporousNone8.200.5500.5102.28%
D149 ZnO/TiO₂ (TiCl₄ treated)None11.400.6200.6904.89%
D131 + D149 (1:1)ZnO MesoporousCo-sensitization12.230.5470.6274.19%
CAR-R9 (Methoxy)TiO₂ MesoporousNone11.290.6560.7285.40%
WS-5 TiO₂ MesoporousCDCA15.790.7910.6708.38%

Data synthesized from authoritative literature on rhodanine-3-acetic acid derivatives 356.

Part 3: Self-Validating Optimization Protocol

To maximize the PCE of your rhodanine-based DSSC, follow this self-validating workflow. Each step includes a diagnostic check to ensure the physical chemistry aligns with theoretical expectations.

Phase 1: Dye Bath Preparation & De-aggregation
  • Solvent Selection: Prepare a 1:1 (v/v) mixture of acetonitrile and tert-butanol. This specific polarity balance aids in solubilizing the hydrophobic donor moieties while stabilizing the hydrophilic acetic acid anchor.

  • Co-adsorbent Integration: Dissolve the rhodanine dye (e.g., D149) to a concentration of 0.3 mM. Add Chenodeoxycholic acid (CDCA) to achieve a Dye:CDCA molar ratio of 1:10 (3.0 mM CDCA).

  • Validation Check (UV-Vis): Measure the absorption spectrum of the solution.

    • Pass: A sharp, distinct peak at ~530 nm (for D149).

    • Fail: A pronounced high-energy shoulder indicates residual H-aggregation. Increase CDCA concentration by 1.0 mM increments until the shoulder resolves.

Phase 2: Sensitization and Surface Passivation
  • Adsorption: Immerse the mesoporous TiO2​ (or ZnO) electrodes into the dye bath at 40°C for exactly 3 hours. Prolonged exposure (e.g., 12+ hours) with rhodanine dyes often leads to multilayer formation and efficiency drops.4

  • Validation Check (Desorption Assay): Desorb the dye from a test electrode using 0.1 M NaOH in water/ethanol. Measure the absorbance to calculate dye loading. The target threshold for optimal light harvesting without aggregation is >1.5×10−7 mol/cm2 .

Phase 3: Electrolyte Tuning & Device Assembly
  • Electrolyte Formulation: Inject a liquid electrolyte comprising 0.4 M LiI, 0.04 M I2​ , and 0.5 M 4-tert-butylpyridine (TBP) in acetonitrile/3-methoxypropionitrile.

  • Validation Check (EIS): Perform Electrochemical Impedance Spectroscopy (EIS) in the dark at a forward bias equivalent to the expected Voc​ .

    • Pass: The mid-frequency semicircle (representing the TiO2​ /dye/electrolyte interface) shifts to lower frequencies, confirming an increased electron lifetime ( τe​ ) and successful suppression of recombination.

Part 4: Mechanistic Visualization

The following diagram illustrates the electron transfer kinetics and competing recombination pathways specific to the rhodanine-3-acetic acid dye architecture.

DSSC_Mechanism Photon Photon (hv) Dye_GS Dye (Ground State) Rhodanine Core Photon->Dye_GS Absorption Dye_EX Dye* (Excited State) LUMO Level Dye_GS->Dye_EX Excitation TiO2 TiO2 Conduction Band (Electron Acceptor) Dye_EX->TiO2 Injection Recombination Recombination (Efficiency Loss) Dye_EX->Recombination Non-radiative Decay Circuit External Circuit & Counter Electrode TiO2->Circuit Transport TiO2->Recombination Dark Current Electrolyte I⁻/I₃⁻ Electrolyte (Redox Mediator) Circuit->Electrolyte Reduction Electrolyte->Dye_GS Regeneration

Electron transfer and recombination pathways in rhodanine-sensitized solar cells.

References

  • Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. PMC.[Link]

  • Dynamic Characteristics of Aggregation Effects of Organic Dyes in Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces.[Link]

  • Rhodanine-3-acetic acid containing D-π-A push-pull chromophores: Effect of methoxy group on the performance of dye-sensitized solar cells. ResearchGate.[Link]

  • Effect of Thin TiO2 Buffer Layer on the Performance of Plastic-based Dye-sensitized Solar Cells Using Indoline Dye. SciSpace.[Link]

  • Efficiency Enhancement of ZnO-Based Dye-Sensitized Solar Cells by Low-Temperature TiCl4 Treatment and Dye Optimization. ACS Publications.[Link]

  • Performance of Metal-free Organic Dyes with Complementary Absorption in Zinc Oxide Dye-sensitized Solar Cells. IJSEAS.[Link]

Sources

Optimization

Troubleshooting dye aggregation of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid on semiconductor surfaces

Welcome to the Advanced Applications Technical Support Center. This guide is designed for materials scientists, photochemists, and drug development professionals working with indoline and rhodanine-based dyes (e.g., D131...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is designed for materials scientists, photochemists, and drug development professionals working with indoline and rhodanine-based dyes (e.g., D131, D149, D205). While these molecules are premier sensitizers for Dye-Sensitized Solar Cells (DSSCs)[1], their derivatives are also increasingly utilized as fluorescent probes and photosensitizers in photodynamic therapy.

A critical failure point across all these applications is dye aggregation on mesoporous semiconductor surfaces (like TiO₂ or ZnO). Aggregation leads to severe exciton quenching, reduced electron injection yields, and poor device or assay performance[2]. This guide provides field-proven, self-validating protocols to diagnose, troubleshoot, and eliminate aggregation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivative exhibiting reduced electron injection efficiency on TiO₂? A: The root cause is likely intermolecular π−π stacking. The rhodanine-3-acetic acid moiety is an excellent electron acceptor and anchoring group that binds strongly to the surface titanium ions via its carboxylate group[3]. However, the large, planar conjugated systems of these dyes (especially those lacking bulky aliphatic side chains) naturally tend to stack at high localized concentrations. This forms either face-to-face (H-aggregates) or head-to-tail (J-aggregates) structures. Aggregation creates low-energy trap states that facilitate non-radiative decay (quenching the excited state) before the electron can be injected into the semiconductor's conduction band[2].

Q2: How can I definitively diagnose whether my performance drop is due to aggregation or simply low dye loading? A: You must implement a self-validating UV-Vis spectroscopy loop. Do not rely solely on the visual color of the film.

  • Measure the UV-Vis absorption spectrum of your dye in a dilute monomeric solution (e.g., in acetonitrile).

  • Measure the diffuse reflectance or transmission UV-Vis of your sensitized TiO₂ film.

  • Causality Check: If the film's absorption peak exhibits a significant hypsochromic (blue) shift compared to the solution, H-aggregation is occurring. If it shows a bathochromic (red) shift with peak broadening, J-aggregation is dominating[2],[4]. If the peak wavelength matches the monomeric solution but the absorbance is low, your issue is low dye loading, not aggregation.

Q3: I confirmed aggregation. What is the standard corrective action? A: The industry standard is the introduction of a co-adsorbent, most commonly Chenodeoxycholic acid (CDCA) [5]. CDCA acts as a molecular spacer. Because it possesses a carboxylate anchoring group but lacks a visible-light-absorbing chromophore, it competitively binds to the TiO₂ surface alongside the dye. The bulky steroid backbone of CDCA physically forces the dye molecules apart, disrupting the π−π stacking interactions and preserving the monomeric state of the sensitizer[6],[7].

AggregationMechanism Dye Rhodanine Dye (e.g., D131/D149) TiO2 Semiconductor Surface (Mesoporous TiO2) Dye->TiO2 Adsorption Monolayer Ideal Monolayer (High Efficiency) Dye->Monolayer Co-sensitization H_Agg H-Aggregation (Face-to-Face Stacking) TiO2->H_Agg High Surface Density J_Agg J-Aggregation (Head-to-Tail Stacking) TiO2->J_Agg High Surface Density Quench Excited State Quenching (Reduced Injection Yield) H_Agg->Quench Non-radiative decay J_Agg->Quench Trap states CDCA Chenodeoxycholic Acid (Co-adsorbent Spacer) CDCA->TiO2 Competitive Binding CDCA->Monolayer Steric Hindrance

Mechanism of rhodanine dye aggregation vs. CDCA co-adsorbent steric hindrance on TiO2.

Q4: I added CDCA to my dye bath, but now my short-circuit current ( Jsc​ ) has dropped. What went wrong? A: You have over-competed for surface binding sites. While CDCA prevents aggregation, it is in direct thermodynamic competition with your dye for the limited TiO₂ surface area. If the CDCA concentration is too high, it displaces the dye entirely, leading to a sub-monolayer coverage and a subsequent drop in light-harvesting efficiency[2],[6]. You must titrate the Dye:CDCA molar ratio (see Protocol 1 below).

Q5: Does the choice of sensitization solvent impact pre-aggregation in the bath? A: Absolutely. If the dye is poorly solvated, it will pre-aggregate in the solution before it even reaches the semiconductor. Rhodanine-based dyes often exhibit limited solubility in pure alcohols. Utilizing a binary solvent system—specifically a 1:1 (v/v) mixture of acetonitrile and tert-butanol—disrupts hydrogen bonding in the solution phase and ensures the dye remains monomeric during the sensitization process[6].

Part 2: Quantitative Data & Optimization Parameters

Use the following reference table to establish your baseline experimental parameters. Note how structural modifications (like the octyl chain in D205) alter the required co-adsorbent ratios.

Dye VariantStructural ModifierTypical Dye:CDCA Molar RatioOptimal Solvent SystemExpected Aggregation Shift (Film vs Sol)
D131 Ethyl chain1:1 to 1:5Acetonitrile : tert-Butanol (1:1)Hypsochromic (H-aggregation)
D149 Ethyl chain1:1 to 1:10Acetonitrile : tert-Butanol (1:1)Hypsochromic (H-aggregation)
D205 Octyl chain (Steric bulk)1:1 to 1:2Acetonitrile : tert-Butanol (1:1)Minimal (Self-hindering)

Data synthesized from standard indoline dye optimization workflows[6],[8],[1].

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Co-Adsorbent Optimization Workflow

This protocol establishes a closed-loop system to find the exact thermodynamic balance between dye loading and aggregation suppression.

Materials Required:

  • Dye (e.g., D131 or D149)

  • Chenodeoxycholic acid (CDCA)[5]

  • Acetonitrile (HPLC grade)

  • tert-Butanol (HPLC grade)

  • Mesoporous TiO₂ coated substrates (pre-sintered)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Stock Solution: Prepare a 0.5 mM stock solution of the dye in the solvent mixture. Sonicate for 15 minutes in the dark to ensure complete dissolution.

  • Matrix Preparation: Prepare five separate sensitization baths (10 mL each) using the stock solution. Add CDCA to achieve the following Dye:CDCA molar ratios: 1:0 (Control), 1:1, 1:5, 1:10, and 1:20[6],[5].

  • Sensitization: Immerse one freshly sintered (still warm, ~80°C to prevent moisture adsorption) TiO₂ substrate into each bath. Seal the containers and leave them in absolute darkness for 18 hours at room temperature.

  • Rinsing: Remove the films and immediately rinse them with pure acetonitrile to wash away any unbound or physically adsorbed (physisorbed) dye[6]. Dry under a gentle stream of nitrogen.

  • Validation (Desorption Test): Place each film in a cuvette containing 0.1 M NaOH in water/ethanol (1:1). The alkaline environment will cleave the ester linkage, desorbing the dye.

  • Analysis: Measure the UV-Vis absorbance of the desorbed solutions.

    • Goal: Select the ratio that yields the highest absorbance peak (maximum dye loading) without exhibiting the blue-shift indicative of H-aggregation when compared to the original 0.5 mM stock solution.

ProtocolWorkflow Step1 1. Prepare Dye Bath 0.5 mM Dye in ACN:t-BuOH (1:1) Step2 2. Add Co-adsorbent Titrate CDCA (1:0 to 1:20 Ratio) Step1->Step2 Step3 3. Sensitization Immerse TiO2 for 18h in dark Step2->Step3 Step4 4. Rinse & Desorb Rinse with ACN, desorb with NaOH Step3->Step4 Decision 5. UV-Vis Quality Control Analyze Peak Shift & Intensity Step4->Decision Pass Monomeric Peak + High Absorbance Optimal Ratio Found Decision->Pass Balanced Fail1 Blue Shift Detected Aggregation (Increase CDCA) Decision->Fail1 Insufficient Spacer Fail2 Low Absorbance Over-competition (Decrease CDCA) Decision->Fail2 Too Much Spacer Fail1->Step2 Fail2->Step2

Closed-loop experimental workflow for optimizing CDCA co-adsorbent concentration.

References

  • Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells MDPI[Link]

  • Aggregation of Organic Dyes on TiO2 in Dye-Sensitized Solar Cells Models: An ab Initio Investigation ACS Nano[Link]

  • Probing the Aggregation and Photodegradation of Rhodamine Dyes on TiO2 National Science Foundation (NSF) / ResearchGate[Link]

  • Investigation of Dye Dopant Influence on Electrooptical and Morphology Properties of Polymeric Acceptor Matrix Dedicated for Ternary Organic Solar Cells MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Molar Extinction Coefficient in (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals synthesizing D-π-A (Donor-Pi-Acceptor) organic dyes and biological probes utilizing the (thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals synthesizing D-π-A (Donor-Pi-Acceptor) organic dyes and biological probes utilizing the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety (commonly found in high-performance sensitizers like D149)[1].

Achieving a high molar extinction coefficient ( ϵ ) is critical for maximizing light-harvesting efficiency. This guide provides field-proven methodologies, diagnostic workflows, and mechanistic troubleshooting to ensure your synthesized chromophores achieve their theoretical optical limits.

Part 1: Diagnostic Workflow for Low Extinction Coefficients

Before altering your synthetic route, use the following self-validating diagnostic tree to determine if your low ϵ is a structural issue, a synthesis artifact, or a measurement error.

G Start Issue: Low Molar Extinction Coefficient (ε) Detected Q1 Is analytical purity >99% (via HPLC/NMR)? Start->Q1 A1 Mass Artifact: Impurities inflate sample weight. Action: Recrystallize or run preparative chromatography. Q1->A1 No Q2 Is the absorption peak broadened or blue-shifted? Q1->Q2 Yes A2 H-Aggregation: π-π stacking lowers peak ε. Action: Use polar aprotic solvent or add deaggregating agent (CDCA). Q2->A2 Yes Q3 Does the π-spacer cause steric clash with the acceptor? Q2->Q3 No A3 Loss of Planarity: Reduces transition dipole moment. Action: Redesign spacer (e.g., use thiophene instead of benzene). Q3->A3 Yes A4 Micro-weighing Error: Action: Prepare a >10 mg stock solution and perform serial dilutions. Q3->A4 No

Diagnostic workflow for troubleshooting low molar extinction coefficients in synthesized dyes.

Part 2: Core Methodologies & Self-Validating Protocols

Protocol A: Optimized Knoevenagel Condensation

To synthesize the target dye, a Knoevenagel condensation is performed between a donor-aldehyde and the active methylene of the rhodanine-based acceptor[2].

  • Step 1: Dissolution. Dissolve the donor-aldehyde (1.0 eq) and the rhodanine-3-acetic acid derivative (1.1 eq) in a polar solvent such as chloroform or absolute ethanol[3].

  • Step 2: Catalysis. Add a catalytic amount of piperidine (0.1 - 0.5 eq)[4].

    • Causality: Piperidine serves a dual mechanistic role. It acts as a base to deprotonate the active methylene of the thiazolidine ring, forming a nucleophilic enolate. Simultaneously, it condenses with the aldehyde to form a highly electrophilic iminium ion intermediate, significantly accelerating the C=C bond formation compared to direct aldol addition.

  • Step 3: Reflux & Monitor. Reflux the mixture under an inert argon atmosphere for 4-12 hours.

    • Self-Validation: Monitor the reaction via TLC. The emergence of a new, deeply colored spot (often dark red or purple) with a lower Rf​ value than the starting aldehyde indicates the successful formation of the extended Intramolecular Charge Transfer (ICT) chromophore.

  • Step 4: Quenching. Cool to room temperature and slightly acidify with acetic acid. This ensures the acetic acid moiety on the rhodanine ring remains protonated, facilitating precipitation. Filter and wash with cold ethanol.

Protocol B: Accurate Determination of Molar Extinction Coefficient ( ϵ )
  • Step 1: Stock Preparation. Weigh exactly 2.0 - 5.0 mg of the highly purified dye using a calibrated microbalance.

    • Causality: Weighing errors at the sub-milligram scale are the primary cause of artificially low ϵ values.

  • Step 2: Solvation. Dissolve the dye in 10.0 mL of a strongly solvating polar aprotic solvent (e.g., DMSO or DMF).

    • Causality: Dyes containing planar rhodanine acceptors are highly prone to intermolecular π−π stacking (H-aggregation) in non-polar solvents. H-aggregation splits the excited state and strictly forbids the lower-energy transition, resulting in a broadened, blue-shifted peak and a suppressed peak ϵ [5].

  • Step 3: Serial Dilution. Prepare 5 distinct concentrations ranging from 1×10−6 M to 5×10−5 M.

  • Step 4: UV-Vis Measurement. Measure the absorbance for each concentration at λmax​ .

    • Self-Validation: Plot Absorbance vs. Concentration. A strictly linear plot confirms adherence to the Beer-Lambert law ( A=ϵ⋅l⋅c ) and mathematically validates that your calculated ϵ is free from concentration-dependent aggregation artifacts.

Part 3: Quantitative Data Summaries

The structural architecture of your dye heavily influences the theoretical maximum ϵ . Use the table below to benchmark your synthesized compounds against established literature values.

Dye Architecture (Donor - π -Spacer - Acceptor)Acceptor TypePeak λmax​ (nm)Molar Extinction Coefficient ( ϵ , M −1 cm −1 )Primary Limiting FactorReference
Phenothiazine - Benzene - Rhodanine-3-acetic acidNon-conjugated~47024,000Steric hindrance from benzene spacer[5]
Pyrene - Thiophene - RhodanineConjugated~45035,950Moderate ICT transition strength[4]
Indole - Thiophene - Cyanoacrylic/RhodanineDual Acceptor447 - 53098,570Highly optimized planarity and ICT[6]

Part 4: Troubleshooting FAQs

Q1: My NMR shows >99% purity, but my calculated ϵ is 30% lower than literature values. What is happening? A: You are likely observing H-aggregation in your measurement cuvette. Even at micromolar concentrations, planar (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivatives strongly π -stack. This intermolecular interaction causes exciton coupling, which blue-shifts and broadens the absorption band, effectively lowering the peak intensity. Solution: Switch to a more strongly solvating solvent like DMSO, or add a deaggregating agent such as chenodeoxycholic acid (CDCA) to your solution prior to measurement.

Q2: How does the choice of the π -spacer affect the transition dipole moment and ϵ ? A: The ϵ is directly proportional to the square of the transition dipole moment, which relies on the strict planarity of the molecule to ensure continuous orbital overlap from the donor to the acceptor. If you use a bulky spacer (like a benzene ring with ortho-substituents), steric clashes with the oxygen or sulfur atoms of the rhodanine ring will force the molecule out of planarity[5]. Solution: Use less sterically demanding spacers like thiophene. Thiophene reduces the dihedral angle between the spacer and the acceptor, maximizing conjugation and drastically increasing ϵ [6].

Q3: I am getting a mixture of products with broad, overlapping UV-Vis spectra directly after the Knoevenagel condensation. Is this a side reaction? A: This is typically not a structural side reaction, but rather E/Z photoisomerization around the newly formed exocyclic double bond. Rhodanine-based merocyanine dyes are highly sensitive to light and can isomerize in solution. A mixture of E and Z isomers will yield a broadened absorption spectrum with a lower apparent peak ϵ . Solution: Perform the synthesis, purification (column chromatography), and UV-Vis measurements under strictly dark or red-light conditions to lock the thermodynamic isomer.

Q4: Why did my ϵ drop when I switched from a conjugated rhodanine acceptor to a non-conjugated rhodanine-3-acetic acid? A: Non-conjugated rhodanine-3-acetic acid relies on through-space charge transfer rather than direct through-bond conjugation, which inherently weakens the Intramolecular Charge Transfer (ICT) transition[2]. A weaker ICT transition results in a lower probability of photon absorption, directly reducing the molar extinction coefficient.

Part 5: References

1.[6] Novel A-π-DA organic dyes for better photovoltaic performance. RSC Publishing. 6 2.[2] Delving into the Role of a Conjugated Rhodanine Acceptor in D–D′–A Dyes for Photovoltaic Applications. ACS Publications. 2 3.[5] Phenothiazinyl Rhodanylidene Merocyanines for Dye-Sensitized Solar Cells. The Journal of Organic Chemistry (ACS).5 4.[4] Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor. PMC (NIH). 4 5.[3] Design and synthesis of phenothiazine based push-pull organic sensitizers with benzimidazole as an auxiliary donor for DSC's. MedCrave. 3 6.[1] Conversion Efficiency Versus Sensitizer for Electrospun Nanofibers for the Dye-Sensitized Solar Cells. ResearchGate. 1

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Optimization

Resolving solubility challenges with (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid during formulation

Prepared by the Senior Application Scientist Team Welcome to the technical support center for resolving solubility challenges with (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for resolving solubility challenges with (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving adequate solubility for this compound during formulation. We will explore the underlying reasons for these challenges and provide a systematic approach with troubleshooting guides and detailed protocols to overcome them.

Understanding the Molecule: The Root of the Solubility Challenge

(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, by its structure, presents a classic solubility problem. The core structure, a thiazolidinone ring system, is largely hydrophobic (lipophilic). The presence of a carboxylic acid group provides a handle for ionization, classifying it as a weakly acidic compound. This dual nature is the primary cause of its poor aqueous solubility, especially at acidic to neutral pH, a phenomenon common to many new chemical entities.[1][2]

The key to successful formulation lies in systematically addressing its physicochemical properties. The strategies outlined below are designed to modulate these properties to enhance solubility and improve bioavailability.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered by researchers.

Q1: Why is my compound crashing out of my aqueous buffer?

A: This is expected behavior for a weakly acidic compound. In solutions with a pH below the compound's pKa (the pH at which it is 50% ionized), the carboxylic acid group remains largely protonated (uncharged). This un-ionized form is less polar and thus significantly less soluble in water, leading to precipitation. To maintain solubility, the pH of the solution must be kept sufficiently above the pKa.[3][4]

Q2: What is the very first step I should take to improve solubility?

A: The most direct and simplest approach is pH modification .[][6] By raising the pH of your aqueous vehicle with an alkalizing agent (e.g., sodium hydroxide, sodium bicarbonate), you deprotonate the carboxylic acid, forming a more polar and water-soluble carboxylate salt.[3][7] A systematic pH-solubility profile is the essential first experiment to quantify this effect.

Q3: pH adjustment helps, but not enough for my target concentration. What's next?

A: Your next step should be exploring co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This makes the environment more favorable for dissolving a hydrophobic molecule. Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEG 400).[9]

Q4: I'm concerned about the amount of co-solvent needed. Are there other options?

A: Yes. If high concentrations of co-solvents are undesirable, you should investigate surfactants or cyclodextrins .

  • Surfactants (surface-active agents) work by forming micelles in solution.[10][11] These are microscopic spheres with a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be encapsulated within the hydrophobic core, effectively solubilizing it in the bulk aqueous phase.[12][13]

  • Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate the hydrophobic part of your drug molecule, forming an "inclusion complex" that has significantly greater aqueous solubility.[][17][18]

Q5: My compound is intended for an oral solid dosage form. What are the most robust strategies for overcoming very low solubility?

A: For oral solid dosage forms where high drug loading and significant solubility enhancement are required, you should focus on advanced "enabling" technologies. The two most prominent are:

  • Amorphous Solid Dispersions (ASDs): This technique involves converting the drug from its stable, low-solubility crystalline form into a high-energy, more soluble amorphous state.[19] The amorphous drug is molecularly dispersed within a polymer matrix (like HPMC or PVP) to prevent it from recrystallizing.[20][21][22][23]

  • Lipid-Based Formulations: If your compound is highly lipophilic (high LogP), lipid-based systems are an excellent choice.[19][24] The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[25] Upon contact with aqueous fluids in the gut, these formulations can self-emulsify to form fine dispersions (microemulsions or nanoemulsions), facilitating drug absorption.[26][27][28][29]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the strategies discussed above.

Initial Formulation Strategy Workflow

This diagram outlines a logical progression for tackling solubility issues, from basic characterization to advanced formulation.

G cluster_0 Phase 1: Characterization & Basic Approaches cluster_1 Phase 2: Intermediate Approaches cluster_2 Phase 3: Advanced Approaches (Solid Dosage Forms) cluster_3 Outcome Start Start: Poorly Soluble API pH_Profile Protocol 1: pH-Solubility Profiling Start->pH_Profile Initial Step Co_Solvent Protocol 2: Co-solvent Screening pH_Profile->Co_Solvent Solubility still insufficient? Surfactant Protocol 3: Surfactant Screening Co_Solvent->Surfactant High co-solvent levels undesirable? Cyclodextrin Protocol 4: Cyclodextrin Complexation Co_Solvent->Cyclodextrin ASD Protocol 5: Amorphous Solid Dispersion Surfactant->ASD Need solid dosage form? Lipid Protocol 6: Lipid-Based Formulation Surfactant->Lipid High LogP? Cyclodextrin->ASD Success Optimized Formulation ASD->Success Lipid->Success

Caption: Decision workflow for formulation development.

Protocol 1: pH-Solubility Profiling

Objective: To determine the aqueous solubility of the compound as a function of pH.

Methodology:

  • Prepare Buffers: Create a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Sample Preparation: Add an excess amount of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the samples (using a 0.22 µm syringe filter compatible with your sample) to remove undissolved solid.

  • Quantification: Analyze the clear filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved drug.

  • Data Plotting: Plot the measured solubility (on a log scale) against the final measured pH of each solution. This will generate a classic pH-solubility curve for a weak acid.

Protocol 2: Co-solvent Screening

Objective: To evaluate the solubilizing capacity of various pharmaceutically acceptable co-solvents.

Methodology:

  • Prepare Co-solvent Blends: Create a series of aqueous solutions containing increasing percentages (e.g., 10%, 20%, 30%, 40% v/v) of different co-solvents (e.g., Propylene Glycol, PEG 400, Ethanol).

  • Determine Solubility: Using the same equilibrium solubility method described in Protocol 1, determine the saturation solubility of your compound in each co-solvent blend.

  • Data Plotting: For each co-solvent, plot the log of the drug's molar solubility against the percentage of the co-solvent. According to the log-linear model of cosolvency, this should yield a relatively straight line, allowing you to compare the solubilization power of each co-solvent.[30][31]

Protocol 3: Surfactant Screening

Objective: To identify an effective surfactant for micellar solubilization.

Methodology:

  • Select Surfactants: Choose a range of non-ionic surfactants commonly used in pharmaceuticals (e.g., Polysorbate 80, Poloxamer 188, Cremophor® EL).

  • Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at various concentrations, ensuring some are above their Critical Micelle Concentration (CMC).

  • Determine Solubility: Measure the equilibrium solubility of your compound in each surfactant solution as described in Protocol 1.

  • Analysis: Plot solubility versus surfactant concentration. A sharp increase in solubility is typically observed above the CMC, indicating micellar encapsulation. Compare the efficacy of different surfactants at the same concentration (e.g., 1% or 2% w/v).

Protocol 4: Cyclodextrin Complexation

Objective: To evaluate the ability of cyclodextrins to form a soluble inclusion complex.

G cluster_1 API Poorly Soluble API (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow -> Complex Soluble API-Cyclodextrin Inclusion Complex API_in_CD API

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Troubleshooting

Reducing charge recombination in (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid based solar cells

Welcome to the Technical Support Center for molecular optoelectronics. This guide is specifically designed for materials scientists, physical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for molecular optoelectronics. This guide is specifically designed for materials scientists, physical chemists, and drug development professionals.

Note for Drug Development Professionals: While Dye-Sensitized Solar Cells (DSSCs) are a materials science application, the molecular design of metal-free organic dyes—specifically optimizing Donor-π-Acceptor (D-π-A) structures, managing steric hindrance, and preventing H-aggregation—relies on the exact same Structure-Activity Relationship (SAR) principles used in small-molecule drug discovery. The troubleshooting steps below for preventing molecular stacking and optimizing target binding apply universally across both disciplines.

Mechanistic Overview: The Root Cause of Recombination

(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid (commonly referred to as rhodanine-3-acetic acid ) is a widely used electron acceptor and anchoring group in metal-free organic dyes for DSSCs[1]. However, devices utilizing this moiety often suffer from severe charge recombination, leading to low open-circuit voltage ( Voc​ ) and short-circuit current ( Jsc​ )[1].

The Causality: The fundamental issue lies in the nonconjugated structure between the rhodanine ring and the carboxyl anchoring group[1]. This structural break limits the electron density on the binding oxygens of the dye's Lowest Unoccupied Molecular Orbital (LUMO)[2]. Consequently, instead of injecting electrons efficiently into the bulk conduction band of the TiO₂ or ZnO semiconductor, the dye injects electrons into short-lived surface trap states[2]. These trapped electrons rapidly recombine with the oxidized species (e.g., I3−​ ) in the electrolyte, resulting in ultrafast energy loss[2].

MechanisticPathway Dye Dye Excited State (Rhodanine-3-acetic acid) TiO2 TiO2 Conduction Band (Bulk) Dye->TiO2 Conjugated Injection Traps Surface Trap States (Defects) Dye->Traps Nonconjugated Injection Electrolyte Electrolyte (I3-) Redox Mediator TiO2->Electrolyte Back Electron Transfer Recombination Charge Recombination (Efficiency Loss) Traps->Recombination Fast Decay Electrolyte->Recombination Leakage

Fig 1: Mechanistic pathways of electron injection vs. charge recombination in DSSCs.

Troubleshooting Guides & FAQs

Q1: My DSSC using a rhodanine-3-acetic acid dye (e.g., D149 or RD-I) shows poor efficiency. How can I chemically suppress interfacial recombination without synthesizing a new dye? A1: You must utilize a dual-additive approach using co-adsorbents like 4-tert-butylpyridine (TBP) and chenodeoxycholic acid (CDCA) .

  • Why CDCA? Rhodanine-based dyes are highly prone to surface aggregation (H-aggregates), which quenches the excited state before injection can occur[3]. CDCA acts as a steric spacer, breaking up these aggregates[3].

  • Why TBP? TBP coordinates with bare, un-dyed Ti⁴⁺ sites on the semiconductor surface. This physically blocks the I3−​ redox mediator from approaching the surface and recombining with injected electrons, while simultaneously shifting the conduction band to improve Voc​ [4].

Q2: We are in the molecular design phase. Should we modify the rhodanine-3-acetic acid acceptor to permanently reduce recombination? A2: Yes. You have two primary synthetic pathways:

  • Extend Conjugation: Modify the dye to feature a conjugated structure between the rhodanine ring and the anchoring group (creating a Conjugated Rhodanine Derivative, CRD). This greatly improves the adsorption geometry on TiO₂, significantly enhancing electron injection and slowing recombination[1][5].

  • Swap the Acceptor: Substitute the rhodanine-3-acetic acid with a cyanoacrylic acid group. Cyanoacrylic acid is frequently verified to be a superior acceptor unit because it provides stronger adsorption ability and slower charge recombination kinetics[6].

Q3: How do I analytically verify that my recombination suppression strategy actually worked? A3: You must use Electrochemical Impedance Spectroscopy (EIS) under dark conditions at varying forward biases[4][7]. In the resulting Nyquist plot, analyze the mid-frequency semicircle, which represents the charge transfer resistance at the TiO₂/dye/electrolyte interface. A larger radius (an increase in recombination resistance, Rrec​ ) directly confirms that your passivation strategy successfully suppressed recombination[4][7].

Quantitative Data Analytics

The table below summarizes the causal impact of structural modifications and chemical passivation on recombination dynamics and device performance.

Dye / SystemModification Strategy Jsc​ (mA/cm²) Voc​ (mV)PCE (%)Recombination Dynamics
RD-I [1]None (Nonconjugated Rhodanine)6.65~5803.10Fast (Trap-mediated decay)
CRD-I [1]Conjugated Rhodanine Acceptor12.89~6506.27Slowed (Efficient bulk injection)
TX3 [6]Rhodanine-3-acetic acid anchor3.155801.15Fast (Poor adsorption/lifetime)
TX2 [6]Cyanoacetic acid anchor5.097292.64Slowed (Strong surface binding)
D149 [4]No TBP Passivation~14.0~6001.58High Interfacial Recombination
D149 + TBP [4]2 min TBP Surface Treatment~15.2~6501.83Suppressed (High Rrec​ )

*Note: D149 values represent a specific solid-state hybrid configuration used to isolate interfacial photocarrier dynamics[4].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, follow this self-validating workflow for surface passivation. The protocol includes a built-in analytical feedback loop.

Step 1: Dye Bath Preparation Prepare a 0.3 mM solution of your rhodanine-based dye in a 1:1 (v/v) mixture of acetonitrile and tert-butyl alcohol. Causality: The mixed solvent system prevents preliminary molecular stacking in solution.

Step 2: Co-adsorbent Integration Add 10 mM of Chenodeoxycholic acid (CDCA) directly to the dye bath. Causality: CDCA acts as a competitive binder, ensuring monomeric dye adsorption and preventing intermolecular quenching[3].

Step 3: Sensitization Immerse the mesoporous TiO₂ or ZnO electrodes into the dye bath for 16–24 hours at room temperature in the dark.

Step 4: Surface Passivation Rinse the sensitized electrodes with pure acetonitrile to remove unanchored dye. Immediately immerse the electrodes in a 0.5 M solution of 4-tert-butylpyridine (TBP) in acetonitrile for exactly 2 minutes[4]. Causality: TBP fills the microscopic voids between bulky dye molecules, creating a dielectric barrier against the electrolyte[4].

Step 5: EIS Validation (The Self-Validating Step) Assemble the solar cell and perform EIS in the dark. Extract the recombination resistance ( Rrec​ ) from the mid-frequency arc. If Rrec​ is low, return to Step 2 and increase the CDCA/TBP concentrations.

ProtocolWorkflow S1 1. TiO2 Preparation S2 2. Co-Sensitization (Dye + CDCA) S1->S2 S3 3. Surface Passivation (TBP Treatment) S2->S3 S4 4. EIS Validation (Measure R_rec) S3->S4 Fail Low R_rec (Adjust) S4->Fail If Recombination is High Fail->S2 Optimize Concentration

Fig 2: Self-validating experimental workflow for surface passivation and EIS verification.

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Optimization

Optimizing light-harvesting capabilities of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid

Welcome to the Advanced Photochemistry Support Center. This guide is engineered for researchers and materials scientists working with (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid (commonly referred to as Rhodanin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Photochemistry Support Center. This guide is engineered for researchers and materials scientists working with (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid (commonly referred to as Rhodanine-3-acetic acid or R3AA derivatives) in Dye-Sensitized Solar Cells (DSSCs) and organic photovoltaics.

R3AA is a highly effective electron acceptor and anchoring group due to the large electron affinity of its π (C=S) functional group. However, achieving optimal light-harvesting efficiency (LHE) and short-circuit current density ( Jsc​ ) requires precise molecular engineering and rigorous device fabrication controls.

Part 1: Mechanistic FAQs (Theoretical & Structural Insights)

Q1: Why does standard rhodanine-3-acetic acid often exhibit suboptimal short-circuit current ( Jsc​ ) despite having a broad absorption spectrum? A1: The primary bottleneck lies in the molecular geometry. In standard R3AA, there is a non-conjugated methylene ( −CH2​− ) spacer between the rhodanine ring and the carboxyl anchoring group. This breaks the π -conjugation, severely limiting the electronic coupling between the dye's Lowest Unoccupied Molecular Orbital (LUMO) and the TiO2​ conduction band. As a result, electron injection efficiency drops, and the excited state decays before charge transfer can occur (). To resolve this, researchers must synthesize Conjugated Rhodanine Derivatives (CRDs) where the carboxyl group is directly conjugated to the ring.

Q2: How does the choice of the π -spacer affect the electron density distribution in R3AA dyes? A2: In a push-pull (Donor- π -Acceptor) architecture, the spacer dictates the intramolecular charge transfer (ICT). Incorporating electron-rich spacers like thiophene or fluorene enhances the molar extinction coefficient. Theoretical Density Functional Theory (DFT) calculations confirm that in optimized R3AA dyes, the HOMO is strictly localized on the donor unit, while the LUMO is localized across the π -spacer and the rhodanine ring, positioning the electron density immediately adjacent to the TiO2​ surface for efficient injection ().

Q3: Why do my R3AA-sensitized devices degrade rapidly under reverse bias or conditions of excess electron accumulation? A3: Rhodanine rings contain σ (S–C) bonds that are highly susceptible to cleavage upon electron addition. Dissociative Electron Attachment Spectroscopy (DEAS) studies reveal that under conditions of excess negative charge, the ring undergoes multiple bond cleavages and complex atomic rearrangements. This thermodynamic tendency toward dissociation destroys the dye's structural integrity, necessitating careful tuning of the electrolyte redox potential to prevent electron accumulation on the sensitizer ().

Part 2: Troubleshooting Guide (Diagnostic & Corrective Actions)

Issue 1: Severe Dye Aggregation on the TiO2​ Surface

Symptom: The UV-Vis absorption spectrum of the dye adsorbed on the TiO2​ film is significantly broadened and red-shifted compared to its solution spectrum, yet the Incident Photon-to-Current Efficiency (IPCE) remains low. Causality: The planar nature of the rhodanine moiety promotes strong intermolecular π−π stacking (J-aggregation). This close packing leads to exciton annihilation and non-radiative decay pathways, quenching the excited state before electron injection can occur. Corrective Action:

  • Introduce Chenodeoxycholic acid (CDCA) as a co-adsorbent in the dye bath (typically at a 1:10 to 1:20 Dye:CDCA molar ratio). CDCA competitively binds to the TiO2​ surface, sterically hindering the dye molecules from packing too closely.

  • Structurally modify the donor group with bulky alkyl chains (e.g., hexyl or octyl groups) to inherently prevent close intermolecular stacking.

Issue 2: Drastic Drop in Photocurrent Upon Adding 4-tert-butylpyridine (TBP)

Symptom: Addition of TBP to the iodide/triiodide electrolyte improves Open-Circuit Voltage ( Voc​ ) but causes a severe collapse in Jsc​ . Causality: TBP adsorbs onto bare TiO2​ sites, suppressing dark current (recombination with triiodide), which increases Voc​ . However, TBP also shifts the TiO2​ conduction band edge negatively by approximately 0.15 V. If your R3AA dye's LUMO level is not sufficiently high, this negative shift eliminates the thermodynamic driving force ( ΔGinject​ ) required for electron injection (). Corrective Action:

  • Reduce the TBP concentration in the electrolyte.

  • Redesign the dye by replacing the rhodanine acceptor with a dual-acceptor system or modifying the donor to raise the overall LUMO energy level.

G Start Issue: Low Jsc (< 10 mA/cm²) CheckAbs UV-Vis on TiO2: Broadened/Red-shifted? Start->CheckAbs Agg Diagnosis: J-Aggregation Action: Add CDCA CheckAbs->Agg Yes CheckInj Check LUMO vs TiO2 CB: Driving force > 0.2 eV? CheckAbs->CheckInj No Conj Diagnosis: Poor Coupling Action: Remove -CH2- spacer CheckInj->Conj No Opt Optimal Injection CheckInj->Opt Yes

Diagnostic logic tree for isolating the root cause of low short-circuit current.

Part 3: Self-Validating Experimental Protocols

Protocol A: Controlled Sensitization of Mesoporous TiO2​ Photoanodes

This protocol ensures optimal monolayer coverage while preventing insulating multilayers.

Step 1: Substrate Preparation Heat the screen-printed mesoporous TiO2​ electrodes (typically 12 µm transparent layer + 4 µm scattering layer) to 500 °C for 30 minutes to remove organic binders and ensure electrical sintering of the nanoparticles. Causality: Residual organics act as charge traps, drastically increasing interfacial recombination.

Step 2: Dye Bath Formulation Prepare a 0.3 mM solution of the R3AA dye in a mixture of anhydrous acetonitrile and tert-butanol (1:1 v/v). Add 3.0 mM of CDCA. Causality: The binary solvent mixture balances the solubility of the hydrophobic dye backbone (tert-butanol) and the hydrophilic anchoring group (acetonitrile).

Step 3: Sensitization Immerse the TiO2​ electrodes into the dye bath while they are still warm (approx. 80 °C) and leave them in the dark for 16 hours at room temperature. Causality: Immersing warm electrodes prevents atmospheric moisture from condensing inside the mesopores, which would competitively bind to the TiO2​ surface and block the dye's carboxylate anchors.

Step 4: Washing and Validation (Self-Validation Step) Rinse the dyed films rigorously with anhydrous acetonitrile to remove physically adsorbed dye. Validation: To confirm covalent bonding and quantify dye loading, desorb the dye from a control electrode using a 0.1 M NaOH solution in ethanol/water. Measure the UV-Vis absorbance of the desorbed solution. A loading of 1.0×10−7 to 3.0×10−7 mol/cm2 indicates a successful, tightly bound monolayer.

G Dye_GS Dye Ground State (HOMO) Dye_ES Dye Excited State (LUMO) Dye_GS->Dye_ES Photoexcitation Dye_ES->Dye_GS Decay TiO2_CB TiO2 Conduction Band Dye_ES->TiO2_CB Electron Injection Electrolyte Redox Mediator (I-/I3-) TiO2_CB->Electrolyte Recombination Electrolyte->Dye_GS Regeneration

Electron transfer dynamics and loss pathways in rhodanine-sensitized solar cells.

Part 4: Quantitative Data Summary

The following table demonstrates the critical impact of molecular conjugation on the photovoltaic performance of R3AA derivatives. Note the doubling of efficiency when the non-conjugated −CH2​− spacer is removed.

Dye ArchitectureAcceptor Structure Jsc​ (mA/cm²) Voc​ (V)Fill Factor (FF)Efficiency ( η %)
RD-I (Standard)Non-conjugated (Rhodanine-3-acetic acid)6.650.680.693.10%
CRD-I (Optimized)Conjugated (Direct Carboxyl linkage)12.890.710.686.27%
RDA-3 (Fluorene Spacer)Non-conjugated (Rhodanine-3-acetic acid)6.640.720.663.17%

Data synthesized from standardized AM 1.5G ( 100 mW/cm2 ) irradiation testing. The jump in Jsc​ for CRD-I directly correlates to enhanced electronic coupling between the dye LUMO and the TiO2​ conduction band.

Part 5: References

  • Wang, Y., et al. (2017). "A Strategy To Boost the Efficiency of Rhodanine Electron Acceptor for Organic Dye: From Nonconjugation to Conjugation." ACS Applied Materials & Interfaces.[Link]

  • Modelli, A., et al. (2010). "Electron Attachment to Dye-Sensitized Solar Cell Components: Rhodanine and Rhodanine-3-acetic Acid." The Journal of Physical Chemistry C.[Link]

  • Marinado, T., et al. (2009). "Rhodanine dyes for dye-sensitized solar cells : spectroscopy, energy levels and photovoltaic performance." Physical Chemistry Chemical Physics.[Link]

  • García, M., et al. (2019). "Rhodanine-based light-harvesting sensitizers: a rational comparison between 2-(1,1-dicyanomethylene)rhodanine and rhodanine-3-acetic acid." New Journal of Chemistry.[Link]

Troubleshooting

Refining purification protocols for (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid intermediates

Advanced Troubleshooting & Purification Workflows Welcome to the Application Support Center. This guide is engineered for researchers synthesizing complex thiazolidinylidene-acetic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Purification Workflows

Welcome to the Application Support Center. This guide is engineered for researchers synthesizing complex thiazolidinylidene-acetic acid derivatives. These molecules serve as critical structural intermediates for both pharmaceutical aldose reductase inhibitors (e.g., Epalrestat) and high-efficiency indoline sensitizers for Dye-Sensitized Solar Cells (e.g., D149, D205).

Due to their highly conjugated, planar nature, these intermediates present unique purification bottlenecks. This guide synthesizes field-proven insights to help you bypass legacy chromatography issues and achieve high-purity isolation.

Purification Logic & Workflow

G N1 Aldehyde + Rhodanine-3-acetic acid N2 Knoevenagel Condensation (Amine Catalyst, Heat) N1->N2 N3 Crude Mixture (Target + Z/E Isomers + Unreacted) N2->N3 N4 Tertiary Amine Salt Formation (e.g., TEA in Ethanol) N3->N4 Optimized N8 Silica Column Chromatography N3->N8 Legacy N5 Selective Crystallization N4->N5 N6 Acidification (HCl) N5->N6 N7 High-Purity Target Isomer N6->N7 N9 Isomer Co-elution & Yield Loss N8->N9

Workflow for synthesis and selective purification of thiazolidinylidene-acetic acid intermediates.

Troubleshooting FAQs

Q1: My Knoevenagel condensation yields a mixture of Z and E geometric isomers. They co-elute on silica gel, and standard recrystallization from ethanol fails to separate them. How can I isolate the desired isomer? A1: This is a classic thermodynamic versus kinetic control issue. The spatial geometry of the Z and E isomers in highly conjugated thiazolidinylidenes is remarkably similar, causing them to co-crystallize in neutral solvents. This is a well-documented bottleneck in the synthesis of the drug Epalrestat, where the 2Z-isomer is a persistent impurity (1)[1]. The Causality of the Solution: Instead of relying on the neutral molecule's lattice energy, introduce a bulky tertiary amine (such as triethylamine) to deprotonate the terminal acetic acid group. The resulting bulky counter-ion complex amplifies the steric differences between the Z and E isomers. This massive divergence in lattice energy dictates that only the thermodynamically favored isomer salt precipitates from the alcoholic solvent, leaving the undesired isomer completely dissolved.

Q2: I am experiencing massive yield losses (recovery < 40%) during silica gel chromatography of my D149 dye precursor. The compound streaks heavily. What is causing this, and what is the alternative? A2: The yield loss is caused by the inherent photophysical design of these molecules. Indoline dye precursors like D149 feature extended Donor-Acceptor (D-A) architectures with rigid, planar geometries designed for high molar extinction coefficients (2)[2]. On a polar silica surface, these planar molecules undergo severe π-π stacking and aggregation, leading to irreversible chemisorption and streaking. The Solution: Abandon silica chromatography for these specific intermediates. Utilize the amine-salt precipitation method detailed below, or perform a hot Soxhlet extraction using glacial acetic acid. Acetic acid disrupts the intermolecular hydrogen bonding of the terminal carboxylic acids, preventing aggregation and allowing for high-yield recovery without stationary-phase losses.

Q3: How do I selectively remove unreacted rhodanine-3-acetic acid without degrading the delicate thiazolidinylidene double bond? A3: The Knoevenagel condensation of rhodanine-3-acetic acid is an equilibrium reaction (3)[3]. Pushing the reaction with excess strong base can cause the thiazolidine ring to hydrolyze. The Solution: Exploit the differential solubility profile. Unreacted rhodanine-3-acetic acid is highly soluble in warm water and dilute alcohols, whereas the highly conjugated double-condensate is highly hydrophobic. A simple hot aqueous ethanol trituration (80:20 Water:EtOH at 60 °C) will dissolve the starting material while leaving the target intermediate intact.

Quantitative Method Comparison

Purification MethodSolvent SystemZ/E Isomer SeparationTarget Recovery (%)Scalability
Silica Gel Chromatography CHCl₃/MeOH (95:5)Poor (Co-elution)35 - 45%Low (High solvent volume)
Standard Recrystallization Glacial Acetic AcidModerate60 - 70%Medium
Amine Salt Precipitation Ethanol / TriethylamineExcellent85 - 95%High (Industrial standard)

Self-Validating Experimental Protocol: Amine-Salt Purification

This protocol is designed as a self-validating system to isolate the pure (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivative from a crude Knoevenagel mixture.

Step 1: Crude Suspension Suspend 10.0 g of the crude condensation product (containing Z/E isomers and unreacted starting material) in 100 mL of absolute ethanol. Causality: Ethanol acts as a highly polar, protic medium that supports ionic dissociation in the next step without dissolving the neutral conjugated aggregates.

Step 2: Salt Formation & Deprotonation Slowly add 1.2 equivalents of Triethylamine (TEA) dropwise under vigorous stirring at 45 °C. Validation Checkpoint: Watch for a phase transition. The cloudy suspension will briefly clarify into a deep, homogeneous solution as the carboxylic acid is deprotonated and the salt forms. Within 10-15 minutes, a new, distinct crystalline solid (the pure target isomer salt) will begin to precipitate. If the solution does not briefly clarify, the deprotonation is incomplete; verify the TEA stoichiometry.

Step 3: Isolation of the Salt Cool the mixture to 5 °C for 2 hours to maximize precipitation. Filter the amine salt under a vacuum and wash the filter cake with 20 mL of ice-cold ethanol. Causality: The undesired isomer salt remains highly soluble in cold ethanol due to its inability to form a stable crystal lattice with the bulky TEA counter-ion.

Step 4: Acidification & Free Acid Recovery Resuspend the isolated salt in 50 mL of deionized water. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0. Validation Checkpoint: The visual structure of the solid will instantly change from bulky, reflective amine-salt crystals to a fine, opaque powder (the free acid). Test the supernatant with pH paper to ensure it remains at pH 2.0 for at least 5 minutes, confirming complete protonation and the transfer of TEA-HCl into the aqueous phase.

Step 5: Final Wash Filter the fine powder, wash with copious amounts of warm deionized water (to remove any trace TEA-HCl and unreacted rhodanine-3-acetic acid), and dry under a vacuum at 60 °C overnight.

Sources

Reference Data & Comparative Studies

Validation

Rational Sensitizer Design: (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid vs. Ruthenium N3 Dyes in DSSCs

For researchers operating at the intersection of molecular design, materials science, and photochemistry, the architecture of sensitizers in Dye-Sensitized Solar Cells (DSSCs) presents a fascinating Structure-Activity Re...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers operating at the intersection of molecular design, materials science, and photochemistry, the architecture of sensitizers in Dye-Sensitized Solar Cells (DSSCs) presents a fascinating Structure-Activity Relationship (SAR) challenge. Historically, heavy-metal complexes like the Ruthenium N3 dye have served as the benchmark for efficiency and stability 1. However, environmental concerns, high synthesis costs, and low molar extinction coefficients have driven the development of metal-free organic alternatives.

Among the most successful organic alternatives are indoline dyes (e.g., D149) that utilize a (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety as both the electron acceptor and the anchoring group 2. This guide objectively compares these two sensitizer classes, detailing their mechanistic differences, performance metrics, and self-validating experimental protocols.

Mechanistic Causality: MLCT vs. Intramolecular Charge Transfer

Ruthenium N3 (The Heavy-Metal Benchmark)

The N3 dye operates via Metal-to-Ligand Charge Transfer (MLCT) . Upon photon absorption, an electron transitions from the Ru(II) metal center to the π* orbital of the bipyridine ligand, which is chemically anchored to the TiO₂ surface via carboxylate groups. While this provides excellent long-term stability and a broad absorption spectrum, the MLCT transition is quantum-mechanically partially forbidden. This results in a relatively low molar extinction coefficient ( ϵ≈1.4×104 M−1cm−1 ) 3. Consequently, thick mesoporous TiO₂ films (10–15 μm) are required to capture sufficient light, which unfortunately increases the distance electrons must travel, exacerbating recombination losses.

(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Dyes (Organic D-π-A Architecture)

Dyes such as D149 utilize a highly engineered Donor-π-Acceptor (D-π-A) framework. The indoline unit acts as an electron-rich donor, while the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety serves a dual purpose: it acts as a potent electron acceptor and provides the carboxylate anchor for TiO₂ binding 4. This architecture facilitates a highly allowed Intramolecular Charge Transfer (ICT), yielding a massive molar extinction coefficient ( ϵ≈6.8×104 M−1cm−1 ).

Causality Insight: Because these organic dyes absorb light so intensely, researchers can use much thinner TiO₂ films (4–6 μm). Thinner films reduce the internal surface area available for dark current (recombination) and shorten the electron diffusion path, directly improving the open-circuit voltage ( Voc​ ) and overall device efficiency 5.

Performance Metrics & Experimental Data

The following table synthesizes experimental data comparing the standard Ru N3 dye with the D149 indoline dye (representing the thiazolidinylidene-based class) under standard AM 1.5G illumination.

MetricRuthenium N3 DyeThiazolidinylidene Derivative (D149)Mechanistic Implication
Chemical Class Ru(II) Polypyridyl ComplexMetal-free Indoline (D-π-A)Organic dyes eliminate heavy-metal toxicity.
Extinction Coefficient ( ϵ ) ~1.4 × 10⁴ M⁻¹ cm⁻¹~6.8 × 10⁴ M⁻¹ cm⁻¹Higher ϵ allows for thinner TiO₂ films.
Optimal TiO₂ Thickness 10 – 15 μm4 – 6 μmThinner films reduce electron recombination.
Short-Circuit Current ( Jsc​ ) 16.0 – 18.0 mA/cm²14.0 – 18.5 mA/cm²Comparable; D149 compensates for narrower absorption with higher ϵ .
Open-Circuit Voltage ( Voc​ ) ~0.70 V~0.68 – 0.72 VTunable via co-adsorbents in organic dyes.
Fill Factor (FF) 0.65 – 0.700.65 – 0.70Dependent on the electrolyte-electrode interface.
Power Conversion Efficiency ~10.0 – 11.0%~9.0 – 9.5%Organic dyes offer competitive efficiency at a fraction of the cost.

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows incorporate self-validating checkpoints to confirm success before proceeding to the next step.

Phase 1: TiO₂ Photoanode Preparation
  • Deposition: Apply a commercial TiO₂ nanoparticle paste (e.g., 20 nm particle size) onto FTO glass using the doctor-blade technique.

  • Sintering: Gradually heat the film to 450°C for 30 minutes to burn off organic binders and create a mesoporous network.

  • Validation Checkpoint: The resulting film must be highly transparent with a slight whitish haze. Any yellowing indicates incomplete binder removal, which will poison the dye and block electron injection.

Phase 2: Dye Sensitization (The Divergent Step)

For Ruthenium N3:

  • Prepare a 0.3 mM solution of N3 in anhydrous ethanol.

  • Immerse the warm (80°C) TiO₂ film into the solution for 12–24 hours in the dark.

  • Validation Checkpoint: The film should turn a deep, uniform burgundy/brown. UV-Vis spectroscopy of the desorbed dye (using 0.1 M NaOH) should confirm an absorption peak at ~530 nm.

For Thiazolidinylidene-based Dyes (e.g., D149):

  • Prepare a 0.3 mM solution of D149 in a 1:1 mixture of acetonitrile and tert-butanol.

  • Critical Addition: Add 1.0 mM Chenodeoxycholic Acid (CDCA). Causality: Organic planar dyes tend to undergo π-π stacking on the TiO₂ surface, which quenches the excited state and drastically lowers efficiency. CDCA acts as a spacer molecule, breaking up these aggregates.

  • Immerse the warm TiO₂ film for 2–6 hours (faster kinetics due to higher binding affinity).

  • Validation Checkpoint: The film should turn a vibrant, deep red. If the color is dull or shifted, aggregation has occurred, indicating insufficient CDCA.

Phase 3: Assembly and Characterization
  • Sandwich the sensitized photoanode with a platinum-coated FTO counter electrode.

  • Inject an iodide/triiodide ( I−/I3−​ ) redox electrolyte into the cavity via capillary action.

  • Measure the J-V curve under an AM 1.5G solar simulator.

  • Validation Checkpoint: Measure the dark current. A high dark current indicates excessive electron recombination, often caused by poor dye coverage or inadequate CDCA co-adsorption.

Visualizing the Workflows and Mechanisms

EnergyLevels Photon Photon Absorption Dye_Ground Ground Dye (HOMO) Photon->Dye_Ground Excitation Dye_Excited Excited Dye (LUMO) TiO2_CB TiO2 Conduction Band Dye_Excited->TiO2_CB Electron Injection Anode FTO Anode TiO2_CB->Anode Charge Transport Electrolyte Redox Mediator (I-/I3-) Anode->Electrolyte External Circuit Electrolyte->Dye_Ground Dye Regeneration Dye_Ground->Dye_Excited

Caption: Energy level alignment and electron transfer pathway in a typical Dye-Sensitized Solar Cell.

Workflow cluster_dyes Dye Sensitization (Self-Validating Step) Prep TiO2 Mesoporous Film Prep (Doctor Blade & Sintering) Ru Ruthenium N3 Bath (0.3 mM, 12-24h) Prep->Ru Org Thiazolidinylidene Bath (0.3 mM + CDCA, 2-6h) Prep->Org Assembly Cell Assembly (Counter Electrode + Electrolyte) Ru->Assembly Org->Assembly Testing Photovoltaic Characterization (J-V Curves under AM 1.5G) Assembly->Testing

Caption: Comparative experimental workflow for DSSC fabrication using N3 vs. Thiazolidinylidene dyes.

References

  • Title: Iodine/Iodide-Free Dye-Sensitized Solar Cells | Accounts of Chemical Research Source: acs.org URL: [Link]

  • Title: Synthesis, characterization and evaluation of new alternative ruthenium complex for dye sensitized solar cells Source: researchgate.net URL: [Link]

  • Title: Conversion Efficiency Versus Sensitizer for Electrospun Nanofibers for the Dye-Sensitized Solar Cells Source: researchgate.net URL: [Link]

  • Title: Visible light guided manipulation of liquid wettability on photoresponsive surfaces Source: nih.gov URL: [Link]

  • Title: Density functional theory study of promising polyene-diphenylaniline organic chromophores for dye-sensitized solar cell applications Source: tandfonline.com URL: [Link]

Sources

Comparative

Comparing indoline D149 dye and (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivatives

Title: Comparative Guide: Indoline D149 vs. Advanced (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives in Dye-Sensitized Solar Cells Introduction Metal-free organic dyes have emerged as highly efficient, l...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Indoline D149 vs. Advanced (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives in Dye-Sensitized Solar Cells

Introduction

Metal-free organic dyes have emerged as highly efficient, low-cost alternatives to traditional ruthenium-based sensitizers in Dye-Sensitized Solar Cells (DSSCs). Among these, Indoline D149 stands out as a historic benchmark molecule. Its exceptional light-harvesting capabilities are driven by a unique donor-acceptor (D-π-A) architecture, which utilizes an indoline donor core paired with a (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid (rhodanine-3-acetic acid) moiety as the electron acceptor and anchoring group.

However, the planar nature of D149 makes it highly prone to surface aggregation, which can quench excited states and limit electron injection efficiency[1]. To overcome this, synthetic modifications to the rhodanine acceptor—specifically the addition of long alkyl chains (as seen in derivatives like D205 and D358)—have been developed. This guide provides an objective, data-driven comparison of D149 against these advanced derivatives, analyzing their photophysical properties, structural causality, and experimental workflows.

Part 1: Structural Causality and Photophysical Mechanisms

The core mechanism of these dyes relies on intramolecular charge transfer (ICT) from the indoline donor to the rhodanine-3-acetic acid acceptor upon photoexcitation. The carboxylate group on the acetic acid moiety covalently binds to the mesoporous semiconductor (TiO2 or ZnO), facilitating ultrafast electron injection into the conduction band.

  • The Aggregation Problem: In D149, the short ethyl chain on the rhodanine ring offers minimal steric hindrance. When adsorbed onto TiO2, the planar D-π-A molecules tend to undergo π-π stacking. This aggregation leads to intermolecular energy transfer and rapid non-radiative decay, severely reducing the excited-state lifetime (often to <120 ps on surfaces) and lowering the overall injection yield[1].

  • The Alkyl Chain Solution: To mitigate this, derivatives such as D205 (octyl chain) and D358 (dodecyl chain) were synthesized. The extended aliphatic chains act as physical bumpers, disrupting π-π stacking and forcing the formation of a more uniform, self-assembled monolayer. Furthermore, this structural modification creates a hydrophobic barrier that prevents the oxidized electrolyte (e.g., I3−​ or Co3+ ) from approaching the TiO2 surface, thereby drastically reducing back-electron transfer (recombination)[2].

Mechanism Donor Indoline Donor (Light Absorption) Acceptor Rhodanine Acceptor (Charge Transfer) Donor->Acceptor Photoexcitation TiO2 TiO2/ZnO Conduction Band Acceptor->TiO2 Electron Injection Alkyl Alkyl Chain (D205/D358) (Steric Shielding) Alkyl->Acceptor Prevents Aggregation

Charge transfer mechanism and the anti-aggregation role of alkyl chains.

Part 2: Comparative Performance Data

The structural modifications directly translate to measurable differences in photophysical properties and device performance. While the molar extinction coefficients ( ϵ ) remain relatively similar due to the conserved conjugated backbone, the DSSC power conversion efficiency ( η ) improves with longer alkyl chains due to better surface geometry and reduced recombination[3].

DyeAcceptor Modification λmax​ (nm) ϵ ( M−1cm−1 )DSSC Efficiency ( η )Key Advantage
D149 Ethyl chain537~68,700~9.0%Benchmark high-absorption metal-free dye.
D205 Octyl chain531~68,000~9.5%Reduced aggregation; higher open-circuit voltage ( Voc​ ).
D358 Dodecyl chain532~67,000>9.5%Maximum steric hindrance; excellent long-term stability.

(Note: Exact efficiency values are highly dependent on the electrolyte, co-adsorbents, and semiconductor morphology used during fabrication[4].)

Part 3: Self-Validating Experimental Protocol

To accurately compare these dyes in a laboratory setting, the experimental workflow must include internal controls to validate dye loading and electron recombination rates. Below is a standardized protocol for fabricating and evaluating DSSCs using D149, D205, or D358.

Step 1: Photoanode Preparation
  • Clean Fluorine-doped Tin Oxide (FTO) glass substrates sequentially in detergent, deionized water, acetone, and ethanol using ultrasonication (15 min each).

  • Deposit a compact TiO2 blocking layer via spin-coating a titanium diisopropoxide bis(acetylacetonate) solution, followed by calcination at 450°C. (Causality: This prevents direct contact between the FTO and the electrolyte, minimizing dark current leakage).

  • Screen-print a 10-15 μm layer of mesoporous TiO2 paste (e.g., 20 nm particle size). Sinter at 500°C for 30 minutes to ensure electrical connectivity between nanoparticles.

Step 2: Dye Sensitization (The Critical Step)
  • Prepare a 0.5 mM solution of the target dye (D149, D205, or D358) in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Crucial Addition: Add 1.0 mM of Chenodeoxycholic acid (CDCA) as a co-adsorbent. (Causality: Even with the alkyl chains of D205/D358, CDCA further competes for binding sites, breaking up residual dye aggregates and improving the injection quantum yield).

  • Immerse the warm (80°C) TiO2 films into the dye bath for 12-16 hours in the dark.

Step 3: Device Assembly & Quality Control
  • Rinse the sensitized photoanodes with acetonitrile to remove unbound dye.

  • Validation Step (Dye Loading): Desorb the dye from a control electrode using 0.1 M NaOH in water/ethanol. Measure the UV-Vis absorbance to quantify the surface concentration ( Γ ). D205 and D358 typically show slightly lower Γ than D149 due to their larger molecular footprint, but yield higher photocurrents due to superior injection efficiency.

  • Sandwich the photoanode with a platinum-coated counter electrode using a 25 μm Surlyn spacer.

  • Inject an iodine/triiodide ( I−/I3−​ ) or Cobalt-based ( Co2+/3+ ) electrolyte through a pre-drilled hole, then seal.

Step 4: Photovoltaic Characterization
  • Measure J-V curves under standard AM 1.5G illumination (1000 W/m²).

  • Validation Step (Impedance): Perform Electrochemical Impedance Spectroscopy (EIS) in the dark at varying forward biases. (Causality: The mid-frequency semicircle will reveal the charge transfer resistance at the TiO2/dye/electrolyte interface. D205 and D358 will exhibit a larger resistance to recombination compared to D149, validating the steric shielding effect of their extended alkyl chains).

Protocol cluster_0 Fabrication & Sensitization cluster_1 Validation & Assembly cluster_2 Characterization A TiO2 Mesoporous Film Sintering B Dye Bath (D149/D205/D358) + CDCA Co-adsorbent A->B C UV-Vis Desorption (Quantify Loading) B->C QC Check D Cell Assembly & Electrolyte Injection B->D E J-V Profiling (Efficiency) D->E F EIS Analysis (Recombination Resistance) D->F

Self-validating experimental workflow for DSSC fabrication and testing.

Conclusion

While Indoline D149 remains a powerful sensitizer due to its exceptional light-harvesting properties, its tendency to aggregate limits its theoretical efficiency. By modifying the (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid acceptor with extended alkyl chains (as in D205 and D358), researchers can engineer a steric buffer that suppresses π-π stacking and retards interfacial charge recombination. For modern DSSC applications, especially those utilizing bulky cobalt redox mediators, transitioning from D149 to D205 or D358 is a structurally sound strategy to achieve higher open-circuit voltages and greater long-term stability.

Sources

Validation

Performance comparison of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid and zinc porphyrin dyes

High-Performance Sensitizers in DSSCs: A Comparative Guide to Indoline-Thiazolidineacetic Acid vs. Zinc Porphyrin Dyes The evolution of Dye-Sensitized Solar Cells (DSSCs) relies fundamentally on the molecular engineering...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Sensitizers in DSSCs: A Comparative Guide to Indoline-Thiazolidineacetic Acid vs. Zinc Porphyrin Dyes

The evolution of Dye-Sensitized Solar Cells (DSSCs) relies fundamentally on the molecular engineering of the sensitizer. The dye dictates the light-harvesting efficiency (LHE), the thermodynamics of electron injection, and the kinetics of regeneration. For researchers and materials scientists optimizing next-generation photovoltaics, choosing the right sensitizer class is paramount.

This guide provides an objective, data-driven comparison between two leading classes of sensitizers:

  • Metal-Free Indoline Dyes utilizing a (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid anchoring moiety (prominently represented by the D149 dye)[1].

  • Zinc Porphyrin Dyes featuring a biomimetic push-pull donor-π-acceptor (D-π-A) architecture (such as the benchmark YD2-o-C8 )[2][3].

Mechanistic Overview & Molecular Design

Indoline Dyes with Thiazolidineacetic Acid Anchors

Dyes such as D149 utilize the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid group as a highly effective electron acceptor and anchoring motif[1]. This structural design creates a powerful intramolecular charge transfer from the indoline donor to the thiazolidine-based acceptor.

  • The Causality of High Extinction: This specific D-π-A configuration yields a massive molar extinction coefficient ( ϵ≈68,000M−1cm−1 at 526 nm)[4]. Because the dye absorbs light so intensely, researchers can utilize significantly thinner mesoporous TiO2​ films (typically 2–4 µm). Thinner films reduce the distance electrons must diffuse to reach the contact, drastically cutting down dark current and recombination losses[1].

Zinc Porphyrin Dyes

Zinc porphyrins mimic natural chlorophyll, offering a highly tunable macrocyclic structure[2]. The introduction of a push-pull framework—typically a diarylamine donor and an ethynylbenzoic acid acceptor—revolutionized their performance[5].

  • The Causality of Panchromatic Absorption: The zinc metal center prevents protonation of the inner macrocycle and precisely tunes the HOMO-LUMO energy gap. This results in intense Soret bands (~400–450 nm) and moderate Q-bands (~600–700 nm), allowing the dye to harvest a broader spectrum of solar energy[2][5]. However, their large, flat planar structures make them highly prone to π−π stacking (aggregation), which quenches excited states and necessitates specific formulation strategies[3].

Pathway Photon Solar Photon DyeG Dye (Ground State) Photon->DyeG Absorption DyeE Dye (Excited State) DyeG->DyeE Excitation DyeE->DyeG Decay TiO2 TiO2 Conduction Band DyeE->TiO2 Electron Injection TiO2->DyeE Recombination Electrolyte Redox Mediator Electrolyte->DyeG Regeneration

Fig 1: Photophysical electron transfer and loss pathways in a Dye-Sensitized Solar Cell.

Performance Comparison Data

The physical properties of the dye inherently dictate the limits of the solar cell's performance. Below is a synthesized comparison of key metrics.

ParameterIndoline-Thiazolidineacetic Acid (e.g., D149)Zinc Porphyrin (e.g., YD2-o-C8)
Molecular Architecture Metal-free Indoline Donor + Rhodanine AcceptorZinc-centered Macrocycle + Push-Pull D-π-A
Molar Extinction Coefficient Extremely High ( ∼68,000M−1cm−1 )High (Strong Soret band, moderate Q-band)
Optimal TiO2​ Thickness 2 - 4 µm (Thin films)8 - 12 µm (Thick films)
Typical Electrolyte I−/I3−​ (Iodine-based) [Co(bpy)3​]2+/3+ (Cobalt-based)
Aggregation Tendency Low to ModerateHigh (Requires CDCA co-adsorbent)
Power Conversion Efficiency ∼9.0−9.4% >12.0% (with co-sensitization)
Cost & Synthesis Lower cost, highly scalableHigh cost, complex multi-step synthesis

Experimental Protocols: Self-Validating Fabrication Workflow

To ensure a rigorous and objective comparison between these two sensitizers, the fabrication protocol must account for their distinct physicochemical properties. The following workflow integrates causality and self-validation at every critical step.

Step 1: Photoanode Preparation
  • Clean FTO glass sequentially in detergent, deionized water, acetone, and ethanol using ultrasonication.

  • Screen-print a mesoporous TiO2​ paste (20 nm particle size).

  • Causality: Sinter the films at 500°C for 30 minutes. This thermal treatment decomposes organic binders and fuses the TiO2​ nanoparticles, creating a highly crystalline, interconnected network crucial for efficient electron transport to the FTO back-contact.

Step 2: Dye Sensitization (The Critical Divergence)
  • For Thiazolidineacetic Acid Dyes (D149): Immerse the warm (80°C) TiO2​ film into a 0.3 mM solution of D149 in a 1:1 mixture of acetonitrile and tert-butyl alcohol for 12 hours.

  • For Zinc Porphyrin Dyes (YD2-o-C8): Immerse in a 0.2 mM solution of the dye in ethanol containing 0.4 mM Chenodeoxycholic Acid (CDCA).

  • Causality & Self-Validation: Why use CDCA for porphyrins? The flat porphyrin macrocycles tend to form J- and H-aggregates on the TiO2​ surface, which quench the excited state[3]. CDCA acts as a steric spacer to break up these aggregates. Validation Checkpoint: Desorb the dye in 0.1 M NaOH and run UV-Vis spectroscopy. A broadening or shifting of the Soret band compared to the solution spectrum indicates poor CDCA optimization and residual aggregation.

Step 3: Electrolyte Selection & Injection
  • D149: Utilize a standard I−/I3−​ redox couple.

  • Zinc Porphyrin: Utilize a Cobalt-based redox mediator (e.g., [Co(bpy)3​]2+/3+ ).

  • Causality: Porphyrins possess bulky engineered side chains (like octyloxy groups) that create a steric shield over the TiO2​ surface. This shield blocks the recombination of injected electrons with the Co3+ species[5]. Because the Cobalt electrolyte has a more positive redox potential than iodine, this pairing yields a significantly higher open-circuit voltage ( Voc​ ), often approaching 1.0 V[5].

Step 4: Device Assembly and Characterization
  • Platinize a pre-drilled FTO glass counter electrode via thermal decomposition of H2​PtCl6​ at 400°C.

  • Sandwich the photoanode and counter electrode using a 25 µm Surlyn spacer and heat-seal.

  • Vacuum backfill the selected electrolyte and seal the injection hole.

  • Validation Checkpoint (EIS): Before full J-V profiling, run Electrochemical Impedance Spectroscopy (EIS) in the dark. A high charge-transfer resistance ( Rct​ ) at the TiO2​ /electrolyte interface validates that the dye monolayer is successfully blocking back-electron transfer.

Workflow Prep 1. TiO2 Photoanode Sintering (500°C) Sensitization 2. Dye Sensitization Bath (D149 vs. Zn-Porphyrin + CDCA) Prep->Sensitization Assembly 3. Electrode Sandwich Assembly Sensitization->Assembly Electrolyte 4. Electrolyte Vacuum Backfilling (Iodine vs. Cobalt-based) Assembly->Electrolyte Test 5. Photovoltaic Characterization Electrolyte->Test

Fig 2: Self-validating fabrication workflow for comparative DSSC performance analysis.

Conclusion & Application Recommendations

The choice between a (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid dye and a zinc porphyrin dye dictates the entire architecture of the photovoltaic device.

  • Choose D149-type Indoline Dyes when developing solid-state DSSCs, flexible modules, or cost-sensitive applications. Their massive extinction coefficient allows for ultra-thin semiconductor films, and their metal-free nature ensures scalable, economical synthesis[1][4].

  • Choose Zinc Porphyrin Dyes when absolute maximum power conversion efficiency is the goal. When paired with cobalt redox mediators and carefully formulated with co-adsorbents to prevent aggregation, their panchromatic absorption yields record-breaking efficiencies suitable for advanced, high-yield energy harvesting[5][6].

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Comparative

A Comparative Guide to the Photovoltaic Performance of Rhodanine-Based Non-Fullerene Acceptors

Prepared by: Dr. Gemini, Senior Application Scientist This guide provides a comprehensive technical comparison of non-fullerene acceptors (NFAs) based on the rhodanine chemical scaffold, specifically focusing on derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Dr. Gemini, Senior Application Scientist

This guide provides a comprehensive technical comparison of non-fullerene acceptors (NFAs) based on the rhodanine chemical scaffold, specifically focusing on derivatives of rhodanine-3-acetic acid. We will objectively benchmark their photovoltaic performance against established alternatives, supported by experimental data from peer-reviewed literature. This document is intended for researchers, materials scientists, and professionals in organic electronics and drug development who are exploring novel materials for photovoltaic applications.

Introduction: The Post-Fullerene Era of Organic Photovoltaics

Organic solar cells (OSCs) have made significant strides, largely driven by the development of the bulk-heterojunction (BHJ) architecture, where an electron donor and an electron acceptor material are blended to form a photoactive layer.[1][2] For nearly two decades, derivatives of buckminsterfullerene, such as PC₆₁BM and PC₇₁BM, were the undisputed champion electron acceptors.[3] However, their inherent limitations—weak absorption in the visible spectrum, limited energy level tunability, and potential for morphological instability—spurred the search for alternatives.[4]

This has led to the rise of non-fullerene acceptors (NFAs), a class of molecules offering vast synthetic flexibility, tunable electronic properties, and strong light absorption.[5][6] Among the most successful NFA building blocks are those containing the thiazolidine core, particularly rhodanine and its derivatives.[3][7] The rhodanine moiety serves as a potent electron-withdrawing end-group, which is critical for constructing high-performance NFAs, often in an Acceptor-Donor-Acceptor (A-D-A) molecular architecture.[3] This guide will dissect the performance of this important class of materials.

The Rhodanine-3-Acetic Acid End-Group: An Electron-Withdrawing Powerhouse

The efficacy of rhodanine-based molecules in photovoltaics stems from the strong electron-withdrawing nature of the rhodanine-3-acetic acid unit. This functional group, when attached to a conjugated molecular backbone, effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule.[7][8]

Causality of Performance:

  • High Open-Circuit Voltage (Voc): A well-positioned LUMO level in the acceptor is crucial. It must be low enough to create a sufficient energy offset with the Highest Occupied Molecular Orbital (HOMO) of the donor polymer for efficient exciton dissociation, but not so low that it diminishes the open-circuit voltage (Voc). The tunability of the rhodanine end-group allows for this fine-tuning, enabling high Voc values, often exceeding 1.0 V.[7][9]

  • Efficient Charge Separation: The strong electron-accepting character promotes the dissociation of photogenerated excitons at the donor-acceptor interface.

  • Broadened Absorption: Unlike fullerenes, rhodanine-based NFAs can be designed to absorb light strongly in the visible and even near-infrared regions, contributing directly to the photocurrent (Jsc) of the device.[7]

Below is a diagram illustrating the fundamental charge generation process in a bulk-heterojunction solar cell.

G cluster_donor Donor (e.g., Polymer) cluster_acceptor Acceptor (Rhodanine-NFA) cluster_interface D-A Interface cluster_transport Charge Transport & Collection D Ground State (S0) D_exc Exciton (S1*) D->D_exc 1. Photon Absorption CT Charge Transfer State (Exciton Dissociation) D_exc->CT 2. Exciton Diffusion A Ground State (S0) Hole Hole (h+) CT->Hole 3. Charge Separation Electron Electron (e-) CT->Electron 3. Charge Separation Anode Anode (ITO) Hole->Anode 4. Hole Transport Cathode Cathode (Al) Electron->Cathode 4. Electron Transport G Light Incident Light (AM 1.5G) Substrate Glass Substrate Anode Anode: ITO (Transparent) Substrate->Anode HTL Hole Transport Layer (HTL): PEDOT:PSS Anode->HTL ActiveLayer Active Layer (BHJ): Donor + Rhodanine-NFA HTL->ActiveLayer Cathode Cathode: LiF / Al (Opaque) ActiveLayer->Cathode

Caption: Conventional architecture of a BHJ organic solar cell.

Step-by-Step Fabrication Workflow

This protocol must be conducted in a cleanroom environment, with the active layer deposition and subsequent steps performed inside a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.

I. Substrate Preparation (ITO-coated Glass)

  • Initial Cleaning: Place ITO substrates in a holder and sonicate in a bath of deionized water with 2% Hellmanex III detergent for 15 minutes. [10]2. Solvent Rinse: Sequentially sonicate the substrates in deionized water, acetone, and finally isopropanol for 15 minutes each to remove organic residues. [10]3. Drying: Dry the substrates thoroughly using a nitrogen gun.

  • Surface Activation: Treat the substrates with UV-Ozone for 10-15 minutes immediately before use. This removes final organic traces and increases the ITO work function, ensuring good contact with the HTL. [10] II. Hole Transport Layer (HTL) Deposition

  • Filtration: Filter a PEDOT:PSS aqueous solution through a 0.45 µm PVDF syringe filter.

  • Spin-Coating: Transfer the cleaned substrates into a nitrogen glovebox. Spin-coat the PEDOT:PSS solution at 4000 rpm for 45 seconds. [10]3. Annealing: Anneal the substrates on a hotplate at 120°C for 10 minutes to remove residual water.

III. Active Layer (BHJ) Deposition

  • Solution Preparation: Dissolve the donor polymer (e.g., PTB7-Th) and the rhodanine-based NFA in a 1:1.2 weight ratio in chlorobenzene to a total concentration of 20 mg/mL. Add 0.5% v/v of 1,8-diiodooctane (DIO) as a processing additive to help optimize morphology. [10]2. Dissolution: Stir the solution on a hotplate at 50°C overnight inside the glovebox.

  • Spin-Coating: Filter the warm solution through a 0.45 µm PTFE syringe filter. Immediately spin-coat the active layer solution onto the PEDOT:PSS layer at 1500 rpm for 60 seconds. This should result in a film thickness of approximately 100 nm. [10] IV. Cathode Deposition

  • Transfer: Transfer the substrates to a high-vacuum thermal evaporator chamber (< 1 x 10⁻⁶ mbar) without exposure to air.

  • Evaporation: Sequentially deposit a thin (0.8 nm) layer of Lithium Fluoride (LiF) as an electron injection layer, followed by a thick (100 nm) layer of Aluminum (Al) as the cathode. [10]The deposition rate should be slow (~0.1 Å/s for LiF, 1-2 Å/s for Al) to ensure a uniform film.

Device Characterization
  • J-V Measurement: Characterize the completed devices using a solar simulator under standard test conditions (STC): 100 mW/cm² irradiance with an AM 1.5G spectrum. [10]2. Data Acquisition: Use a source measure unit (e.g., Keithley 2400) to sweep the voltage from -0.2 V to 1.2 V and measure the resulting current density.

  • Parameter Extraction: From the J-V curve, extract the key photovoltaic parameters: Voc, Jsc, FF, and calculate the Power Conversion Efficiency (PCE).

The workflow is summarized in the diagram below.

G cluster_prep Substrate Preparation cluster_glovebox Glovebox Processing (N2 Atmosphere) cluster_vac High-Vacuum Deposition cluster_test Characterization s1 Sonication: Detergent s2 Sonication: DI Water, Acetone, IPA s1->s2 s3 N2 Dry s2->s3 s4 UV-Ozone Treatment s3->s4 g1 Spin-Coat HTL (PEDOT:PSS) s4->g1 g2 Anneal HTL (120°C) g1->g2 g3 Spin-Coat Active Layer (Donor + NFA Blend) g2->g3 v1 Thermal Evaporation: LiF (0.8 nm) g3->v1 v2 Thermal Evaporation: Al (100 nm) v1->v2 t1 J-V Testing under AM 1.5G Illumination v2->t1 t2 Extract Performance Metrics (PCE, Voc, Jsc, FF) t1->t2

Caption: Experimental workflow for OSC fabrication and testing.

Conclusion and Future Outlook

Thiazolidine derivatives, particularly those built from the rhodanine-3-acetic acid scaffold, have firmly established themselves as a versatile and promising class of non-fullerene acceptors for organic photovoltaics. Their key advantage lies in the ability to achieve exceptionally high open-circuit voltages, a critical factor for boosting overall device efficiency.

While the benchmarked examples currently lag behind the highest-performing NFAs in terms of photocurrent and fill factor, the vast potential for synthetic modification offers a clear path forward. Future research should focus on designing new rhodanine-based molecules with broader absorption profiles and optimized molecular packing to improve charge transport. By synergistically engineering the molecular structure and optimizing the device morphology, rhodanine-based acceptors are poised to become leading candidates in the quest for low-cost, high-efficiency organic solar cells.

References

  • Echeverry, C. A., Herranz, M. Á., Ortiz, A., Insuasty, B., & Martín, N. (2014). Rhodanine-3-acetic acid and π-extended tetrathiafulvalene (exTTF) based systems for dye-sensitized solar cells. New Journal of Chemistry, 38, 5801-5807. Retrieved from [Link]

  • UPCommons. (n.d.). Fabrication and Characterization of Organic Solar Cells. Retrieved from [Link]

  • MDPI. (2019). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Retrieved from [Link]

  • Holliday, S., et al. (2015). Non-Fullerene Electron Acceptors for Use in Organic Solar Cells. Accounts of Chemical Research, 48(11), 2918-2927. Retrieved from [Link]

  • Wang, H., et al. (2026). Multifunctional Thiazolidine Derivatives Synergistic Regulation of Charge Transport Interface for Inverted Perovskite Solar Cells. ResearchGate. Retrieved from [Link]

  • Hou, J., et al. (2018). Organic solar cells based on non-fullerene acceptors. Nature Materials, 17(2), 119-128. Retrieved from [Link]

  • Echeverry, C. A., et al. (2014). Rhodanine-3-acetic acid and π-extended tetrathiafulvalene (exTTF) based systems for dye-sensitized solar cells. New Journal of Chemistry. Retrieved from [Link]

  • Zhang, G., et al. (2024). Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells. Frontiers in Chemistry. Retrieved from [Link]

  • Zhang, J., & Zhu, W. (2019). Rhodanine-based nonfullerene acceptors for organic solar cells. Science China Materials, 62(11). Retrieved from [Link]

  • Shin, W. S., et al. (2014). Rhodanine dye-based small molecule acceptors for organic photovoltaic cells. Journal of Materials Chemistry A. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Organic solar cells based on non-fullerene acceptors. Retrieved from [Link]

  • PubMed. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Retrieved from [Link]

  • Kim, B., et al. (2023). Rhodanine-Based Non-Fullerene Acceptors for Organic Solar Cells with a High Open-Circuit Voltage of 1.07 V. Semantic Scholar. Retrieved from [Link]

  • Hou, J., et al. (2018). Organic solar cells based on non-fullerene acceptors. Nature Materials, 17, 119-128. Retrieved from [Link]

Sources

Validation

Assessing Long-Term Stability of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Anchors Against Standard Metal-Free Dyes

Mechanistic Overview: The Role of the Anchoring Group In the development of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs), the electron acceptor and anchoring group dictate both the light-harvesting effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The Role of the Anchoring Group

In the development of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs), the electron acceptor and anchoring group dictate both the light-harvesting efficiency and the operational lifespan of the device. The moiety (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid —commonly referred to in literature as the rhodanine-3-acetic acid (R3A) derivative—is the critical anchoring unit in benchmark indoline dyes such as D149 and D205 [1].

While R3A-based dyes exhibit exceptional molar extinction coefficients and can achieve Power Conversion Efficiencies (PCE) exceeding 9.5% [1], their long-term stability is frequently outpaced by standard cyanoacrylic acid-anchored dyes (e.g., MK-2) or ruthenium complexes.

The causality behind this instability lies in the binding geometry. The R3A anchor typically forms a bidentate or monodentate carboxylate (C-O-Ti) ester linkage with the mesoporous TiO₂ surface. This specific bond is highly susceptible to nucleophilic attack by water molecules or solvent impurities in the electrolyte, leading to rapid dye desorption [2]. Furthermore, the non-conjugated nature of the standard R3A anchor creates an energy barrier that slows electron injection, thereby increasing the probability of detrimental charge recombination.

G Photon Photon (hv) Dye_GS Dye Ground State (HOMO) Photon->Dye_GS Absorption Dye_ES Dye Excited State (LUMO) Dye_GS->Dye_ES Excitation Dye_ES->Dye_GS Recombination TiO2_CB TiO2 Conduction Band (CB) Dye_ES->TiO2_CB Electron Injection Electrolyte Electrolyte (I-/I3-) TiO2_CB->Electrolyte Back Transfer External External Circuit TiO2_CB->External Current Flow Electrolyte->Dye_GS Regeneration External->Electrolyte Electron Return

Energy levels and electron transfer dynamics in a dye-sensitized solar cell.

Comparative Stability Analysis

To objectively evaluate the R3A moiety, we must compare it against modified derivatives and standard metal-free alternatives. The table below synthesizes quantitative data comparing standard R3A dyes (D149, RD-I) against structurally modified R3A dyes (CRD-I, D149Si) and a benchmark cyanoacrylic acid dye (MK-2).

Table 1: Photovoltaic Performance and Stability Metrics
DyeAnchor TypeInitial PCE (%)Desorption Half-Life (ACN/H₂O)PCE Retention (1000h, 1 Sun)
D149 Standard R3A9.0%~1.4 min~65.0%
RD-I Standard R3A3.10%< 1.0 min41.6%
CRD-I Conjugated R3A6.27%~4.5 min88.7%
D149Si Alkoxysilyl Modified8.8%~2.7 min>90.0%
MK-2 Cyanoacrylic Acid8.0%> 10.0 min>95.0%

Data aggregated from standardized testing conditions (AM 1.5G, 60°C) [3][4][5].

Experimental Protocols for Stability Assessment

To ensure trustworthiness, stability assessments cannot rely solely on end-point PCE degradation. The following protocols are designed as self-validating systems , ensuring that the observed degradation is definitively linked to the anchoring group rather than electrolyte depletion or sealant failure.

Protocol 1: Accelerated Desorption Kinetics Assay

Purpose: To isolate and quantify the anchor-TiO₂ bond strength against nucleophilic attack. Causality: By submerging the sensitized photoanode in a highly polar, water-rich solvent, we artificially accelerate the hydrolysis of the C-O-Ti bond.

  • Sensitization: Immerse mesoporous TiO₂ films (12 µm thickness) in a 0.5 mM solution of the target dye (e.g., D149 or MK-2) in a 1:1 mixture of acetonitrile and tert-butanol for 16 hours.

  • Desorption Bath: Transfer the sensitized photoanodes into a cuvette containing a 9:1 Acetonitrile/H₂O mixture.

  • Real-Time Monitoring: Record UV-Vis absorption spectra of the desorbing solution every 60 seconds for 1 hour.

  • Self-Validation Check: Plot the spectra. The presence of strict isosbestic points validates that the dye is cleanly desorbing intact. If isosbestic points are absent, the dye is chemically degrading in solution, and the run must be discarded.

Protocol 2: Long-Term Photovoltaic Stability Testing

Purpose: To evaluate the anchor's resilience under operational thermal and photonic stress. Causality: Continuous UV/Vis irradiation and thermal stress (60°C) exacerbate dye aggregation and accelerate back-electron transfer if the anchor geometry shifts.

  • Assembly: Fabricate DSSCs using the sensitized photoanodes, a Pt-coated counter electrode, and an ionic liquid-based electrolyte (e.g., 0.1 M LiI, 0.4 M I₂, 0.1 M TBP in 1-methyl-3-propylimidazolium iodide) to eliminate solvent evaporation variables.

  • Stress Application: Subject the sealed cells to continuous AM 1.5G irradiation (100 mW/cm²) at 60°C using a solar simulator equipped with a UV cut-off filter (<420 nm).

  • Periodic Characterization: Measure J-V curves and perform Electrochemical Impedance Spectroscopy (EIS) at 0, 250, 500, 750, and 1000 hours.

  • Self-Validation Check: Analyze the EIS Nyquist plots. A stable series resistance ( Rs​ ) combined with an increasing charge transfer resistance ( Rct​ ) at the TiO₂/dye/electrolyte interface validates that the degradation is localized to the dye anchor detaching, rather than bulk electrolyte failure.

W Prep Photoanode Preparation Sensitize Dye Sensitization Prep->Sensitize Assemble DSSC Assembly Sensitize->Assemble Initial Initial J-V Testing Assemble->Initial Stress Light Soaking (1 Sun, 60°C) Initial->Stress Monitor Periodic EIS & J-V Stress->Monitor Monitor->Stress 1000h Loop Analyze Degradation Analysis Monitor->Analyze

Experimental workflow for assessing long-term DSSC stability.

Engineering Strategies to Overcome R3A Limitations

Based on the comparative data, researchers have developed three primary structural modifications to salvage the high extinction coefficient of the R3A moiety while mitigating its instability:

  • Conjugation Extension (e.g., CRD-I): By inserting a conjugated bridge between the rhodanine ring and the carboxyl anchoring group, the electron density is pulled closer to the TiO₂ surface. This not only improves the LUMO alignment for faster electron injection but also provides steric shielding to the carboxylate bond, doubling the PCE retention over 1000 hours compared to non-conjugated R3A [3].

  • Alkoxysilyl Substitution (e.g., D149Si, D205Si): Replacing the standard carboxyl group with a triethoxysilane moiety shifts the binding mechanism. The resulting tridentate siloxane (Si-O-Ti) linkages are exponentially more resistant to hydrolysis than bidentate ester linkages, dramatically increasing the desorption half-life [4][5].

  • Hydrophobic Shielding: The addition of long alkyl chains (such as the octyl chain in D205) creates a hydrophobic umbrella over the anchor site, repelling aqueous species present in the electrolyte and delaying nucleophilic attack [1].

References

  • Royal Society of Chemistry (2015). "Aqueous dye-sensitized solar cells." Physical Chemistry Chemical Physics.[Link]

  • ACS Applied Materials & Interfaces (2017). "A Strategy To Boost the Efficiency of Rhodanine Electron Acceptor for Organic Dye: From Nonconjugation to Conjugation." ACS Publications.[Link]

  • The Journal of Physical Chemistry C (2018). "Testing New Concepts in Solar Cells Sensitized with Indoline Dyes—Alkoxysilyl Anchoring Group, Molecular Capping, and Cobalt-Based Electrolyte." ACS Publications.[Link]

  • nanoGe (2021). "Synthesis, Theoretical and Stability Studies of D205 Dye and its Alkoxysilyl Derivative." HOPV21 Proceedings.[Link]

Comparative

Comparative analysis of electron transfer rates in (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid

Comparative Analysis of Electron Transfer Rates in (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives Executive Summary (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, functioning as a specialized rho...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Electron Transfer Rates in (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives

Executive Summary

(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, functioning as a specialized rhodanine-3-acetic acid derivative, is a highly effective electron acceptor and anchoring moiety in metal-free Donor- π -Acceptor (D- π -A) organic sensitizers [[1]](). Its structural inclusion of carbonyl, thiocarbonyl, and acetic acid functional groups creates a strong electron-withdrawing effect, facilitating intense intramolecular charge transfer (ICT) from the donor moiety to the semiconductor surface 1. This guide provides an objective, data-driven comparison of electron transfer kinetics—specifically injection rates, dye regeneration half-times, and reorganization energies—across different sensitizers utilizing this critical moiety.

Mechanistic Causality: Marcus Theory & Reorganization Energy

The efficiency of electron transfer ( kET​ ) in these dye-sensitized systems is governed by the Marcus theory of electron transfer [[2]](). The rate is inversely proportional to the reorganization energy ( λ ), which represents the energy required for geometric relaxation upon transitioning from a neutral to an ionized state 3. The (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid group ensures strong electronic coupling with the TiO 2​ conduction band and minimizes molecular distortion during photoexcitation. Consequently, derivatives employing this acceptor exhibit exceptionally low electron reorganization energies ( λe​ ), accelerating electron injection and suppressing back-electron transfer 2.

Comparative Performance Data

The nature of the donor group attached to the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid acceptor significantly modulates the electron transfer kinetics. Table 1 compares the photophysical and kinetic parameters of several benchmark derivatives.

Table 1: Kinetic and Photovoltaic Parameters of Rhodanine-3-Acetic Acid Derivatives

Dye / SensitizerDonor MoietyReorganization Energy ( λe​ , eV)Regeneration Half-Time ( τ1/2​ , μ s)Power Conversion Efficiency (%)
CAR-R9 CarbazoleN/A1.405.40
TPA-R9 TriphenylamineN/A1.98~4.50
J-R9 JulolidineN/A3.813.01
JY05 (Ref R) Triazatruxene0.0223N/AN/A
D149 IndolineN/A< 1.009.03

Data Synthesis: Transient absorption spectroscopy reveals that the carbazole-based CAR-R9 achieves a significantly shorter regeneration half-time (1.40 μ s) compared to its julolidine counterpart (3.81 μ s) 1. A shorter τ1/2​ indicates that the oxidized dye is rapidly regenerated by the I−/I3−​ redox mediator, outcompeting the deleterious recombination of injected electrons with the oxidized dye. Furthermore, computational models confirm that optimized architectures (like JY05) achieve λe​ values as low as 0.0223 eV, facilitating near-barrierless electron mobility 3.

Experimental Methodologies

To objectively validate the electron transfer rates of (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid derivatives, the following self-validating protocols must be employed.

Protocol 1: Transient Absorption Spectroscopy (TAS) for Dye Regeneration Kinetics

Purpose: To quantify the rate at which the oxidized dye ( D+ ) is reduced back to its ground state by the electrolyte, a critical metric for device longevity and photocurrent density 1.

  • Sample Preparation: Sensitize mesoporous TiO 2​ films (approx. 10-20 μ m thickness) with the target dye (e.g., CAR-R9 or D149) by immersing the substrate in a 0.3 mM dye solution (acetonitrile/tert-butanol 1:1 v/v) for 12 hours 4. Assemble into a dummy cell with a standard I−/I3−​ electrolyte.

  • Excitation (Pump): Excite the dye-sensitized film with a nanosecond Nd:YAG laser pulse (e.g., 532 nm, ~5 mJ/pulse) to induce photoexcitation and subsequent electron injection, generating the D+ state.

  • Monitoring (Probe): Pass a continuous-wave halogen probe light through the sample. The oxidized (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety exhibits a distinct transient absorption signature (typically between 600-800 nm).

  • Kinetic Analysis: Record the change in absorbance ( ΔA ) over time using a monochromator and an avalanche photodiode. Fit the decay trace to a stretched exponential function: ΔA(t)=ΔA(0)exp[−(t/τ)β] .

  • Causality Check: Extract the half-time ( τ1/2​ ). A faster decay in the presence of the redox mediator compared to an inert solvent confirms that the measured kinetic is true dye regeneration, not intrinsic charge recombination.

TAS_Workflow Laser Pump Laser (532nm Pulse) Sample Dye-Sensitized TiO2 Film Laser->Sample Excites Dye Probe Probe Light (CW Halogen) Probe->Sample Interrogates D+ Detector Monochromator & Photodiode Sample->Detector Transmitted Light Analysis Kinetic Decay Analysis (τ½) Detector->Analysis ΔA vs Time

TAS Experimental Workflow for measuring dye regeneration kinetics.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Electron Lifetime

Purpose: To evaluate the recombination resistance at the TiO 2​ /dye/electrolyte interface.

  • Cell Fabrication: Fabricate full sandwich-type solar cells using the synthesized dyes [[4]]().

  • EIS Measurement: Apply a 10 mV AC sinusoidal perturbation over a frequency range of 10 mHz to 1 MHz under 1 Sun illumination (AM 1.5G, 100 mW cm −2 ) at the device's open-circuit voltage ( Voc​ ) 1.

  • Parameter Extraction: Fit the resulting Nyquist and Bode plots using a transmission line equivalent circuit model to extract the chemical capacitance ( Cμ​ ) and recombination resistance ( Rrec​ ).

  • Causality Check: Calculate the electron lifetime ( τe​=Rrec​×Cμ​ ). The (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid group's ability to form a dense, passivating monolayer on TiO 2​ sterically hinders I3−​ from approaching the semiconductor surface. A higher τe​ directly correlates with an increased Voc​ , validating the structural efficacy of the acceptor moiety 1.

ET_Pathway D Ground State Dye (D) D_star Excited State (D*) D->D_star Photoexcitation TiO2 TiO2 Conduction Band D_star->TiO2 Electron Injection TiO2->D Recombination Electrolyte Redox Mediator (I-/I3-) Electrolyte->D Dye Regeneration

Electron transfer pathways and competing kinetic processes in the sensitized system.

Conclusion

The integration of the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety as an electron acceptor is a highly rational design choice for organic photovoltaics. By minimizing reorganization energy and maximizing electronic coupling, it ensures rapid electron injection and efficient dye regeneration [[2]](), [[3]](). As demonstrated by CAR-R9 and D149, pairing this acceptor with strong electron-donating groups (like carbazole or indoline) yields optimal kinetic profiles and superior device efficiencies 1, 5.

References

  • Rhodanine-3-acetic acid containing D-π-A push-pull chromophores: Effect of methoxy group on the performance of dye-sensitized solar cells. ResearchGate.
  • Optical and Electronic Properties of Molecular Systems Derived from Rhodanine. arXiv.
  • Designing triazatruxene-based donor materials with promising photovoltaic parameters for organic solar cells. RSC Publishing.
  • Investigation of Dye Dopant Influence on Electrooptical and Morphology Properties of Polymeric Acceptor Matrix Dedicated for Ternary Organic Solar Cells. MDPI.
  • Conversion Efficiency Versus Sensitizer for Electrospun Nanofibers for the Dye-Sensitized Solar Cells. ResearchGate.

Sources

Validation

A Senior Application Scientist's Guide to Validating HOMO-LUMO Calculations for (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid using DFT

For researchers, scientists, and drug development professionals, understanding the electronic properties of a molecule is paramount. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the electronic properties of a molecule is paramount. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard, as their energy difference, the HOMO-LUMO gap, dictates a molecule's reactivity, stability, and optical properties. This guide provides an in-depth, technically-grounded workflow for calculating and, crucially, validating the HOMO-LUMO energies of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid using Density Functional Theory (DFT).

The core principle of this guide is not just to provide a protocol but to instill a self-validating system into your computational workflow. Every experimental choice is explained from a position of field-proven experience, ensuring that the results you generate are not only theoretically sound but also benchmarked against real-world experimental data.

The Central Role of HOMO-LUMO in Drug Discovery

The electronic frontiers of a molecule, defined by its HOMO and LUMO, are the primary sites of chemical reactivity. For a potential drug candidate like (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, these orbitals govern its interactions with biological targets. A smaller HOMO-LUMO gap generally implies higher reactivity, which can be a desirable trait for therapeutic efficacy but also a potential source of toxicity. Therefore, accurate prediction of these values is a cornerstone of rational drug design.

Part 1: The Computational Approach - A Rigorous DFT Protocol

Density Functional Theory is a powerful quantum mechanical method for investigating the electronic structure of molecules.[1] Its accuracy, however, is highly dependent on the choice of the functional and basis set.[2] This section outlines a robust protocol for obtaining reliable HOMO-LUMO energies for our target molecule.

Step-by-Step Computational Workflow
  • Geometry Optimization: The first and most critical step is to find the most stable 3D conformation of the molecule.[1] This is achieved by minimizing the total energy of the molecule with respect to the positions of its atoms.

    • Rationale: The electronic properties of a molecule are intrinsically linked to its geometry. An inaccurate starting geometry will lead to erroneous HOMO-LUMO calculations.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum.[1]

    • Rationale: The absence of imaginary frequencies confirms that the structure is not a transition state.

  • Single-Point Energy Calculation: With the validated optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO.[1]

Computational_Workflow cluster_DFT DFT Calculation A 1. Geometry Optimization B 2. Frequency Calculation A->B Confirm Minimum C 3. Single-Point Energy Calculation B->C Optimized Geometry D HOMO/LUMO Energies C->D

Computational DFT Workflow
Selecting the Right Tools: Functionals and Basis Sets

The choice of functional and basis set is not arbitrary; it's a balance between computational cost and accuracy. For organic molecules like (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, a hybrid functional is often a good starting point.

  • Functionals: The B3LYP functional is a widely used and well-benchmarked hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules.[3][4] For potentially more accurate HOMO-LUMO gap predictions, range-separated functionals like ωB97XD can be considered.[4]

  • Basis Sets: A Pople-style basis set, such as 6-311++G(d,p), is a robust choice.[1][5] The inclusion of diffuse functions ("++") is important for accurately describing the electron density far from the atomic nuclei, which is crucial for anions and excited states, while polarization functions ("d,p") allow for more flexibility in the shape of the orbitals.[6]

Part 2: The Experimental Benchmark - Validating Theory with Reality

Computational results, no matter how sophisticated, must be validated against experimental data to ensure their reliability.[7] For HOMO-LUMO energies, two primary experimental techniques provide excellent benchmarks: Cyclic Voltammetry and UV-Vis Spectroscopy.

Experimental Protocol 1: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule, which directly relate to the HOMO and LUMO energy levels, respectively.[8][9]

Step-by-Step CV Protocol:

  • Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid in a suitable solvent containing a supporting electrolyte.[9]

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode.[10]

  • Data Acquisition: Scan the potential of the working electrode and record the resulting current to obtain a cyclic voltammogram.[1]

  • Data Analysis: Determine the onset potentials for the first oxidation (Eox) and the first reduction (Ered) from the voltammogram.[1]

  • HOMO/LUMO Calculation: The HOMO and LUMO energies can be estimated using the following empirical equations[10]:

    • EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

    • ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

Experimental Protocol 2: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, and the onset of the lowest energy absorption band can be used to estimate the HOMO-LUMO gap.[8][9]

Step-by-Step UV-Vis Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent.[9]

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer with a pure solvent reference.[9]

  • Spectrum Acquisition: Measure the absorbance of the sample solution across a range of wavelengths.

  • Gap Estimation: The HOMO-LUMO gap (Egap) can be estimated from the onset of the absorption spectrum (λonset) using the equation: Egap (eV) = 1240 / λonset (nm).[11] It is important to note that this optical gap can differ slightly from the electrochemical gap due to excitonic effects.[9]

Validation_Workflow cluster_Computational Computational (DFT) cluster_Experimental Experimental Validation DFT DFT Calculation (B3LYP/6-311++G(d,p)) HOMO_LUMO_calc Calculated HOMO & LUMO Energies DFT->HOMO_LUMO_calc Comparison Comparison & Validation HOMO_LUMO_calc->Comparison CV Cyclic Voltammetry HOMO_LUMO_exp Experimental HOMO & LUMO Energies/Gap CV->HOMO_LUMO_exp UVVis UV-Vis Spectroscopy UVVis->HOMO_LUMO_exp Provides Gap HOMO_LUMO_exp->Comparison

Workflow for Validation of DFT Calculations

Part 3: Data-Driven Comparison and Interpretation

The ultimate goal is to compare the computationally derived HOMO-LUMO values with the experimental data. A well-structured table is the most effective way to present this comparison.

MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
DFT (B3LYP/6-311++G(d,p)) Calculated ValueCalculated ValueCalculated Value
Cyclic Voltammetry Experimental ValueExperimental ValueExperimental Value
UV-Vis Spectroscopy --Experimental Value

Interpreting the Results:

It is important to understand that a direct one-to-one correspondence between DFT-calculated orbital energies and experimental values is not always expected.[12] DFT is known to have inherent approximations. However, the trends observed in a series of compounds are often well-reproduced.[12] The key is to assess the level of agreement and understand any discrepancies.

  • Systematic Errors: If there is a consistent over- or underestimation of the HOMO-LUMO gap by the DFT method, this can often be corrected with a scaling factor for a specific class of molecules.

  • Environmental Effects: DFT calculations are typically performed on a single molecule in the gas phase, while experimental measurements are done in solution. Solvent effects can influence the electronic properties of the molecule and contribute to differences between theoretical and experimental values.

Conclusion: A Self-Validating Approach to Computational Chemistry

By integrating experimental validation into your computational workflow, you move from simply generating data to producing robust, reliable, and defensible scientific insights. This guide has provided a comprehensive framework for calculating and validating the HOMO-LUMO energies of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid. Adhering to these principles of causality in experimental choices, self-validation, and authoritative grounding will significantly enhance the quality and impact of your research in drug discovery and development.

References

  • Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.
  • Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
  • Benchchem. (n.d.). A Theoretical Guide to Determining HOMO-LUMO Levels: The Case of 2-Methoxytetracene.
  • Dr. Shamsa. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.
  • Maekawa, M., et al. (2018). Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Compounds. Chemistry Letters.
  • Benchchem. (n.d.). Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide.
  • Fiveable. (2025, August 15).
  • Lone, M. Y., et al. (2018, December 25). Is there any experimental technique to verify DFT calculated HOMO and LUMO values?.
  • Kramer, C., et al. (n.d.). Recommendations for evaluation of computational methods. Journal of Computer-Aided Molecular Design.
  • ResearchGate. (2018, September 7).
  • Pernot, P. (2022, October 12).
  • Polymer Science. (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy.
  • ResearchGate. (2018, April 10).
  • University of Calgary. (n.d.). Ch13 - UV-Vis Spectroscopy.
  • ResearchGate. (2024, January 19). Basis set and methods for organic molecules.
  • ResearchGate. (n.d.).
  • The Knowles Group. (2022, September 9). Fundamentals of Density Functional Theory.
  • ScholarWorks. (n.d.). Comparison of DFT Basis Sets for Organic Dyes.
  • ResearchGate. (n.d.).
  • YouTube. (2024, July 21).
  • Tropsha, A. (2010, July 6). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • DergiPark. (2024, August 5). DFT theoretical calculations on (Z)-2-hydroxy-N'-(4-oxo-1,3-thiazolidin-2-ylidene.
  • ACS Publications. (2025, September 10).
  • Scirp.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • MDPI. (2020, July 28). Synthesis of a New [3-(4-Chlorophenyl)
  • PMC. (2025, July 2).
  • Wiley Online Library. (2022, September 22).
  • Semantic Scholar. (n.d.).
  • MATEC Web of Conferences. (n.d.). Density Functional Theory Investigations on the Geometric and Electronic Structures of 4–Azidomethyl–6–Isopropyl–2H–Ch.
  • (n.d.).
  • ResearchGate. (2026, February 24). DFT, molecular docking and molecular dynamics simulations of 2-imino-4-oxo-1,3-thiazolidine hydrochloride and its activity against Bacillus pasteurii urease | Request PDF.
  • PMC. (n.d.).
  • Biointerface Research in Applied Chemistry. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
  • ResearchGate. (n.d.). Figure 4. HOMO and LUMO orbitals of the 2-thioxo-3-N, (4-methylphenyl)....

Sources

Comparative

Photophysical Benchmarking: (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid (D149) vs. D131 Indoline Dyes

Target Audience: Researchers, Materials Scientists, and Photovoltaic Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Overview In the development of highly efficient Dye...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Photovoltaic Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Overview

In the development of highly efficient Dye-Sensitized Solar Cells (DSSCs) and organic photovoltaics, metal-free indoline dyes have emerged as superior alternatives to traditional ruthenium complexes due to their exceptionally high molar extinction coefficients. This guide provides a rigorous comparative analysis of two benchmark indoline dyes: D131 and D149 .

While both share an indoline donor moiety, their photophysical properties diverge significantly due to their acceptor groups. D131 utilizes a simple cyanoacrylic acid acceptor, whereas D149 incorporates a highly conjugated (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety.

The Causality of Absorption Shifts: The incorporation of the thiazolidine-based acceptor in D149 extends the π -conjugation of the donor- π -acceptor (D- π -A) framework. This structural expansion fundamentally lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As a result, D149 exhibits a massive bathochromic (red) shift, absorbing deeply into the visible spectrum (~526 nm) compared to the higher-energy, blue-region absorption of D131 (~425 nm)[1]. Understanding this structure-property relationship is critical for researchers aiming to engineer panchromatic light-harvesting systems via co-sensitization.

EnergyLevels cluster_D149 D149 (Thiazolidinylidene Acceptor) cluster_D131 D131 (Cyanoacrylic Acceptor) D149_HOMO HOMO (-5.49 eV) D149_LUMO LUMO (-3.06 eV) D149_HOMO->D149_LUMO hν (~526 nm) Extended π-System TiO2 Semiconductor (TiO2/ZnO) Conduction Band D149_LUMO->TiO2 Electron Injection D131_HOMO HOMO D131_LUMO LUMO D131_HOMO->D131_LUMO hν (~425 nm) Shorter Conjugation D131_LUMO->TiO2 Electron Injection

Caption: Energy level alignment and photoexcitation pathways of D149 and D131 relative to the semiconductor.

Quantitative Photophysical Comparison

The following table synthesizes the critical optical and electrochemical parameters of both dyes. The data highlights why these dyes are frequently paired: their absorption spectra are perfectly complementary. D149 acts as the primary visible-light harvester, while D131 captures the high-energy photons that D149 misses.

ParameterD131 DyeD149 (Thiazolidinylidene derivative)
Acceptor Group Cyanoacrylic acid(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid
Absorption Maximum ( λmax​ ) ~425 nm (Methanol/Solution)~526 nm - 542 nm (Solution)[1]
Molar Extinction Coefficient ( ϵ ) 48,000 - 53,000 M−1cm−1 [2]68,700 M−1cm−1 [1]
Color Appearance Yellow/Orange[3]Deep Red/Purple[4]
Aggregation Tendency Moderate (H- and J-aggregates)[5]High (Requires Co-adsorbents)[4]
Primary Application High Voc​ sensitizer, Co-sensitizerHigh Jsc​ primary sensitizer

Note: The exceptionally high ϵ of D149 allows for complete light absorption using much thinner mesoporous semiconductor films (e.g., 1.6 μm) compared to traditional ruthenium dyes, reducing charge recombination losses[1].

Self-Validating Experimental Protocol: Absorption & Sensitization

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for preparing these dyes and measuring their absorption spectra on semiconductor surfaces.

Rationale for Solvent and Co-adsorbent Selection

Indoline dyes, particularly D149 with its extended planar structure, are highly susceptible to π−π stacking (aggregation) on metal oxide surfaces, which quenches the excited state and reduces injection efficiency[4]. To mitigate this, we utilize a 1:1 mixture of Acetonitrile and tert-butanol, supplemented with Chenodeoxycholic Acid (CDCA). CDCA acts as a steric spacer, preventing dye molecules from forming inactive H-aggregates.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a 0.3 mM solution of D131 and a separate 0.3 mM solution of D149 in a 1:1 (v/v) mixture of anhydrous Acetonitrile and tert-butanol.

    • Critical Step: Add CDCA to the D149 solution at a 10:1 to 20:1 molar ratio (CDCA:Dye) to suppress aggregation.

  • Substrate Preparation:

    • Clean FTO glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and ethanol.

    • Deposit a mesoporous TiO2​ or ZnO layer via screen printing and sinter at 450°C–500°C for 30 minutes.

  • Sensitization (Dye Loading):

    • Immerse the freshly cooled (~80°C) metal oxide substrates into the respective dye solutions.

    • Incubate in complete darkness at room temperature for 12–18 hours to ensure monolayer saturation[6].

    • Rinse the sensitized films with pure acetonitrile to remove unbound dye molecules and dry under a gentle nitrogen stream.

  • Spectroscopic Validation (UV-Vis):

    • Mount the sensitized film in a UV-Vis spectrophotometer equipped with an integrating sphere (to account for light scattering by the mesoporous film).

    • Use an unsensitized, sintered TiO2​ / ZnO film as the baseline reference.

    • Validation Check: A successful D149 monomeric adsorption should yield a broad peak around 530-550 nm. A significant blue-shift indicates unwanted H-aggregation, signaling that the CDCA concentration must be increased[5].

ExpProtocol N1 1. Dye + CDCA Prep (ACN:t-BuOH) N3 3. Dark Sensitization (12-18h Immersion) N1->N3 N2 2. Substrate Prep (Mesoporous TiO2/ZnO) N2->N3 N4 4. UV-Vis Spectroscopy (Integrating Sphere) N3->N4 Optical Validation N5 5. Device Assembly (Electrolyte & Counter) N3->N5 PV Characterization

Caption: Standardized workflow for indoline dye sensitization and optical characterization.

Advanced Application: Co-Sensitization Strategy

Because D131 and D149 possess complementary absorption profiles, they are frequently utilized together in a co-sensitization matrix. When a TiO2​ or ZnO photoanode is immersed in a solution containing a 1:1 molar ratio of D131 and D149, the resulting device exhibits a panchromatic absorption response (spanning 370 nm to 650 nm).

Experimental data demonstrates that this synergistic approach yields a higher Power Conversion Efficiency (PCE) than either dye alone. For instance, in ZnO -based DSCs, a 1:1 mixture of D131 and D149 achieved a PCE of 4.19%, outperforming the individual D131 (3.71%) and D149 (3.67%) devices[2]. The smaller D131 molecules effectively fill the interstitial gaps left by the bulkier D149 molecules, maximizing the dye loading density on the semiconductor surface without inducing self-quenching.

References

  • Schmidt-Mende, L. et al. (2008). "Characterization of Solid-State Dye-Sensitized Solar Cells Utilizing High Absorption Coefficient Metal-Free Organic Dyes". Journal of the American Chemical Society. Available at:[Link]

  • Wijerathna, W. et al. (2016). "Performance of Metal-free Organic Dyes with Complementary Absorption in Zinc Oxide Dye-sensitized Solar Cells". International Journal of Scientific Engineering and Applied Science (IJSEAS). Available at: [Link]

  • Borgström, M. et al. (2012). "Isomerization and Aggregation of the Solar Cell Dye D149". ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for Indoline-Based DSSC Sensitizers As an Application Scientist overseeing laboratory operations, handling complex organic sensitizers requires moving beyond basic safety data s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Indoline-Based DSSC Sensitizers

As an Application Scientist overseeing laboratory operations, handling complex organic sensitizers requires moving beyond basic safety data sheets to understand the mechanistic behavior of the chemicals in your workflows. The compound class containing the (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety—most notably recognized in the industry as D205 and D149 indoline dyes —represents a family of highly efficient, metal-free organic sensitizers used extensively in Dye-Sensitized Solar Cell (DSSC) and photovoltaic research [1].

While these dyes bypass the heavy-metal toxicity associated with traditional Ruthenium-based sensitizers, their complex polycyclic heteroaromatic structures present unique logistical and environmental challenges. This guide provides a self-validating, highly technical operational plan for their safe handling and disposal.

Chemical Profiling & The Causality of Hazards

To design an effective disposal protocol, we must first understand the molecular behavior of the waste. Indoline dyes like D205 (C₄₈H₄₇N₃O₄S₃) and D149 contain extended conjugated systems coupled with multiple sulfur (thioxo and thiazolidine rings) and nitrogen atoms [2].

The Causality of Disposal Restrictions:

  • Combustion Byproducts: If these compounds are incinerated at low temperatures or improperly burned, the high concentration of sulfur and nitrogen heteroatoms will undergo incomplete combustion, generating highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, routing to high-temperature commercial incineration equipped with advanced gas scrubbers is mandatory.

  • Environmental Persistence: The molecular design of these dyes features a hydrophobic core and a carboxylic acid anchoring group designed to strongly bind to metal oxide surfaces (like TiO₂ nanoparticles) [3]. If poured down the drain, this exact mechanism allows the molecules to bind persistently to environmental minerals and sediments, posing a severe risk of bioaccumulation and aquatic toxicity.

Table 1: Physicochemical Profile & Waste Categorization

ParameterQuantitative/Structural DataOperational Disposal Implication
Molecular Formula C₄₈H₄₇N₃O₄S₃ (D205) / C₄₂H₃₅N₃O₄S₃ (D149)High carbon/heteroatom ratio; strictly requires high-temperature incineration [1].
Molecular Weight 826.10 g/mol (D205)Fine, heavy organic particulate; N95/P100 respirator required during solid handling.
Solvent Solubility High in Acetonitrile (MeCN), Ethanol, DMFLiquid waste streams will be highly flammable; must be collected in compatible HDPE containers.
Chemical Reactivity Stable under standard lab conditionsDo not mix with strong oxidizing agents (e.g., bleach) to prevent uncontrolled SO₂ gas release.

Operational Disposal Plan: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. By following the exact sequence, you inherently verify the safety and containment of the waste stream at each step.

Protocol A: Solid Powder Waste (Pure Chemical)
  • Segregation: Collect all unreacted, spilled, or expired solid dye in a sealable amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-degradation of the dye, which can alter the chemical profile and generate unpredictable, volatile breakdown products.

  • Containment Validation: Ensure the vial utilizes a PTFE-lined cap. Standard polyethylene liners can degrade over time when exposed to concentrated sulfur-containing organics.

  • Labeling & Routing: Label the container strictly as "Non-Halogenated Solid Toxic Waste: Contains S/N Organics." Route immediately to the facility's central hazardous waste accumulation area.

Protocol B: Liquid Waste (Dye Solutions in Organic Solvents)

DSSC fabrication typically involves dissolving these dyes in solvents like Acetonitrile, tert-butanol, or Ethanol.

  • Compatibility Check: Select a High-Density Polyethylene (HDPE) carboy for liquid waste collection.

    • Causality: HDPE provides excellent chemical resistance to standard DSSC solvents while resisting impact shattering. Never use glass carboys for large volumes of flammable solvent waste due to the risk of pressurization and catastrophic fracture.

  • Transfer: Inside a certified chemical fume hood, use a dedicated, wide-mouth funnel to transfer the dye solution into the waste carboy.

  • Quenching Prohibition (Critical): Do not attempt to bleach or chemically quench the dye solution with sodium hypochlorite (bleach) or peroxides to remove the color.

    • Causality: Reacting thioxo and thiazolidine groups with strong oxidizers rapidly oxidizes the sulfur, releasing toxic sulfur dioxide (SO₂) gas and potentially causing an exothermic thermal runaway.

  • Validation: The system is self-validating; if the waste stream remains a homogeneous dark purple/red without precipitation or gas evolution, the solvent mixture is stable. Label as "Flammable Liquid Waste - S/N Organic Dyes."

Protocol C: Contaminated Consumables (FTO Glass, Vials, Pipettes)
  • Collection: Place all dye-stained Fluorine-doped Tin Oxide (FTO) glass slides, spatulas, and pipette tips into a puncture-proof, rigid plastic chemical waste bin.

  • Containment: Double-bag the bin liner using heavy-duty 6-mil polyethylene bags.

    • Causality: The sharp, conductive edges of broken FTO glass will easily puncture standard laboratory trash bags, leading to toxic dye dust leakage during transit.

  • Routing: Dispose of the sealed rigid container as solid hazardous waste.

Spill Response & Decontamination Protocol

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the fine dye powder, drastically increasing inhalation risk and spreading contamination. Instead, cover the spill with absorbent laboratory paper dampened with Ethanol. Carefully scoop the wet mass into a solid waste container. Wash the affected surface with a 1:1 mixture of Ethanol and water until the self-validating visual indicator (the purple/red hue) is completely gone.

  • Liquid Solution Spill: Surround and cover the spill with a universal chemical absorbent (e.g., vermiculite or diatomaceous earth). Scoop the saturated absorbent into a solid waste container using a non-sparking tool, as the solvent base (e.g., Acetonitrile) is highly flammable.

Waste Routing Decision Matrix

WasteRouting Start Indoline Dye Waste (D205 / D149) Decision Physical State? Start->Decision Solid Solid Powder Decision->Solid Pure Liquid Solvent Solution (MeCN, EtOH) Decision->Liquid Dissolved SolidContam Contaminated Labware / FTO Decision->SolidContam Contact SolidDisp Seal in Amber Glass Label: Non-Halogenated Solid Toxic Waste Solid->SolidDisp LiquidDisp Collect in HDPE Jug Label: Flammable Liquid (Contains S/N) Liquid->LiquidDisp ContamDisp Double-Bag in Thick PE Bags SolidContam->ContamDisp Incineration High-Temperature Incineration with SOx/NOx Scrubbers SolidDisp->Incineration LiquidDisp->Incineration ContamDisp->Incineration

Figure 1: Decision matrix and routing workflow for safe disposal of indoline dye waste streams.

References

  • Chemdor Chemicals. "D149 Dye Safety Data Sheet (SDS) | CAS: 786643-20-7". Chemdor Chemicals International L.L.C. Available at: [Link]

  • Sharma, K., Sharma, V., & Sharma, S. S. "Dye-Sensitized Solar Cells: Fundamentals and Current Status". Nanoscale Research Letters, 2018. Available at: [Link]

  • Gąsiorowski, P., et al. "Investigation of Dye Dopant Influence on Electrooptical and Morphology Properties of Polymeric Acceptor Matrix Dedicated for Ternary Organic Solar Cells". Polymers, 2021. Available at: [Link]

Handling

Personal protective equipment for handling Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid

Operational Safety and Handling Guide: (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives (D149 Dye) As a Senior Application Scientist, I frequently observe laboratories treating metal-free organic sensitiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid Derivatives (D149 Dye)

As a Senior Application Scientist, I frequently observe laboratories treating metal-free organic sensitizers with a false sense of security. The compound class containing the (thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid moiety—most notably the indoline-based D149 Dye (CAS: 786643-20-7) —is a cornerstone in the development of highly efficient dye-sensitized solar cells (DSSCs)[1]. While these metal-free dyes were developed to bypass the toxicity and cost of ruthenium-based complexes[2], their high extinction coefficients and the aggressive carrier solvents required for their dissolution demand strict operational and disposal protocols[3].

This guide provides the causality behind standard safety procedures, ensuring both the integrity of your experiments and the safety of your personnel.

Physicochemical Profile & Causality of Risk

Although D149 Dye is not classified as a hazardous substance under Regulation (EC) No 1272/2008[4], its physical state as a fine, highly conjugated powder presents unique laboratory challenges.

ParameterSpecificationCausality / Operational Impact
Chemical Name D149 Dye (Indoline derivative)Contains the target thiazolidineacetic acid acceptor moiety[5].
CAS Number 786643-20-7Unique identifier for safety tracking and SDS retrieval[6].
Molecular Weight 741.94 g/mol Critical for precise molarity calculations during dye bath prep[4].
Extinction Coefficient ~68,700 M⁻¹cm⁻¹Highly staining; a microscopic spill will heavily contaminate surfaces.
Absorption (λmax) 531 nmUsed for self-validating the integrity of the stock solution.
Storage (Solid) -20°C, Protect from lightPrevents photo-oxidation of the conjugated pi-system[3].
Storage (Stock Sol.) -80°C (6 months max)Prevents solvent-mediated aggregation and thermal degradation[3].

Personal Protective Equipment (PPE) Protocol

Do not let the "non-hazardous" classification breed complacency[4]. The true risk lies in the interaction between the dye and its carrier solvents (e.g., DMSO, Acetonitrile, tert-butanol), which act as transdermal delivery vehicles.

  • Respiratory Protection : N95 or P100 particulate respirator.

    • Causality: The solid dye is an electrostatically charged, light powder[4]. Weighing it outside a controlled airflow environment risks inhalation. The complex polycyclic structure can cause localized respiratory tract irritation.

  • Hand Protection : Double-gloving with standard Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Solvents like DMSO are potent permeation enhancers. If a solvent spill occurs, it will rapidly carry the dissolved dye across the dermal barrier. Double-gloving allows you to immediately strip the contaminated outer glove while maintaining a protective inner layer.

  • Eye/Face Protection : ANSI Z87.1 compliant chemical splash goggles.

    • Causality: Essential during the preparation of the dye bath to prevent micro-particulate entry or solvent splash[4].

  • Body Protection : Flame-retardant lab coat and closed-toe shoes.

Operational Workflow: TiO2 Sensitization

To achieve high conversion efficiencies (e.g., up to 8.6% with hierarchical rutile TiO2[1]), the sensitization protocol must be a self-validating system.

Self-Validating Check : Before immersing your TiO2 electrodes, extract a 10 µL aliquot of the prepared dye bath, dilute it, and run a UV-Vis spectrum. A sharp absorption peak at exactly 531 nm confirms monomeric dye dissolution. If the peak is broadened or blue-shifted, dye aggregation has occurred, and the bath must be sonicated or discarded. This ensures your experimental baseline is mathematically sound before committing expensive substrates.

Step-by-Step Methodology:

  • Preparation : Equilibrate the solid D149 dye vial to room temperature in a desiccator to prevent ambient moisture condensation, which causes the dye to aggregate.

  • Solvent Mixing : In a fume hood, prepare a 1:1 (v/v) mixture of HPLC-grade Acetonitrile and tert-butanol[3].

  • Dissolution : Weigh the required mass of dye to achieve a 0.5 mM concentration. Add the solvent mixture and sonicate for 10 minutes in the dark.

  • Sensitization : Immerse the porous TiO2 films into the dye bath. Seal the container and leave it at room temperature overnight (approx. 12-16 hours)[3].

  • Washing : Remove the electrodes and immediately wash them with pure acetonitrile to remove unanchored dye molecules[3].

  • Assembly : Dry the electrodes in the dark before assembling the sandwich-type cell with the Pt counter electrode[3].

G N1 Solid Dye (D149) Storage: -20°C, Dark N2 Stock Solution Prep Solvent: Acetonitrile/t-BuOH (1:1) N1->N2 Weigh in fume hood (PPE Required) N3 TiO2 Sensitization Immerse at room temp overnight N2->N3 0.5 mM Concentration N4 Electrode Washing Rinse with pure Acetonitrile N3->N4 Remove from bath N5 DSSC Assembly Seal with Pt counter electrode N4->N5 Dry in dark

Workflow for TiO2 sensitization using D149 dye, highlighting critical solvent and handling steps.

Disposal and Spill Management Plan

Because of its intense coloration and the environmental impact of its carrier solvents, disposal must be strictly managed.

  • Solid Waste : Sweep up dry spills using a damp paper towel to prevent dust formation[4]. Place all contaminated materials (weigh boats, pipette tips, paper towels) into a sealed, clearly labeled solid chemical waste container.

  • Solvent Waste : Do not let the product enter drains[4]. Used dye baths containing Acetonitrile/tert-butanol or DMSO must be collected in compatible high-density polyethylene (HDPE) liquid waste jugs. Label explicitly as "Non-Halogenated Flammable Toxic Waste - Contains Indoline Dye."

  • Decontamination : Clean affected surfaces with a mixture of ethanol and water until no visible purple/black residue remains.

References

  • Chemdor Chemicals | D149 Dye Safety Data Sheet (SDS) | CAS: 786643-20-7 URL:[Link]

  • Scientific Reports (Nature) | 3D hierarchical rutile TiO2 and metal-free organic sensitizer producing dye-sensitized solar cells 8.6% conversion efficiency (Lin J, et al., 2014) URL:[Link]

Sources

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